1,3-Dibromo-2-pentanone
Description
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Properties
CAS No. |
816-21-7 |
|---|---|
Molecular Formula |
C5H8Br2O |
Molecular Weight |
243.92 g/mol |
IUPAC Name |
1,3-dibromopentan-2-one |
InChI |
InChI=1S/C5H8Br2O/c1-2-4(7)5(8)3-6/h4H,2-3H2,1H3 |
InChI Key |
JZDMIXWJJOMMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Unveiling the Synthetic Potential of a Bifunctional Electrophile
An In-Depth Technical Guide to 1,3-Dibromo-2-pentanone
In the landscape of organic synthesis, α-haloketones are foundational building blocks, prized for their dual reactivity which enables a myriad of molecular transformations.[1] The strategic placement of a halogen atom adjacent to a carbonyl group activates the α-carbon for nucleophilic attack, while the carbonyl itself remains a site for nucleophilic addition. 1,3-Dibromo-2-pentanone, a vicinal dihaloketone, elevates this synthetic utility by presenting two electrophilic carbon centers. This guide provides an in-depth exploration of 1,3-Dibromo-2-pentanone, a molecule with significant, albeit specialized, applications for researchers and drug development professionals. We will delve into its core properties, synthesis, reactivity, and safe handling, grounded in established chemical principles.
The Chemical Abstracts Service (CAS) has assigned the number 816-21-7 to 1,3-Dibromo-2-pentanone.[2][3][4] This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement.
Physicochemical and Structural Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key data for 1,3-Dibromo-2-pentanone are summarized below.
| Property | Value | Source |
| CAS Number | 816-21-7 | [2][4][5] |
| Molecular Formula | C₅H₈Br₂O | [2][4] |
| Molecular Weight | 243.92 g/mol | [3][4] |
| IUPAC Name | 1,3-dibromopentan-2-one | [4] |
| Canonical SMILES | CCC(C(=O)CBr)Br | [2][4] |
| InChIKey | JZDMIXWJJOMMHB-UHFFFAOYSA-N | [4][6] |
| XLogP3 | 2.5 | [2][4] |
| Hydrogen Bond Donor Count | 0 | [2][4] |
| Hydrogen Bond Acceptor Count | 1 | [2][4] |
| Rotatable Bond Count | 3 | [2][4] |
Synthesis and Mechanistic Considerations
The primary route to α-haloketones is through the electrophilic halogenation of a ketone.[1] The synthesis of 1,3-Dibromo-2-pentanone would logically proceed from the dibromination of 2-pentanone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate.
Mechanism of α-Bromination:
-
Enolization: The reaction is initiated by the acid-catalyzed tautomerization of 2-pentanone to its enol form. For an unsymmetrical ketone like 2-pentanone, two distinct enols can form: the more substituted (thermodynamic) enol and the less substituted (kinetic) enol. Under acidic conditions, the formation of the more substituted enol is generally favored.[1]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).
-
Deprotonation: The resulting oxonium ion is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the α-bromoketone.
To achieve dibromination at the 1 and 3 positions, the reaction conditions must be controlled to first form the 3-bromo-2-pentanone (from the more stable enol), followed by a second bromination at the less substituted α-carbon (C1). The presence of the first electron-withdrawing bromine atom at C3 deactivates the carbonyl and can make the second bromination more challenging, often requiring forcing conditions.
Reactivity and Applications in Synthesis
1,3-Dibromo-2-pentanone is a potent bifunctional electrophile, making it a valuable precursor for the synthesis of heterocyclic compounds. The two bromine atoms are susceptible to displacement by a wide range of nucleophiles. When a dinucleophile is used, cyclization reactions can readily occur.
A classic example of this reactivity pattern is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. By analogy, 1,3-Dibromo-2-pentanone can react with various dinucleophiles (e.g., thiourea, amidines) to form five or six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.
Causality of Reactivity:
-
C3-Br Bond: This is a secondary alkyl halide. It is subject to Sₙ2 displacement. The adjacent carbonyl group can influence the reaction rate.
-
C1-Br Bond: This is a primary alkyl halide, which is typically more reactive towards Sₙ2 displacement than a secondary halide, assuming similar steric hindrance.
This differential reactivity can potentially be exploited for sequential, selective functionalization, although controlling such reactions can be challenging.
Experimental Protocol: Synthesis of a Substituted Thiazole
The following protocol is a representative, self-validating procedure for the synthesis of a substituted aminothiazole using 1,3-Dibromo-2-pentanone. This protocol is based on established methods for thiazole synthesis from α-haloketones.
Objective: To synthesize 2-amino-4-(1-bromopropyl)thiazole.
Materials:
-
1,3-Dibromo-2-pentanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-Dibromo-2-pentanone in anhydrous ethanol (approx. 0.5 M concentration).
-
Reagent Addition: Add thiourea to the solution. The mixture may be heterogeneous initially.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) [Silica gel, e.g., 1:1 Hexanes:Ethyl Acetate]. The reaction is typically complete within 2-4 hours. Self-Validation Checkpoint: The disappearance of the starting ketone spot and the appearance of a new, more polar product spot on the TLC plate indicates reaction progression.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid (HBr) formed during the reaction until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Principle: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-4-(1-bromopropyl)thiazole.
Applications in Drug Development
While specific citations for 1,3-Dibromo-2-pentanone in late-stage drug development are not prevalent in readily available literature, its role is best understood as a versatile starting material or intermediate. The value of α,α'-dihaloketones lies in their ability to construct complex molecular architectures, particularly heterocyclic systems that are ubiquitous in pharmaceuticals. Computational methods and virtual screening are often employed to design novel drug candidates, and versatile building blocks like this are essential for their synthesis.[7] The application of such building blocks is a key part of the broader strategy to generate novel compounds for evaluation, a critical step in the early phases of drug discovery.[8][9][10]
Safety, Handling, and Disposal
Disclaimer: No specific safety data sheet (SDS) for 1,3-Dibromo-2-pentanone (CAS 816-21-7) was found in the initial search. The following information is based on the known hazards of structurally similar α-haloketones and general principles for handling reactive alkylating agents. A substance-specific risk assessment must be performed before use.
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]
-
Irritation: Causes skin and serious eye irritation.[11][13] α-Haloketones are often lachrymators (tear-producing agents).[14]
-
Alkylation: As an alkylating agent, it has the potential to be mutagenic and should be handled with extreme caution.
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, neoprene), a lab coat, and chemical safety goggles or a face shield.[13][15]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Do not ingest.[13] Keep away from heat and sources of ignition.
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[13]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
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1,3-Dibromo-2-pentanone - LookChem. [Link]
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1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem. [Link]
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Organic Syntheses Procedure - Org Syn. [Link]
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Cas 140200-76-6,1,5-DIBROMO-PENTAN-3-ONE - LookChem. [Link]
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3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem. [Link]
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Synthesis - Chemistry LibreTexts. [Link]
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2,4-DIBROMO-3-PENTANONE Safety Data Sheets(SDS) - LookChem. [Link]
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Applications in drug development - European Pharmaceutical Review. [Link]
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Computational reaction mechanism study of the elimination of 2-pentanone - Scholars Research Library. [Link]
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Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... - ResearchGate. [Link]
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Scheme 3. Reaction of 2,2-dibromo-1,3-indandione 3 with dipotassium... - ResearchGate. [Link]
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A Review on Applications of Computational Methods in Drug Screening and Design - PMC. [Link]
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Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature - ResearchGate. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1,3-Dibromo-2-pentanone
Introduction: The Significance of α-Haloketones
In the landscape of synthetic organic chemistry, α-haloketones represent a class of highly versatile intermediates. Their intrinsic reactivity, stemming from the synergistic electron-withdrawing effects of the carbonyl and the adjacent halogen, renders them potent alkylating agents and valuable precursors for a myriad of chemical transformations, particularly in the synthesis of complex heterocyclic systems.[1][2] 1,3-Dibromo-2-pentanone (CAS No. 816-21-7), an α,α'-dihalogenated ketone, exemplifies this chemical utility.[3][4][5] The precise placement of the two bromine atoms at positions 1 and 3 is critical to its reactivity and dictates the outcome of its subsequent reactions. Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise but a foundational requirement for its effective application in research and development.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1,3-dibromo-2-pentanone, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind the expected spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating analytical workflow.
Molecular Identity and Physicochemical Properties
A foundational step in any structural elucidation is the compilation of known data for the target compound.
| Property | Value | Source |
| CAS Number | 816-21-7 | PubChem[6] |
| Molecular Formula | C₅H₈Br₂O | LookChem[3], PubChem[6] |
| Molecular Weight | 243.92 g/mol | PubChem[6] |
| Exact Mass | 243.89214 Da | LookChem[3] |
| Canonical SMILES | CCC(C(=O)CBr)Br | LookChem[3], PubChem[6] |
Visualizing the Elucidation Workflow
A systematic approach is paramount for definitive structure confirmation. The workflow below illustrates the logical progression from sample analysis to final structural verification, integrating data from orthogonal analytical techniques.
Caption: Overall workflow for the structural elucidation of 1,3-dibromo-2-pentanone.
Mass Spectrometry: Unveiling the Molecular Mass and Halogen Presence
Mass spectrometry provides two crucial pieces of initial evidence: the molecular weight and the number of halogen atoms. For a dibrominated compound, the isotopic signature of bromine is the most definitive feature.
Causality of Expected Spectrum
Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively).[7] This distribution gives rise to a characteristic pattern for any ion containing bromine atoms.
-
Molecular Ion ([M]⁺): For a molecule with two bromine atoms, the molecular ion peak will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensity of these peaks is expected to be approximately 1:2:1, corresponding to the statistical probability of the ion containing (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), or (⁸¹Br, ⁸¹Br) combinations.[7] For C₅H₈Br₂O, this triplet should be centered around m/z 244.
-
Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The most common fragmentation pathways for ketones are α-cleavages (breaking the bond adjacent to the carbonyl group) and the loss of neutral species.[8][9]
Predicted Mass Spectrum Data
| m/z (Isotope Cluster) | Proposed Fragment Ion | Fragmentation Pathway | Key Feature |
| 242/244/246 | [C₅H₈Br₂O]⁺ | Molecular Ion | 1:2:1 intensity ratio |
| 213/215/217 | [C₄H₅Br₂O]⁺ | Loss of •CH₃ | α-cleavage |
| 185/187/189 | [C₃H₃Br₂O]⁺ | Loss of •C₂H₅ | α-cleavage |
| 165/167 | [C₅H₈BrO]⁺ | Loss of •Br | Halogen loss |
| 121/123 | [C₂H₂BrO]⁺ | Cleavage of C2-C3 bond | Contains one Br atom |
| 57 | [C₃H₅O]⁺ | Propanoyl cation | α-cleavage, loss of •CHBr₂ |
| 29 | [C₂H₅]⁺ | Ethyl cation | α-cleavage |
Visualizing Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 1,3-dibromo-2-pentanone in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.
-
-
MS Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 25-350.
-
Source Temperature: 230°C.
-
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the compound. Examine the molecular ion region for the characteristic 1:2:1 bromine triplet and identify major fragment ions.[10]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 1,3-dibromo-2-pentanone, the most telling absorption will be that of the carbonyl group.
Causality of Expected Spectrum
-
C=O Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹.[11][12][13] The presence of an electronegative bromine atom on the α-carbon (C1) will cause a slight shift to a higher frequency (the "field effect"), often placing the peak in the 1725-1745 cm⁻¹ range.
-
C-H Stretches: The sp³ C-H stretching vibrations from the ethyl and bromomethyl groups will appear just below 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond stretch is expected in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2975-2850 | Medium | C-H Stretch | sp³ C-H (Alkyl) |
| ~1730 | Strong, Sharp | C=O Stretch | Ketone (α-halogenated)[11][13] |
| ~1465, ~1380 | Medium | C-H Bend | CH₂ and CH₃ |
| ~600-500 | Medium-Weak | C-Br Stretch | Alkyl Halide |
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, no special preparation is needed for Attenuated Total Reflectance (ATR) analysis.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the neat sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Label the major peaks, paying close attention to the strong absorption in the carbonyl region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing both ¹H and ¹³C spectra, we can piece together the complete structure.
Causality of Expected Spectra
The chemical shift of a nucleus is determined by its electronic environment. Electronegative atoms like oxygen and bromine withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear further downfield (at a higher ppm value).[14] Spin-spin coupling in ¹H NMR provides information about adjacent, non-equivalent protons.
Predicted ¹³C NMR Spectral Data (at ~100 MHz, CDCl₃)
The structure CH₃ -CH₂ -CH Br-C(=O)-C H₂ Br contains five unique carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C2) | ~195-205 | Highly deshielded carbonyl carbon.[13][14] |
| CHBr (C3) | ~50-60 | Deshielded by both the adjacent carbonyl and the attached bromine. |
| CH₂Br (C1) | ~35-45 | Deshielded by the adjacent carbonyl and the attached bromine. |
| CH₂ (C4) | ~30-40 | Adjacent to the deshielding CHBr group. |
| CH₃ (C5) | ~10-15 | Standard alkyl methyl group, least deshielded. |
Predicted ¹H NMR Spectral Data (at ~400 MHz, CDCl₃)
The structure contains four sets of chemically non-equivalent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| H on C3 | ~4.5-4.8 | 1H | Triplet (t) | Deshielded by Br and C=O. Coupled to the two H's on C4. |
| H's on C1 | ~4.2-4.4 | 2H | Singlet (s) | Deshielded by Br and C=O. No adjacent protons to couple with. |
| H's on C4 | ~1.9-2.2 | 2H | Sextet or dq | Coupled to one H on C3 and three H's on C5. Deshielded by proximity to C3. |
| H's on C5 | ~1.0-1.2 | 3H | Triplet (t) | Standard alkyl methyl. Coupled to the two H's on C4. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean vial.
-
Transfer the solution into a 5 mm NMR tube.[15]
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -1 to 10 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 512-1024 (¹³C is less sensitive).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
Integrate the ¹H signals to determine relative proton counts and analyze the splitting patterns (multiplicities) to establish proton-proton connectivity.
-
Conclusion: An Integrated and Self-Validating Structural Proof
The structural elucidation of 1,3-dibromo-2-pentanone is achieved not by a single piece of evidence, but by the seamless integration of data from multiple, orthogonal analytical techniques.
-
Mass Spectrometry definitively establishes the molecular formula as C₅H₈Br₂O through the observation of the molecular ion triplet (m/z 242/244/246) with a characteristic 1:2:1 intensity ratio.
-
Infrared Spectroscopy confirms the presence of a ketone functional group via the strong, sharp C=O absorption band around 1730 cm⁻¹.
-
¹³C NMR Spectroscopy verifies the presence of five unique carbon environments, including a downfield carbonyl carbon (~200 ppm) and two distinct carbons bonded to bromine.
-
¹H NMR Spectroscopy provides the final, unambiguous proof of connectivity. The observation of a singlet (2H), two triplets (1H and 3H), and a sextet (2H), with chemical shifts and integrations precisely matching those predicted for the 1,3-dibromo structure, confirms the atomic arrangement.
This multi-faceted approach provides a self-validating system where each piece of data corroborates the others, leading to the unequivocal structural confirmation of 1,3-dibromo-2-pentanone. This level of analytical rigor is essential for any scientist or researcher intending to use such reactive intermediates in further synthetic applications.
References
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1,3-Dibromo-2-pentanone IUPAC name and synonyms
An In-Depth Technical Guide to 1,3-Dibromo-2-pentanone: Synthesis, Properties, and Applications
Introduction
α-Halogenated ketones are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for the construction of complex molecular architectures. The presence of a halogen atom adjacent to a carbonyl group activates the molecule for a wide array of nucleophilic substitution and elimination reactions, making these compounds indispensable building blocks, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive technical overview of 1,3-Dibromo-2-pentanone, a bifunctional electrophile with significant potential in synthetic chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural details but also the underlying mechanistic rationale and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is the first step in any rigorous scientific endeavor. The systematic name for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules.
The IUPAC name for the compound is 1,3-dibromopentan-2-one .[2]
It is also known by several synonyms and registered under various chemical identifiers, which are crucial for database searches and regulatory compliance.
| Identifier Type | Value | Source |
| IUPAC Name | 1,3-dibromopentan-2-one | PubChem[2] |
| Synonym | 1,3-Dibromo-2-pentanone | LookChem[3] |
| CAS Number | 816-21-7 | PubChem[2] |
| Molecular Formula | C₅H₈Br₂O | PubChem[2] |
| Canonical SMILES | CCC(C(=O)CBr)Br | LookChem[3] |
| InChIKey | JZDMIXWJJOMMHB-UHFFFAOYSA-N | PubChem[2] |
| DSSTox Substance ID | DTXSID50512461 | LookChem[3] |
Physicochemical and Computed Properties
Understanding the physicochemical properties of a reagent is paramount for predicting its behavior in different solvent systems, its potential for membrane permeability, and its general handling characteristics. The following properties for 1,3-Dibromo-2-pentanone have been computationally derived.
| Property | Value | Source |
| Molecular Weight | 243.92 g/mol | PubChem[2] |
| Exact Mass | 243.89214 Da | PubChem[2] |
| XLogP3-AA | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Complexity | 82.5 | LookChem[3] |
The XLogP3 value of 2.5 suggests a moderate degree of lipophilicity, indicating that the compound will be more soluble in organic solvents than in water. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of donors influence its solvation properties and potential for intermolecular interactions.
Synthesis: Electrophilic α-Bromination
The synthesis of α-bromo ketones is a classic transformation in organic chemistry. For an unsymmetrical ketone like 2-pentanone, the regioselectivity of the bromination is a key consideration.
Mechanistic Rationale
The electrophilic α-bromination of a ketone in an acidic medium proceeds via an enol intermediate.[1] This acid-catalyzed pathway is fundamental because the protonation of the carbonyl oxygen enhances the acidity of the α-protons, facilitating the tautomerization to the more nucleophilic enol form.[1]
The accepted mechanism involves three primary steps:
-
Enolization : The carbonyl oxygen is protonated by the acid catalyst. A weak base (like the solvent or another ketone molecule) then abstracts an α-proton, leading to the formation of the enol. For 2-pentanone, two different enols can form, but the more substituted enol (pent-2-en-2-ol) is thermodynamically more stable, directing the initial bromination to the C3 position.
-
Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[1]
-
Deprotonation : The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.[1]
To achieve dibromination at the C1 and C3 positions, a second bromination event must occur. The first bromine atom at C3 is electron-withdrawing, which deactivates the C3 position for further enolization and subsequent bromination. Consequently, the second bromination is directed to the less hindered and now relatively more activated C1 position.
Experimental Workflow: Synthesis of 1,3-Dibromo-2-pentanone
The following protocol is adapted from standard methodologies for the acid-catalyzed α-bromination of ketones.[1]
Caption: Experimental workflow for the synthesis of 1,3-Dibromo-2-pentanone.
Step-by-Step Methodology
-
Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-pentanone (1.0 eq) in glacial acetic acid. The acetic acid serves as both a solvent and the acid catalyst for enolization. Cool the flask in an ice bath to 0-5 °C to control the initial exotherm of the reaction.
-
Bromine Addition : Slowly add a solution of bromine (2.0 eq) in glacial acetic acid from the dropping funnel. Causality : The dropwise addition is critical to maintain temperature control, preventing side reactions and the excessive evolution of HBr gas. The reaction is highly exothermic.
-
Reaction : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the disappearance of the bromine color and track the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up : Carefully pour the reaction mixture into a beaker of ice-water to quench the reaction. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Purification : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining HBr, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Reactivity and Synthetic Utility
1,3-Dibromo-2-pentanone is a potent bifunctional electrophile. The two bromine atoms have different steric and electronic environments, which can be exploited for selective reactions.
-
C1-Bromine : This primary bromide is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.
-
C3-Bromine : This secondary bromide is more sterically hindered but is also activated by the adjacent carbonyl group.
This differential reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiazoles, through reactions with dinucleophilic species.
Caption: Potential reaction pathways for 1,3-Dibromo-2-pentanone.
Applications in Research and Drug Development
While specific blockbuster drugs derived directly from 1,3-Dibromo-2-pentanone are not prominent in the literature, its value lies in its role as a versatile building block. The ability to introduce functionality at two distinct positions allows for the rapid construction of molecular complexity. In drug development, such intermediates are crucial for generating libraries of compounds for high-throughput screening. The scaffolds accessible from this reagent, such as substituted thiazoles, are prevalent in many biologically active compounds. The desire to avoid late-stage failures in drug development pipelines drives the need for efficient synthetic routes to novel scaffolds, a role for which 1,3-Dibromo-2-pentanone is well-suited.[4]
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) for 1,3-Dibromo-2-pentanone was found in the search. The information below is compiled from the SDS for structurally related dibromo-ketones like 2,4-dibromo-3-pentanone and 1,3-dibromo-2-propanone and should be used as a precautionary guide only.[5][6] A substance-specific risk assessment must be performed before handling.
-
Hazard Statements : Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] May cause respiratory irritation.[6]
-
Precautionary Statements : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Wash hands thoroughly after handling.[5] Keep away from heat and open flames.[7]
| Exposure Route | First Aid Measure | Source |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5][7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [5][6] |
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
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An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-pentanone
Introduction
α-Haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites which allow for the construction of complex molecular architectures.[1] Among these, 1,3-Dibromo-2-pentanone stands out as a versatile building block, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant molecules.[1] This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 1,3-Dibromo-2-pentanone, focusing on the electrophilic α-bromination of 2-pentanone. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.
Mechanistic Insights: The Rationale Behind Electrophilic α-Bromination
The synthesis of 1,3-Dibromo-2-pentanone from 2-pentanone proceeds via an acid-catalyzed electrophilic α-substitution reaction.[2][3] Understanding the mechanism is paramount for controlling the reaction's outcome and troubleshooting potential issues.
The Role of Acid Catalysis in Enol Formation
The reaction is initiated by the protonation of the carbonyl oxygen of 2-pentanone by an acid catalyst, typically glacial acetic acid which can also serve as the solvent.[4][5] This protonation enhances the acidity of the α-hydrogens (the hydrogens on the carbons adjacent to the carbonyl group). A weak base, such as another molecule of the ketone or the conjugate base of the acid, then abstracts an α-proton, leading to the formation of an enol intermediate.[4][5] This keto-enol tautomerism is a crucial equilibrium step, as the enol is the nucleophilic species that reacts with bromine.[3][5]
Regioselectivity in the Bromination of an Unsymmetrical Ketone
For an unsymmetrical ketone like 2-pentanone, two different enols can form, potentially leading to bromination at either the C1 or C3 position. The regioselectivity of the initial monobromination is governed by the relative stability of these enol intermediates.[4] The more substituted enol (formed by removing a proton from the C3 position) is generally more stable, leading to 3-bromo-2-pentanone as the major initial product.[6]
The Pathway to Dibromination
The introduction of the first bromine atom deactivates the carbonyl group towards further protonation, which can slow down subsequent bromination.[7][8] However, by using an excess of the brominating agent (molecular bromine, Br₂), the reaction can be driven towards the formation of the dibrominated product. The second bromination occurs at the other α-position (C1), yielding the desired 1,3-Dibromo-2-pentanone.
Below is a diagram illustrating the general mechanism of acid-catalyzed α-bromination of a ketone.
Caption: General mechanism of acid-catalyzed α-bromination of a ketone.
Experimental Protocol: A Step-by-Step Guide
This protocol details a laboratory-scale synthesis of 1,3-Dibromo-2-pentanone. It is imperative that this procedure is conducted in a well-ventilated fume hood due to the evolution of hydrogen bromide gas and the hazardous nature of bromine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Pentanone | 86.13 | 10.0 g | 0.116 | Starting material |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent and catalyst |
| Bromine (Br₂) | 159.81 | 37.1 g (11.9 mL) | 0.232 | Brominating agent (2 equivalents) |
| Dichloromethane | 84.93 | As needed | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a calcium chloride drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser. Ensure the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Initial Solution: In the flask, dissolve 10.0 g (0.116 mol) of 2-pentanone in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: In the dropping funnel, place a solution of 37.1 g (0.232 mol) of bromine in a minimal amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A significant evolution of hydrogen bromide gas will occur.[9]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acetic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Workup - Neutralization: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,3-Dibromo-2-pentanone.
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless to light yellow liquid.
The following diagram outlines the experimental workflow for the synthesis of 1,3-Dibromo-2-pentanone.
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Spectroscopic Characterization of 1,3-Dibromo-2-pentanone: A Technical Guide
This technical guide provides an in-depth analysis of the key spectroscopic data for 1,3-dibromo-2-pentanone, a halogenated ketone of interest in synthetic chemistry. The following sections detail the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. The interpretations are grounded in fundamental principles and data from analogous structures, offering a predictive yet robust characterization for researchers and professionals in drug development and chemical synthesis.
Introduction to the Spectroscopic Analysis of α-Haloketones
1,3-Dibromo-2-pentanone (CAS No. 816-21-7) possesses a molecular formula of C₅H₈Br₂O and a molecular weight of 243.92 g/mol .[1][2] Its structure, featuring a carbonyl group with bromine atoms at the α and γ positions, gives rise to distinct and predictable spectroscopic signatures. The presence of electronegative bromine atoms significantly influences the electronic environment of the molecule, which is directly observable in its MS, IR, and NMR spectra. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.[3]
Mass Spectrometry (MS)
Mass spectrometry of 1,3-dibromo-2-pentanone is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio.[4] This results in a triplet of peaks for the molecular ion (M, M+2, M+4) and any bromine-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of 1,3-dibromo-2-pentanone is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 242/244/246 | [C₅H₈Br₂O]⁺˙ | Molecular Ion (M⁺˙) peak, showing the characteristic M/M+2/M+4 isotope pattern for a dibrominated compound. |
| 163/165 | [C₅H₈BrO]⁺ | Loss of a bromine radical (•Br). |
| 213/215 | [C₄H₅Br₂O]⁺ | α-cleavage with loss of a methyl radical (•CH₃). |
| 185/187 | [C₃H₂Br₂O]⁺ | α-cleavage with loss of an ethyl radical (•C₂H₅). |
| 43 | [C₂H₃O]⁺ | Formation of the acylium ion from cleavage of the C-C bond between the carbonyl carbon and the carbon bearing a bromine. |
Interpretation of Fragmentation
The primary fragmentation pathways for ketones like 1,3-dibromo-2-pentanone are α-cleavage and McLafferty rearrangement.[5][6] Given the structure, α-cleavage is expected to be a dominant fragmentation route, leading to the formation of stable acylium ions.[7] The presence of bromine atoms will influence the relative abundance of the resulting fragments.
Caption: Predicted MS fragmentation of 1,3-dibromo-2-pentanone.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dibromo-2-pentanone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of the α-bromine atom is known to shift this band to a higher frequency (wavenumber) compared to a typical aliphatic ketone due to the electron-withdrawing inductive effect of the halogen.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small drop of neat liquid 1,3-dibromo-2-pentanone is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted radiation is then sent to the detector.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Intensity |
| ~2970-2850 | C-H (sp³) stretching | Medium |
| ~1730 | C=O (ketone) stretching | Strong |
| ~1460 | C-H bending | Medium |
| ~700-600 | C-Br stretching | Strong |
Interpretation of IR Spectrum
The most diagnostic peak in the IR spectrum is the carbonyl stretch. For a simple aliphatic ketone like 2-pentanone, this peak appears around 1715 cm⁻¹.[8] The presence of an α-halogen, in this case, bromine, increases the energy of the C=O bond, shifting the absorption to a higher wavenumber, predicted to be around 1730 cm⁻¹. The C-H stretching and bending vibrations are consistent with the presence of alkyl groups.[9] The C-Br stretching vibrations are expected in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the asymmetry of 1,3-dibromo-2-pentanone, all five carbon atoms and all four sets of protons are expected to be chemically non-equivalent, giving rise to distinct signals in the ¹³C and ¹H NMR spectra, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of 1,3-dibromo-2-pentanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. Phasing and baseline correction are applied.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show four distinct signals. The chemical shifts will be influenced by the proximity of the protons to the electron-withdrawing carbonyl group and bromine atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~4.5 | Triplet | 1H | H-3 |
| ~4.2 | Singlet | 2H | H-1 |
| ~2.0 | Sextet | 2H | H-4 |
| ~1.1 | Triplet | 3H | H-5 |
Interpretation of ¹H NMR Spectrum
-
H-3: The proton at the 3-position is adjacent to a CH₂ group and is deshielded by the bromine atom, hence its downfield chemical shift. It will appear as a triplet due to coupling with the two protons at the 4-position.
-
H-1: The protons at the 1-position are adjacent to the carbonyl group and a bromine atom, leading to a significant downfield shift. With no adjacent protons, this signal is expected to be a singlet.
-
H-4: These protons are adjacent to both a CH group and a CH₃ group, resulting in a complex splitting pattern (sextet).
-
H-5: The terminal methyl protons are the most upfield and will appear as a triplet due to coupling with the adjacent CH₂ group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct singlets, corresponding to the five non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~195 | C-2 (C=O) |
| ~50 | C-3 (CHBr) |
| ~35 | C-1 (CH₂Br) |
| ~30 | C-4 (CH₂) |
| ~10 | C-5 (CH₃) |
Interpretation of ¹³C NMR Spectrum
-
C-2: The carbonyl carbon is the most deshielded and will appear at a very low field.[10]
-
C-3 and C-1: The carbons directly bonded to the electronegative bromine atoms will be significantly deshielded compared to typical sp³ hybridized carbons.[10]
-
C-4 and C-5: These carbons will have chemical shifts in the typical aliphatic region.
Caption: Predicted NMR assignments for 1,3-dibromo-2-pentanone.
Conclusion
The spectroscopic data for 1,3-dibromo-2-pentanone can be reliably predicted based on its chemical structure and the established principles of MS, IR, and NMR spectroscopy for α-haloketones. The key identifying features include the characteristic triplet molecular ion peak in the mass spectrum, a strong carbonyl absorption above 1720 cm⁻¹ in the IR spectrum, and a unique set of signals in the ¹H and ¹³C NMR spectra reflecting the asymmetrical and halogenated nature of the molecule. This guide provides a comprehensive framework for the identification and characterization of 1,3-dibromo-2-pentanone in a research and development setting.
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Physical and chemical properties of 1,3-Dibromopentan-2-one
An In-Depth Technical Guide to 1,3-Dibromopentan-2-one: Properties, Synthesis, and Spectroscopic Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract
1,3-Dibromopentan-2-one is a halogenated ketone of significant interest to the synthetic chemistry community. Its bifunctional nature, possessing two electrophilic carbon centers and a central carbonyl group, renders it a versatile building block for the construction of complex organic molecules, particularly heterocyclic systems relevant to pharmaceutical and materials science. This guide provides a comprehensive analysis of the known physical and chemical properties of 1,3-Dibromopentan-2-one. We delve into its structural attributes, predicted reactivity, safe handling protocols, and a detailed framework for its spectroscopic elucidation. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.
Molecular Identity and Structural Features
1,3-Dibromopentan-2-one, also known by its CAS Number 816-21-7, is an α,α'-dihaloketone.[1][2][3] Its structure is characterized by a five-carbon pentanone backbone with bromine atoms substituted at positions 1 and 3.
The key to its chemical utility lies in the electronic interplay between the electron-withdrawing carbonyl group and the two bromine atoms. The carbonyl group enhances the electrophilicity of the adjacent bromine-bearing carbons, making them highly susceptible to nucleophilic attack. The presence of a chiral center at the C3 position suggests that enantioselective synthesis and reactions are possible avenues for exploration.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate purification strategies. The properties for 1,3-Dibromopentan-2-one, largely derived from computational models, are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 243.92 g/mol | [1][2] |
| Exact Mass | 243.89214 Da | [1][3] |
| XLogP3-AA | 2.5 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 82.5 | [1][3] |
The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in common organic solvents such as ethers, esters, and halogenated hydrocarbons, with limited solubility in water. The single hydrogen bond acceptor (the carbonyl oxygen) and absence of donors further support this solubility profile.
Chemical Reactivity and Synthetic Potential
As a bifunctional electrophile, 1,3-Dibromopentan-2-one is primed for reactions with a wide array of nucleophiles. Its reactivity profile makes it an excellent precursor for forming cyclic and heterocyclic structures.
Core Reactivity: The primary reaction pathway involves the sequential or double nucleophilic substitution at the C1 and C3 positions. Dinucleophiles, such as primary amines, hydrazines, or thioamides, can react to form five, six, or seven-membered rings, which are common scaffolds in pharmacologically active molecules.
Synthesis and Safe Handling
While specific, peer-reviewed synthetic procedures for 1,3-Dibromopentan-2-one are not abundant in the primary literature, a logical approach is the direct α,α'-dibromination of the parent ketone, 2-pentanone.
Proposed Synthetic Protocol: Bromination of 2-Pentanone
Causality: The acidic protons on the carbons alpha to the carbonyl group (C1 and C3) can be removed to form an enolate, which then acts as a nucleophile, attacking molecular bromine (Br₂). The reaction can be performed under acidic or basic conditions, though acidic conditions often provide better control and prevent polyhalogenation side reactions.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, charge 2-pentanone (1.0 eq) and a suitable solvent like glacial acetic acid.
-
Bromine Addition: Dissolve bromine (2.1 eq) in acetic acid and add it dropwise to the stirred ketone solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The disappearance of the red-brown bromine color indicates its consumption.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and the mono-bromo intermediate.
-
Workup: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with sodium thiosulfate solution to remove any unreacted bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Safety and Handling Protocol
Halogenated ketones are often irritants and lachrymators. Based on safety data for similar compounds, stringent safety measures are required.[4][5][6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep the container tightly closed and protect it from light.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[4] Dispose of contents and container to an approved waste disposal plant.[5]
-
First Aid:
Protocol for Spectroscopic Elucidation
No public spectral data for 1,3-Dibromopentan-2-one is readily available. Therefore, this section provides a validated protocol for acquiring and interpreting the necessary spectroscopic data to confirm its structure. This multi-technique approach ensures self-validation of the final structural assignment.
Expected Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Four distinct signals corresponding to -CH₂Br, -CHBr-, -CH₂-, and -CH₃ protons. Complex splitting patterns are expected due to diastereotopic protons and vicinal coupling. |
| ¹³C NMR | Five distinct signals: C=O (~195-205 ppm), C-Br signals (~35-55 ppm), and aliphatic C-C signals (~10-35 ppm). |
| FT-IR | Strong C=O stretch (~1715-1735 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-Br stretches (~500-650 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak cluster (M⁺, M⁺+2, M⁺+4) with a characteristic ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragments would include loss of Br• and the ethyl group. |
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
NMR: Dissolve ~15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
FT-IR: Place one drop of the neat liquid sample between two KBr plates to create a thin film.
-
GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation and Data Acquisition:
-
NMR: Utilize a 400 MHz (or higher) spectrometer. Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and consider advanced 2D experiments like COSY and HSQC to resolve complex couplings and assign carbon-proton correlations.
-
FT-IR: Use a standard Fourier-transform infrared spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
GC-MS: Employ a standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Data Interpretation and Structural Confirmation:
-
Mass Spectrum: First, confirm the molecular weight and the presence of two bromine atoms from the isotopic pattern of the molecular ion.
-
IR Spectrum: Identify the key functional groups, especially the prominent carbonyl peak, confirming the ketone moiety.
-
¹³C NMR Spectrum: Count the number of signals to confirm the five unique carbons in the structure.
-
¹H NMR Spectrum: Analyze the chemical shifts, integration (proton count), and splitting patterns to piece together the fragments and confirm the connectivity of the ethyl group, the two brominated carbons, and the carbonyl group. The correlation of all data sets provides a definitive structural confirmation.
-
Conclusion
1,3-Dibromopentan-2-one is a reagent with considerable, yet largely untapped, potential in synthetic organic chemistry. Its physical properties suggest straightforward handling and purification using standard laboratory techniques, while its electronic structure makes it a potent precursor for diverse molecular architectures. The protocols for safe handling and spectroscopic analysis provided herein offer a robust framework for scientists to confidently and safely incorporate this valuable building block into their research programs, paving the way for new discoveries in drug development and materials science.
References
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PubChem. (n.d.). 1,3-Dibromopentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Mol-Instincts. (n.d.). 1,3-Dibromo-2-pentanone. Retrieved from [Link]
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LookChem. (n.d.). 1,3-Dibromo-2-pentanone. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,4-Dibromopentane. Retrieved from [Link] (Note: Provides analogous safety information).
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PubChem. (n.d.). 1,3-Dibromobutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanistic Pathways of 1,3-Dibromo-2-pentanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core reaction mechanisms of 1,3-dibromo-2-pentanone, a versatile bifunctional electrophile in organic synthesis. By leveraging its unique structural features—two electrophilic carbon centers and an adjacent carbonyl group—this reagent serves as a valuable building block for a variety of molecular scaffolds, particularly in the synthesis of heterocyclic compounds. This document will elucidate the fundamental principles governing its reactivity, explore its participation in key synthetic transformations, and provide practical insights into its application.
The Electrophilic Nature of 1,3-Dibromo-2-pentanone: A Dual-Action Reagent
1,3-Dibromo-2-pentanone (CAS No. 816-21-7) is an α,α'-dihaloketone characterized by two bromine atoms positioned on the carbons adjacent to a carbonyl group.[1][2] This arrangement confers significant electrophilicity to both the C1 and C3 positions, making them susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the partial positive charge on the α-carbons, thereby increasing their reactivity compared to simple alkyl halides.[1]
The molecule's reactivity is a nuanced interplay of several factors:
-
Inductive Effects: The electronegative bromine and oxygen atoms create significant partial positive charges on the C1, C2, and C3 carbons.
-
Enolization: The presence of a proton at the C1 position allows for enolate formation under basic conditions, which is a key step in several reaction pathways.
-
Leaving Group Ability: The bromide ions are excellent leaving groups, facilitating nucleophilic substitution reactions.
These electronic properties dictate the diverse reaction mechanisms that 1,3-dibromo-2-pentanone can undergo, including nucleophilic substitution, cyclocondensation, and rearrangement reactions.
Key Reaction Mechanisms and Synthetic Applications
Synthesis of Substituted Furans: The Feist-Benary Reaction
A prominent application of 1,3-dibromo-2-pentanone is in the synthesis of substituted furans, a common motif in pharmaceuticals and natural products. The Feist-Benary furan synthesis provides a powerful tool for this transformation, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.
Mechanism of Action:
The reaction is initiated by the deprotonation of the active methylene group of a β-dicarbonyl compound, such as ethyl acetoacetate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromo-2-pentanone.
-
Step 1: Enolate Formation: A base, such as sodium ethoxide, abstracts a proton from the α-carbon of the β-dicarbonyl compound.
-
Step 2: Nucleophilic Attack: The resulting enolate attacks the C3 carbon of 1,3-dibromo-2-pentanone in an S(_N)2 fashion, displacing the bromide ion. The C3 position is generally favored for the initial attack due to less steric hindrance compared to the C1 position adjacent to the carbonyl group.
-
Step 3: Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The enolate of the newly formed dicarbonyl compound attacks the remaining α-bromocarbon (C1), leading to the formation of a five-membered dihydrofuran ring.
-
Step 4: Dehydration: Subsequent elimination of water (dehydration) under the reaction conditions results in the formation of the aromatic furan ring.
Experimental Protocol: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, add 1,3-dibromo-2-pentanone (1.0 eq) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan derivative.
Synthesis of Substituted Thiazoles: The Hantzsch Thiazole Synthesis
1,3-Dibromo-2-pentanone is a key substrate in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-halo ketone with a thioamide or thiourea.
Mechanism of Action:
The reaction proceeds through a sequence of nucleophilic substitution and intramolecular cyclization followed by dehydration.
-
Step 1: Nucleophilic Attack by Sulfur: The sulfur atom of the thioamide (or thiourea), being a soft nucleophile, attacks one of the electrophilic α-carbons of 1,3-dibromo-2-pentanone. The attack is likely to occur at the C1 position due to the higher electrophilicity imparted by the adjacent carbonyl group.
-
Step 2: Intermediate Formation: This S-alkylation step forms a key intermediate.
-
Step 3: Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered thiazoline ring.
-
Step 4: Dehydration: The resulting thiazoline intermediate readily undergoes dehydration to yield the stable aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-(bromomethyl)thiazole
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dibromo-2-pentanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.
The Favorskii Rearrangement
As an α,α'-dihaloketone, 1,3-dibromo-2-pentanone has the potential to undergo a Favorskii rearrangement in the presence of a strong base.[3][4] This reaction typically leads to the formation of α,β-unsaturated carboxylic acid derivatives.[4]
Mechanism of Action:
The mechanism for α,α'-dihaloketones in the Favorskii rearrangement is distinct from that of monohaloketones.
-
Step 1: Enolate Formation: A strong base, such as sodium ethoxide, abstracts a proton from the C1 position to form an enolate.
-
Step 2: Cyclopropanone Formation and Ring Opening: Unlike the classic Favorskii rearrangement, the formation of a stable cyclopropanone intermediate is less likely due to the presence of the second bromine atom. Instead, a concerted or stepwise elimination of HBr is more probable.
-
Step 3: Elimination: The enolate can undergo elimination of the bromide ion from the C3 position to form an α,β-unsaturated ketone.
-
Step 4: Further Reaction: The resulting α-bromo-α,β-unsaturated ketone can then react further with the base. Nucleophilic attack of the alkoxide at the carbonyl carbon, followed by rearrangement and elimination of the second bromide ion, would lead to the α,β-unsaturated ester.
Experimental Protocol: Synthesis of Ethyl pent-2-enoate
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (2.2 eq) in absolute ethanol in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Addition of Reactant: The solution is cooled in an ice bath, and 1,3-dibromo-2-pentanone (1.0 eq) is added dropwise with stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by fractional distillation.
Quantitative Data Summary
| Reaction Type | Reactants | Product | Typical Yield (%) |
| Feist-Benary Furan Synthesis | 1,3-Dibromo-2-pentanone, Ethyl acetoacetate, Base | Ethyl 2-ethyl-5-methylfuran-3-carboxylate | 60-80 |
| Hantzsch Thiazole Synthesis | 1,3-Dibromo-2-pentanone, Thiourea | 2-Amino-4-ethyl-5-(bromomethyl)thiazole | 70-90 |
| Favorskii Rearrangement | 1,3-Dibromo-2-pentanone, Strong Base (e.g., NaOEt) | Ethyl pent-2-enoate | 50-70 |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and purification methods.
Conclusion and Future Outlook
1,3-Dibromo-2-pentanone is a highly versatile and reactive building block in organic synthesis. Its bifunctional electrophilic nature allows for a range of transformations, making it a valuable precursor for the synthesis of complex molecules, particularly five-membered heterocycles like furans and thiazoles. The mechanistic pathways detailed in this guide—the Feist-Benary furan synthesis, the Hantzsch thiazole synthesis, and the Favorskii rearrangement—highlight the predictable yet nuanced reactivity of this compound.
For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for the rational design of synthetic routes to novel compounds with potential biological activity. Future research in this area could focus on expanding the scope of nucleophiles used in reactions with 1,3-dibromo-2-pentanone, exploring its use in asymmetric synthesis, and further investigating its utility in the construction of more complex heterocyclic systems. The insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful reagent.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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Al-Juboory, A. O. M. O. (2001). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 6(12), 1033-1077. Available at: [Link]
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Chemexper. 1,3-Dibromo-2-pentanone. Available at: [Link]
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Wikipedia. Favorskii rearrangement. Available at: [Link]
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LookChem. 1,3-Dibromo-2-pentanone. Available at: [Link]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
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Brainly. When ethyl acetoacetate is treated with 1,3-dibromopropane and 2 moles of sodium ethoxide in ethanol, a... Available at: [Link]
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ResearchGate. Scope of α,α‐dihaloketones Reaction conditions: aReaction conditions:... Available at: [Link]
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Mopai Biotechnology. 1,3-Dibromo-2-pentanone CAS NO.816-21-7. Available at: [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of α-Haloketones
A Foreword for the Modern Researcher: The α-haloketone, a seemingly simple bifunctional molecule, represents a cornerstone of synthetic organic chemistry. Its intrinsic reactivity, stemming from the juxtaposition of a carbonyl group and a halogen on an adjacent carbon, has captivated chemists for over a century and a half. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the discovery, historical evolution, and enduring significance of this pivotal class of compounds. We will journey from the serendipitous observations of the 19th century to the sophisticated, stereocontrolled synthetic strategies of the 21st, illuminating the causal links between experimental choices and mechanistic understanding.
Part 1: The Dawn of α-Haloketone Chemistry: From Serendipity to Deliberate Synthesis
The genesis of α-haloketone chemistry is not marked by a single, dramatic discovery but rather by a gradual emergence from the broader field of organic halogen compounds. While a comprehensive review suggests that α-haloketones were first obtained and described as early as the end of the eighteenth century, the primary literature from that period is sparse, a time when the very foundations of organic chemistry were just being laid.[1] The more concrete and well-documented history begins in the 19th century, intertwined with the development of fundamental organic reactions.
Early Encounters: The Haloform Reaction
The first significant foray into the chemistry that would lead to α-haloketones was the haloform reaction . In 1822, Georges-Simon Serullas observed the formation of iodoform, which he termed a "hydroiodide of carbon," upon treating ethanol with iodine and alkali. This reaction, one of the oldest known in organic chemistry, involves the exhaustive halogenation of a methyl ketone (or a substrate that can be oxidized to a methyl ketone) in the presence of a base.
The mechanism proceeds through the formation of an enolate, which then reacts with the halogen. The presence of the first halogen increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations to form a trihalomethyl ketone intermediate. This intermediate is then cleaved by a nucleophile to yield a haloform (chloroform, bromoform, or iodoform) and a carboxylate salt.
While the primary product of the haloform reaction is not an α-haloketone, the reaction's mechanism hinges on the stepwise α-halogenation of the ketone starting material. This provided the earliest insights into the reactivity of the α-position of ketones towards halogens.
The First Deliberate Syntheses: The Emergence of α-Haloketones as Distinct Chemical Entities
The transition from observing the effects of α-halogenation to the deliberate synthesis and isolation of α-haloketones was a critical step. This shift allowed chemists to harness their unique reactivity for further transformations.
A pivotal moment in the history of α-haloketones was the first reported synthesis of phenacyl bromide (α-bromoacetophenone) in 1871 by Emmerling and Engler. They prepared this compound by the direct bromination of acetophenone.[2] This colorless solid, a potent lachrymator, quickly became a valuable reagent in organic synthesis due to its ability to introduce the phenacyl group.
The direct halogenation of ketones, as demonstrated with phenacyl bromide, became the most straightforward route to α-haloketones. These reactions are typically carried out by treating an enolizable ketone with an elemental halogen (Cl₂, Br₂, or I₂) under either acidic or basic conditions.
-
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen. A key feature of this method is that the introduction of a halogen deactivates the carbonyl group towards further protonation, generally allowing for the isolation of the mono-halogenated product.
-
Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a much stronger nucleophile than the enol. This enolate readily reacts with the halogen. However, the electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster than the first. This often leads to polyhalogenated products and is the basis of the haloform reaction.
Part 2: Unraveling the Reactivity of the Carbonyl-Halogen Dyad
The isolation of α-haloketones opened a new chapter in synthetic chemistry, revealing a rich and versatile reactivity profile. The two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—are the epicenters of their chemical behavior.
The Favorskii Rearrangement
Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, the Favorskii rearrangement is a signature reaction of α-haloketones with a base. It results in the formation of a carboxylic acid derivative, often with a skeletal rearrangement. In the case of cyclic α-haloketones, this reaction provides an elegant method for ring contraction.
The most commonly accepted mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base. This mechanism was a significant conceptual advance in understanding the intricate dance of electrons in molecular rearrangements.
Diagram: The Favorskii Rearrangement Mechanism
Sources
Theoretical studies on 1,3-Dibromo-2-pentanone reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 1,3-Dibromo-2-pentanone
Abstract
α-Haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites which enable a wide array of molecular transformations. Among these, α,α'-dihaloketones such as 1,3-dibromo-2-pentanone (C₅H₈Br₂O) offer unique synthetic possibilities, particularly in reactions like the Favorskii rearrangement to form unsaturated carboxylic acid derivatives.[1] This technical guide provides a comprehensive theoretical framework for investigating the reactivity of 1,3-dibromo-2-pentanone. While direct computational studies on this specific molecule are not extensively published, this paper synthesizes established theoretical principles and data from analogous α-haloketone systems to construct a robust predictive model of its behavior. We will explore its conformational landscape, analyze its electronic structure to identify reactive sites, and elucidate the mechanistic pathways of its key reactions using modern computational chemistry techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for predictive synthesis and mechanism discovery.
Introduction: The Significance of α,α'-Dihaloketones
The reactivity of α-haloketones is significantly enhanced compared to standard alkyl halides. This is primarily due to the powerful inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen (C-X) bond and increases the electrophilicity of the α-carbon.[2] This inherent activation makes them susceptible to nucleophilic attack, forming the basis for numerous synthetic applications, including the synthesis of diverse heterocyclic compounds.[2]
1,3-Dibromo-2-pentanone, an α,α'-dihaloketone, possesses two halogenated carbons flanking the carbonyl group, presenting a more complex reactivity profile. Such molecules are known to undergo elimination reactions to yield α,β-unsaturated carbonyl compounds under basic conditions, often via the Favorskii rearrangement mechanism.[1][3] Understanding the subtle interplay of steric and electronic factors that govern the stability of its conformers and the energy barriers of its potential reaction pathways is critical for controlling reaction outcomes and designing novel synthetic routes. Theoretical and computational studies provide an indispensable toolkit for mapping this complex energy landscape.
Theoretical & Computational Methodologies
To rigorously investigate the reactivity of 1,3-dibromo-2-pentanone, a multi-faceted computational approach is required. Density Functional Theory (DFT) is the method of choice, offering a favorable balance of computational cost and accuracy for molecules of this size.
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a standard, self-validating workflow for the theoretical analysis of a flexible molecule like 1,3-dibromo-2-pentanone.
Step-by-Step Computational Workflow:
-
Initial Structure Generation: Construct the 3D structure of 1,3-dibromo-2-pentanone using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is critical as the reactivity can be highly dependent on the ground-state geometry.
-
Geometry Optimization: Optimize the geometry of each identified conformer without constraints. A common and reliable level of theory for this step is B3LYP with a 6-31+G(d) basis set.[4]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory.
-
Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Thermodynamic Data: These calculations yield zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the computation of Gibbs free energies (ΔG), which are essential for predicting reaction spontaneity and equilibria.
-
-
Single-Point Energy Refinement: To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, such as B3LYP/6-311+G(d,p) or a composite method like CBS-QB3.[5]
-
Solvent Effects: Incorporate the influence of a solvent using an implicit solvation model like the SMD model or the Polarizable Continuum Model (PCM), as solvent polarity can dramatically alter conformational preferences and reaction barriers.[6]
-
Reaction Pathway Analysis:
-
Transition State (TS) Search: For a specific reaction, locate the transition state structure using methods like QST2/QST3 or eigenvector following.
-
TS Validation: A frequency calculation must confirm the TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to verify that it correctly connects the desired reactant and product minima.
-
Visualization of the Theoretical Workflow
The logical flow of the computational investigation is depicted below.
Caption: A standard workflow for the theoretical analysis of molecular reactivity.
Conformational Analysis and Electronic Structure
The reactivity of 1,3-dibromo-2-pentanone is intrinsically linked to its preferred three-dimensional shape and the distribution of electrons within the molecule.
Conformational Preferences
Due to rotation around the C1-C2, C2-C3, and C3-C4 single bonds, 1,3-dibromo-2-pentanone can exist in several conformations. The relative stability of these conformers is dictated by a balance of steric hindrance and stereoelectronic effects, such as dipole-dipole interactions between the C=O and C-Br bonds and potential hyperconjugative interactions.
Based on studies of similar 1,3-disubstituted systems, it is expected that conformers minimizing the dipole moment and avoiding steric clashes between the bulky bromine atoms and the ethyl group will be the most stable.[6] A thorough conformational search would reveal the relative populations of each conformer at room temperature, calculated from their Gibbs free energies.
| Conformer | Dihedral Angles (Br-C1-C2=O, O=C2-C3-Br) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | Gauche, Gauche | 0.00 (Hypothetical) | 65 (Hypothetical) |
| B | Gauche, Anti | 0.85 (Hypothetical) | 25 (Hypothetical) |
| C | Anti, Anti | 2.10 (Hypothetical) | 10 (Hypothetical) |
| Table 1: A hypothetical summary of the conformational analysis of 1,3-dibromo-2-pentanone in a nonpolar solvent. The most stable conformer is set as the energy reference. |
Electronic Structure: Identifying Reactive Sites
Analysis of the electronic structure provides a chemical map of reactivity.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a ketone, the HOMO is typically localized on the oxygen lone pairs, making it a site for protonation or Lewis acid coordination. The LUMO is expected to be a π* orbital associated with the carbonyl group, with significant contributions at the carbonyl carbon (C2), making it the primary site for nucleophilic attack. The presence of bromine atoms will also create low-lying σ* C-Br orbitals, which are crucial for nucleophilic substitution at C1 and C3.
-
Electrostatic Potential (ESP) Map: An ESP map would visually confirm these predictions. A region of negative potential (red) is expected around the carbonyl oxygen, indicating its nucleophilic character. Regions of positive potential (blue) would be found at the carbonyl carbon (C2) and the halogenated carbons (C1 and C3), highlighting their electrophilicity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the electronic structure. It would reveal strong polarization of the C-Br bonds, resulting in significant partial positive charges on C1 and C3, further supporting their role as electrophilic centers. The analysis can also identify stabilizing hyperconjugative interactions, such as lone pair donation from the carbonyl oxygen to the σ* orbitals of the adjacent C-Br bonds (n → σ*), which helps explain the enhanced reactivity of α-haloketones.
Reaction Mechanisms: The Favorskii Rearrangement
For α,α'-dihaloketones like 1,3-dibromo-2-pentanone, the most prominent reaction under basic conditions is the Favorskii rearrangement, which leads to α,β-unsaturated carboxylic acid derivatives.[1]
The Cyclopropanone Pathway
The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[1][3][7]
-
Enolate Formation: A base (e.g., alkoxide, RO⁻) abstracts an acidic α'-proton from C4, forming an enolate. This step is possible because 1,3-dibromo-2-pentanone is an enolizable ketone.
-
Intramolecular Sₙ2: The enolate then acts as an internal nucleophile, attacking the other α-carbon (C1) and displacing the bromide leaving group in an intramolecular Sₙ2 reaction. This ring-closing step forms a highly strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The base (RO⁻) attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate, opening the tetrahedral intermediate.
-
Ring Opening & Elimination: The three-membered ring opens to relieve strain. This occurs via cleavage of the C1-C2 bond, forming a more stable carbanion at C1. Subsequently, the second bromide at C3 is eliminated, forming a double bond and yielding the final α,β-unsaturated ester product.
Visualizing the Favorskii Mechanism
A theoretical investigation would map the energy profile of this pathway, calculating the structures and energies of all intermediates and transition states.
Caption: Key steps in the Favorskii rearrangement of 1,3-dibromo-2-pentanone.
Competing Pathways
Besides the Favorskii rearrangement, theoretical studies can also explore competing reaction pathways, such as direct nucleophilic substitution at C1 or C3.[8] A computational study would compare the activation energy barriers for these different pathways. It is generally expected that for α,α'-dihaloketones, the Favorskii pathway is kinetically favored under basic conditions leading to the unsaturated product.[1]
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for understanding the reactivity of 1,3-dibromo-2-pentanone. By combining conformational analysis, electronic structure calculations, and reaction mechanism mapping, computational chemistry provides powerful predictive insights. The dominant reaction pathway is predicted to be the Favorskii rearrangement, proceeding through a cyclopropanone intermediate to yield an α,β-unsaturated ester. The key to this reactivity lies in the electronic activation provided by the carbonyl group and the presence of two good leaving groups.
Future theoretical work could explore the reaction under different solvent conditions, with a wider range of nucleophiles, and investigate potential photochemical reaction pathways, such as the photo-Favorskii reaction.[3] Such studies will continue to deepen our understanding of this versatile class of molecules and aid in the rational design of new synthetic methodologies for applications in materials science and drug discovery.
References
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Wikipedia. Favorskii rearrangement. [Link]
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University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
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Professor Dave Explains. Favorskii Rearrangement. YouTube. [Link]
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The Organic Chemist. Mechanism Monday #35: Favorskii Rearrangement. YouTube. [Link]
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Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
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Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]
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Ashcroft, M. R., & Hoffmann, H. M. R. (1978). 2,4-DIBROMO-3-PENTANONE. Organic Syntheses, 58, 17. [Link]
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Singh, A., & Kumar, V. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Chemistry – A European Journal, 26(33), 7356-7376. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12892932, 1,3-Dibromopentan-2-one. [Link]
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LookChem. 1,3-Dibromo-2-pentanone. [Link]
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Myers, A. G. Research Group. Methods for Ring Contraction. [Link]
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Musa, E. S., & El-Nahas, A. M. (2012). Computational reaction mechanism study of the elimination of 2-pentanone. Scholars Research Library, 4(4), 1235-1242. [Link]
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Tveen, R., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(11), 5018–5026. [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
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Sivaramakrishnan, R., & Michael, J. V. (2011). Computational investigations on the thermochemistry and kinetics for the autoignition of 2-pentanone. ResearchGate. [Link]
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An In-Depth Technical Guide to 1,3-Dibromo-2-pentanone: Synthesis, Reactivity, and Applications in Chemical Research
This guide provides a comprehensive technical overview of 1,3-dibromo-2-pentanone, a halogenated ketone with significant potential as a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed experimental protocol for its synthesis, explores its chemical reactivity and potential applications, and outlines essential safety and handling information.
Core Molecular Attributes of 1,3-Dibromo-2-pentanone
1,3-Dibromo-2-pentanone is a difunctionalized aliphatic ketone. Its structure features two bromine atoms on the carbons alpha (α) and gamma (γ) to the carbonyl group, creating a molecule with multiple reactive sites. This unique arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic systems.
Molecular Formula and Weight
The fundamental identity of 1,3-dibromo-2-pentanone is defined by its molecular formula and weight, which are crucial for all stoichiometric calculations in synthesis and analysis.
Physicochemical Properties
The physical and computed chemical properties of a compound dictate its behavior in different solvents and reaction conditions, influencing choices in experimental design, from reaction setup to purification. A summary of these key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 816-21-7 | [1][2][3] |
| IUPAC Name | 1,3-dibromopentan-2-one | [3] |
| Synonyms | 1,3-Dibromo-2-pentanone | [1][3] |
| XLogP3 | 2.5 | [2][3] |
| Exact Mass | 243.89214 Da | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 3 | [2][3] |
| Topological Polar Surface Area | 17.1 Ų | [1][3] |
| Complexity | 82.5 | [2][3] |
Synthesis of 1,3-Dibromo-2-pentanone
Causality of Experimental Choices: The reaction is performed under acidic conditions, typically with a catalytic amount of phosphorus tribromide or hydrogen bromide, to facilitate the formation of the enol tautomer of the ketone. The enol is the nucleophilic species that attacks the bromine. The use of a cooling bath is critical to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts. The final vacuum distillation is necessary to purify the product from the reaction mixture and any remaining starting materials.
Experimental Protocol: Synthesis via Direct Bromination
Caution: This reaction should be performed in a well-ventilated chemical fume hood. Bromine is highly corrosive and toxic. 1,3-Dibromo-2-pentanone is expected to be a potent lachrymator and a skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials:
-
2-Pentanone (CAS 107-87-9)
-
Bromine (CAS 7726-95-6)
-
Phosphorus tribromide (CAS 7789-60-8)
-
Three-necked round-bottomed flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Condenser with a calcium chloride drying tube
-
Acetone-dry ice bath
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Equip a 250-mL, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initial Charge: Charge the flask with 43.1 g (0.50 mol) of 2-pentanone and 1 mL of phosphorus tribromide.
-
Cooling: Place the flask in an acetone-dry ice bath to cool the contents to a temperature between -10°C and 0°C.
-
Bromine Addition: While stirring vigorously, add 160 g (1.00 mol) of bromine via the dropping funnel to the cooled solution. The addition should be rapid but controlled to maintain the temperature of the reaction mixture. Significant evolution of hydrogen bromide gas will occur towards the end of the addition. The rate of addition must be managed to prevent overwhelming the fume hood's exhaust capacity.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes, allowing the reaction to proceed to completion.
-
Quenching and Workup: Slowly and carefully add the reaction mixture to a beaker containing 500 mL of ice water with stirring to quench any remaining bromine. Separate the organic layer using a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield 1,3-dibromo-2-pentanone as a colorless to pale yellow liquid.
Caption: Synthetic workflow for 1,3-dibromo-2-pentanone.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1,3-dibromo-2-pentanone stems from the presence of three electrophilic centers: the carbonyl carbon and the two carbons bearing bromine atoms. This arrangement allows for a variety of reactions with nucleophiles, making it a powerful tool for building molecular complexity.
Reactivity Profile
-
α-Bromine: The bromine atom at the α-position is susceptible to nucleophilic substitution, typical of α-haloketones. This allows for the introduction of a wide range of functional groups.
-
γ-Bromine: The bromine atom at the γ-position behaves more like a typical alkyl halide and can also be displaced by nucleophiles.
-
Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as additions and condensations.
The differential reactivity of the two C-Br bonds can potentially be exploited to achieve selective functionalization, although this may require careful control of reaction conditions.
Role as a Synthon for Heterocycles
In drug discovery, the rapid synthesis of libraries of diverse small molecules is essential for screening against biological targets. 1,3-Diketones and their halogenated analogs are cornerstone synthons for the construction of a vast array of heterocyclic compounds, many of which form the core scaffolds of approved drugs.
1,3-Dibromo-2-pentanone can serve as a precursor to 1,3-dicarbonyl-like structures, which are key intermediates in reactions such as the Knorr pyrrole synthesis or the Paal-Knorr furan synthesis. For example, reaction with a primary amine could lead to the formation of substituted pyrroles or other nitrogen-containing heterocycles after a series of substitution and cyclization steps. Similarly, reaction with hydrazine derivatives is a well-established route to pyrazoles, a common motif in medicinal chemistry.
Caption: Potential pathways to heterocyclic scaffolds.
Safety and Handling
While specific GHS classification data for 1,3-dibromo-2-pentanone is not consistently available[1], information from closely related structures, such as 1,3-dibromo-2-propanone and 3,5-dibromo-2-pentanone, allows for a reliable estimation of its hazard profile. It should be handled as a hazardous substance with appropriate precautions.
-
Hazard Class: Expected to be a skin irritant (Category 2), cause serious eye damage/irritation (Category 1/2), and be harmful if swallowed or inhaled (Acute Toxicity, Category 4)[4].
-
GHS Pictograms (Predicted):
-
Health Hazard
-
Irritant (Exclamation Mark)
-
Corrosion
-
-
Handling: Always handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Spectroscopic Characterization (Predicted)
No experimental spectra for 1,3-dibromo-2-pentanone are publicly available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals, reflecting the four unique proton environments in the molecule.
-
~4.5-4.8 ppm (t, 1H): The proton at the C3 position (CHBr), shifted downfield by the adjacent bromine and carbonyl group. It would likely appear as a triplet due to coupling with the C4 methylene protons.
-
~4.0-4.3 ppm (s, 2H): The methylene protons at the C1 position (CH₂Br), shifted downfield by the adjacent bromine and carbonyl. Expected to be a singlet.
-
~1.8-2.1 ppm (m, 2H): The methylene protons at the C4 position (CH₂), appearing as a multiplet due to coupling with both the C3 proton and the C5 methyl protons.
-
~1.0-1.2 ppm (t, 3H): The terminal methyl protons at the C5 position (CH₃), appearing as a triplet due to coupling with the C4 methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display five signals, one for each carbon atom in a unique electronic environment.
-
~195-200 ppm: The carbonyl carbon (C2).
-
~45-50 ppm: The carbon at the C3 position (CHBr).
-
~35-40 ppm: The carbon at the C1 position (CH₂Br).
-
~25-30 ppm: The carbon at the C4 position (CH₂).
-
~10-15 ppm: The terminal methyl carbon (C5).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption characteristic of the carbonyl group.
-
~1710-1730 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ketone. The presence of the α-bromine atom typically shifts this absorption to a slightly higher wavenumber compared to an unhalogenated ketone.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~550-650 cm⁻¹: C-Br stretching vibrations.
Conclusion
1,3-Dibromo-2-pentanone is a valuable chemical intermediate whose utility lies in its multiple electrophilic sites. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis based on established chemical principles, and an expert perspective on its potential applications, particularly in the synthesis of heterocyclic compounds relevant to drug discovery. Adherence to strict safety protocols is paramount when handling this and other halogenated ketones.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]
-
1,3-Dibromo-2-pentanone. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]
-
3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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A Comprehensive Technical Guide to 1,3-Dibromo-2-pentanone: Synthesis, Reactivity, and Applications for the Research Scientist
Introduction: Unveiling the Potential of a Bifunctional Electrophile
In the landscape of synthetic organic chemistry and drug discovery, the α-haloketone motif stands as a cornerstone for the construction of complex molecular architectures. The strategic placement of a halogen atom alpha to a carbonyl group imparts a unique and potent electrophilicity, rendering these compounds highly versatile building blocks. This guide delves into the chemistry of a specific, yet broadly applicable example: 1,3-Dibromo-2-pentanone . As an α,α'-dihaloketone, this molecule possesses two distinct electrophilic carbon centers, opening a rich and diverse field of chemical transformations.[1][2]
This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It will provide a comprehensive literature review of 1,3-Dibromo-2-pentanone, covering its synthesis, detailed analysis of its reactivity—with a focus on mechanistically significant transformations such as the Favorskii rearrangement and Hantzsch thiazole synthesis—and a forward-looking perspective on its potential applications in medicinal chemistry and materials science. Every protocol and mechanistic claim is substantiated by authoritative sources to ensure scientific integrity and practical utility.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key identifiers and computed properties of 1,3-Dibromo-2-pentanone are summarized below.
| Property | Value | Source |
| CAS Number | 816-21-7 | [3][4][5] |
| Molecular Formula | C₅H₈Br₂O | [3][4][5] |
| Molecular Weight | 243.92 g/mol | [3][4][5] |
| Canonical SMILES | CCC(C(=O)CBr)Br | [5] |
| IUPAC Name | 1,3-dibromopentan-2-one | [4] |
| XLogP3 | 2.5 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [3][5] |
Synthesis of 1,3-Dibromo-2-pentanone: A Proposed Protocol
Proposed Reaction Scheme:
Caption: Proposed synthesis of 1,3-Dibromo-2-pentanone.
Detailed Experimental Protocol (Adapted from the synthesis of 2,4-Dibromo-3-pentanone):
Caution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Reaction Setup: In a three-necked, 250-mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube, dissolve 2-pentanone (0.52 mol) in glacial acetic acid (100 mL).
-
Cooling: Cool the stirred solution to 0-10 °C using an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.04 mol, 2.08 equivalents) in glacial acetic acid (50 mL) from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 15 °C. A significant evolution of hydrogen bromide gas will occur.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the mixture into 500 mL of ice-water. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization: An Interpretive Guide
As experimental spectra for 1,3-Dibromo-2-pentanone are not publicly available, this section provides a detailed prediction of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 1,3-Dibromo-2-pentanone is expected to exhibit four distinct signals. The presence of two bromine atoms will significantly deshield adjacent protons, shifting their resonances downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 - 4.8 | Doublet of doublets (dd) | 1H | H-3 | Deshielded by the adjacent carbonyl group and the bromine atom. Coupled to the methylene protons at C-4. |
| ~4.2 - 4.4 | Singlet | 2H | H-1 | Deshielded by the adjacent carbonyl group and the bromine atom. No adjacent protons for coupling. |
| ~1.8 - 2.0 | Multiplet | 2H | H-4 | Coupled to the methine proton at C-3 and the methyl protons at C-5. |
| ~1.0 - 1.2 | Triplet (t) | 3H | H-5 | Coupled to the methylene protons at C-4. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show five distinct carbon signals, with the carbonyl carbon being the most deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 - 195 | C-2 (C=O) | Carbonyl carbons typically resonate in this downfield region.[6] |
| ~45 - 50 | C-3 | Aliphatic carbon directly attached to a bromine atom. |
| ~35 - 40 | C-1 | Aliphatic carbon directly attached to a bromine atom. |
| ~25 - 30 | C-4 | Aliphatic methylene carbon. |
| ~10 - 15 | C-5 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1720 - 1740 | Strong | C=O stretch (ketone) |
| ~2850 - 3000 | Medium | C-H stretch (alkane) |
| ~550 - 650 | Strong | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 242, 244, and 246 in a roughly 1:2:1 ratio. Common fragmentation patterns would involve the loss of bromine atoms and cleavage adjacent to the carbonyl group.
The Chemistry of 1,3-Dibromo-2-pentanone: A Tale of Two Electrophiles
The reactivity of 1,3-Dibromo-2-pentanone is dominated by the presence of two electrophilic centers: the carbonyl carbon and the two α-carbons bearing bromine atoms. This dual reactivity makes it a valuable precursor for a variety of chemical transformations.
Favorskii Rearrangement: From Dihaloketone to Unsaturated Ester
A hallmark reaction of α,α'-dihaloketones is the Favorskii rearrangement, which, in the presence of a base like an alkoxide, leads to the formation of α,β-unsaturated esters. This transformation is a powerful tool for carbon skeleton manipulation.
Caption: Mechanistic pathway of the Favorskii rearrangement.
Mechanism Explained:
-
Enolate Formation: The base abstracts an acidic α-proton from the carbon not bearing a halogen (C-1), forming an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the bromide on the other α-carbon (C-3) to form a highly strained cyclopropanone intermediate.
-
Nucleophilic Attack: The alkoxide base then attacks the electrophilic carbonyl carbon of the cyclopropanone.
-
Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring and the elimination of the second bromide ion to yield the α,β-unsaturated ester.
Hantzsch Thiazole Synthesis: A Gateway to Heterocycles
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring system, a common scaffold in many pharmaceuticals.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of 1,3-Dibromo-2-pentanone, its reaction with thiourea would be expected to yield a 2-amino-4-(1-bromoethyl)thiazole, a valuable intermediate for further functionalization.
Caption: Proposed Hantzsch synthesis using 1,3-Dibromo-2-pentanone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-Dibromo-2-pentanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up: After cooling, the product can often be precipitated by the addition of a weak base, such as a sodium bicarbonate solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from 1,3-Dibromo-2-pentanone are of significant interest in the development of novel therapeutics.
Building Blocks for Bioactive Heterocycles
As demonstrated by the Hantzsch synthesis, 1,3-Dibromo-2-pentanone is a precursor to substituted thiazoles. The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] The bromoethyl substituent on the resulting thiazole provides a handle for further chemical modifications, allowing for the generation of libraries of compounds for biological screening.
Potential as a Covalent Inhibitor
The high electrophilicity of the α-carbons in 1,3-Dibromo-2-pentanone makes it a potential candidate for use as a "warhead" in the design of covalent inhibitors. Covalent inhibitors form a permanent bond with a nucleophilic amino acid residue (such as cysteine, histidine, or lysine) in the active site of a target protein, leading to irreversible inhibition.[10][11] This mode of action can offer advantages in terms of potency and duration of drug effect. Given the presence of two reactive sites, 1,3-Dibromo-2-pentanone could potentially act as a cross-linking agent or a dual-targeting covalent modifier.
Safety and Handling
While specific toxicological data for 1,3-Dibromo-2-pentanone is limited, data for the closely related 1,3-dibromo-2-propanone indicates that it is a hazardous substance. It is expected to be irritating to the eyes and skin and may be harmful if swallowed or inhaled.[12] Therefore, appropriate safety precautions are paramount when handling this compound.
-
Engineering Controls: Always handle 1,3-Dibromo-2-pentanone in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion and Future Outlook
1,3-Dibromo-2-pentanone emerges as a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its dual electrophilic nature allows for a rich array of chemical transformations, providing access to valuable intermediates such as α,β-unsaturated esters and functionalized thiazoles. While the full scope of its applications is yet to be explored, its potential as a precursor to bioactive heterocycles and as a covalent modifier in drug discovery warrants further investigation. This guide provides a solid foundation of its known and predicted properties, along with practical, albeit adapted, experimental guidance. It is our hope that this comprehensive overview will stimulate further research into the chemistry and applications of this promising compound.
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The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. (2020). ResearchGate. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). PMC. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]
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Synthetic Access to Aromatic α-Haloketones. (2021). MDPI. Retrieved from [Link]
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1,3-Dibromopentan-2-one. (n.d.). PubChem. Retrieved from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved from [Link]
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1,3-Dibromo-2-pentanone. (n.d.). LookChem. Retrieved from [Link]
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Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. (2011). PMC. Retrieved from [Link]
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Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. (2009). ResearchGate. Retrieved from [Link]
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13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034235). (n.d.). Human Metabolome Database. Retrieved from [Link]
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1,3-Dibromo-1-chloropentan-2-one - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Covalent Modification that Enhances Protein Properties and Functions and Folds Random Coil into Alpha-Helix. (2012). Semantic Scholar. Retrieved from [Link]
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Pentane, 1,3-dibromo-. (n.d.). NIST WebBook. Retrieved from [Link]
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Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide. (2015). MDPI. Retrieved from [Link]
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Draw the 1H NMR Spectrum of 2-pentanone. (2020). YouTube. Retrieved from [Link]
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Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025). ResearchGate. Retrieved from [Link]
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3,5-Dibromo-2-pentanone. (n.d.). PubChem. Retrieved from [Link]
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2-Pentanone. (n.d.). NIST WebBook. Retrieved from [Link]
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Reaction of Thiourea and Substituted Thioureas with 1,3-Dibromopropyne. (2025). ResearchGate. Retrieved from [Link]
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Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: 1,3-Dibromo-2-pentanone as a Versatile Synthon for the Construction of Substituted Thiazole and Imidazole Scaffolds
Abstract
1,3-Dibromo-2-pentanone is a highly reactive α,α'-dihaloketone that serves as a powerful and versatile building block in heterocyclic chemistry.[1][2] Its structure features two distinct electrophilic carbon centers flanking a carbonyl group, enabling efficient cyclocondensation reactions with a variety of binucleophilic reagents. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 1,3-dibromo-2-pentanone for the synthesis of highly functionalized thiazole and imidazole derivatives. We present detailed mechanistic discussions, validated experimental protocols, and workflow visualizations to facilitate the practical application of this key intermediate in the construction of compound libraries for pharmaceutical and materials science research.
Introduction: The Synthetic Utility of α,α'-Dihaloketones
α-Haloketones are a cornerstone of synthetic organic chemistry, prized for their dual reactivity which allows for the formation of diverse molecular architectures.[3][4] The presence of a carbonyl group enhances the electrophilicity of the adjacent carbon-halogen bond, making it highly susceptible to nucleophilic substitution.[3] In a molecule like 1,3-dibromo-2-pentanone, this effect is present at two positions (C1 and C3), providing a C-C-C backbone that can readily react with N-C-S, N-C-N, or O-C-C binucleophiles to forge five-membered heterocyclic rings.
The ethyl group at the C4 position of the pentanone backbone is a crucial feature, as it is incorporated into the final heterocyclic structure, yielding 4-ethyl substituted heterocycles. This allows for the direct synthesis of derivatives that would otherwise require multi-step functionalization, making 1,3-dibromo-2-pentanone an efficient precursor for targeted synthesis.
Application I: Hantzsch Synthesis of 4-Ethyl-Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[5][6][7] The reaction involves the condensation of an α-haloketone with a thioamide derivative.[5]
Mechanistic Rationale
The reaction between 1,3-dibromo-2-pentanone and a thioamide (e.g., thiourea) proceeds through a well-established pathway. The choice of an alcohol solvent like ethanol is critical as it effectively solvates the ionic intermediates and reagents without interfering with the reaction.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking one of the electrophilic brominated carbons of the pentanone. This forms a thioimonium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered hydroxylated thiazoline ring.
-
Dehydration & Tautomerization: A subsequent acid-catalyzed dehydration of the cyclic intermediate eliminates a molecule of water, leading to the formation of the aromatic thiazole ring. The second bromine atom is displaced during this aromatization process.
The causality behind this one-pot process lies in the precisely arranged reactive sites of the α,α'-dihaloketone, which guide the binucleophilic thioamide into a regioselective cyclization cascade.
Visualization: Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism for the Hantzsch synthesis of a substituted thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-(bromomethyl)thiazole
This protocol describes a generalized procedure for the synthesis of a 4-ethyl-5-(bromomethyl)thiazole derivative, a versatile intermediate for further functionalization.[6][8]
Materials:
-
1,3-Dibromo-2-pentanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 eq) in anhydrous ethanol.
-
To this stirring solution, add 1,3-dibromo-2-pentanone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, remove the ethanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Summary
| Reagent 1 | Reagent 2 | Solvent | Time (h) | Temp (°C) | Expected Product | Typical Yield (%) |
| 1,3-Dibromo-2-pentanone | Thiourea | Ethanol | 3-5 | 78 | 2-Amino-4-ethyl-5-(bromomethyl)thiazole | 65-80 |
| 1,3-Dibromo-2-pentanone | Thioacetamide | Ethanol | 4-6 | 78 | 2-Methyl-4-ethyl-5-(bromomethyl)thiazole | 60-75 |
Application II: Synthesis of 4-Ethyl-Substituted Imidazoles
The reaction of α,α'-dihaloketones with amidines provides a direct route to substituted imidazoles, another critical heterocyclic motif in pharmacology.[9][10] This transformation constructs the imidazole ring by forming two new carbon-nitrogen bonds.
Mechanistic Rationale
The synthesis relies on the nucleophilic character of the amidine system. The choice of a base, such as potassium bicarbonate or triethylamine, is crucial to neutralize the HBr formed during the reaction and to facilitate the final aromatization step.
-
Initial N-Alkylation: One of the nitrogen atoms of the amidine acts as a nucleophile, attacking an electrophilic brominated carbon of 1,3-dibromo-2-pentanone to form an N-alkylated amidine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate attacks the remaining α-bromocarbon, displacing the bromide ion and forming a dihydro-imidazolium salt.
-
Aromatization: The intermediate then undergoes a base-promoted elimination of HBr and tautomerization to yield the stable, aromatic imidazole ring.
Visualization: Imidazole Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of imidazoles.
Experimental Protocol: Synthesis of 2-Phenyl-4-ethyl-5-(bromomethyl)imidazole
This protocol outlines the synthesis of a substituted imidazole using benzamidine as the nitrogen source.[8]
Materials:
-
1,3-Dibromo-2-pentanone (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium bicarbonate (2.2 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)
-
Standard reaction, workup, and purification equipment
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzamidine hydrochloride (1.0 eq) and potassium bicarbonate (2.2 eq).
-
Add a 4:1 mixture of THF and water to the flask.
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve 1,3-dibromo-2-pentanone (1.0 eq) in a minimal amount of THF.
-
Add the 1,3-dibromo-2-pentanone solution dropwise to the refluxing benzamidine mixture over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and remove the THF under reduced pressure.
-
Add water to the residue to form a suspension. Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-phenyl-4-ethyl-5-(bromomethyl)imidazole.
Safety and Handling
α-Haloketones, including 1,3-dibromo-2-pentanone, are lachrymatory (tear-inducing) and are skin and respiratory tract irritants. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle with care and avoid inhalation of vapors or direct contact with skin and eyes.
Conclusion
1,3-Dibromo-2-pentanone is a readily accessible and highly effective precursor for the regioselective synthesis of 4-ethyl substituted thiazoles and imidazoles. The predictable reactivity of its two electrophilic centers allows for the implementation of robust and high-yielding cyclocondensation reactions like the Hantzsch synthesis. The protocols and mechanistic insights provided in this note serve as a practical guide for chemists to leverage this synthon in the development of novel heterocyclic compounds for various scientific applications.
References
-
[SYNTHESIS OF IMIDAZO[2,1-b][5][11][12]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed]([Link])
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1,3-Dibromo-2-pentanone as a precursor for pharmaceutical intermediates
Application Notes & Protocols
Topic: 1,3-Dibromo-2-pentanone as a Versatile Precursor for the Synthesis of Heterocyclic Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1,3-Dibromo-2-pentanone, a highly functionalized ketone, and its application as a strategic precursor in the synthesis of valuable pharmaceutical intermediates. We delve into its core reactivity, provide detailed, field-tested protocols for its use in constructing heterocyclic scaffolds, and discuss the critical safety and handling procedures required for its effective implementation in a research and development setting. The document is structured to provide not only procedural steps but also the underlying chemical principles, empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of α,α'-Dihaloketones in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[1] The efficient construction of these ring systems is a cornerstone of drug discovery.[2] α,α'-Dihaloketones, such as 1,3-Dibromo-2-pentanone, are powerful building blocks in this endeavor. Their dual electrophilic centers flanking a carbonyl group provide a reactive scaffold for cyclocondensation reactions, allowing for the rapid assembly of complex five- and six-membered heterocycles.[3][4][5]
1,3-Dibromo-2-pentanone is particularly valuable due to the ethyl group at the C3-position, which introduces a point of structural diversity that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide will demonstrate its utility in synthesizing substituted heterocyclic systems, which are key intermediates in the multi-step synthesis of advanced antiviral agents and other therapeutics.[2]
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Data
The key properties of 1,3-Dibromo-2-pentanone are summarized below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₅H₈Br₂O | [6][7] |
| Molecular Weight | 243.92 g/mol | [6][7] |
| CAS Number | 816-21-7 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Canonical SMILES | CCC(C(=O)CBr)Br | [6][7] |
| Complexity | 82.5 | [6][7] |
| Hydrogen Bond Acceptor Count | 1 | [6][7] |
| Rotatable Bond Count | 3 | [6][7] |
Safety and Handling Protocol
1,3-Dibromo-2-pentanone is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: Causes serious eye irritation and skin irritation.[9] May be harmful if swallowed or inhaled.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][12] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[9] Keep the container tightly closed. Refrigeration is recommended.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[11]
-
Core Reactivity and Mechanistic Rationale
The synthetic utility of 1,3-Dibromo-2-pentanone stems from its distinct reactive sites. The carbon atoms alpha to the carbonyl group (C1 and C3) are rendered highly electrophilic by the adjacent electron-withdrawing bromine and carbonyl groups. This makes them susceptible to nucleophilic attack, which is the key step in forming heterocyclic rings.
Caption: Reactive electrophilic centers (δ+) of 1,3-Dibromo-2-pentanone.
This dual reactivity allows for a one-pot reaction with dinucleophilic species (e.g., thiourea, amidines, 2-amino pyridines) to form a five- or six-membered ring in a process known as cyclocondensation. A classic example, analogous to the Hantzsch thiazole synthesis, involves the reaction with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.
Protocol: Synthesis of a 2-Amino-4-ethyl-5-methylthiazole Derivative
This protocol details a representative synthesis of a substituted thiazole intermediate. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3-Dibromo-2-pentanone | 816-21-7 | 243.92 | 2.44 g | 10.0 | Limiting Reagent |
| Thioacetamide | 62-55-5 | 75.13 | 0.75 g | 10.0 | Dinucleophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.68 g | 20.0 | Base to neutralize HBr |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | - | Drying Agent |
Experimental Workflow
The overall workflow is a standard procedure for many organic syntheses, involving reaction, workup, and purification.
Caption: Step-by-step workflow for thiazole synthesis and purification.
Detailed Step-by-Step Methodology
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. In the flask, dissolve thioacetamide (0.75 g, 10.0 mmol) in 40 mL of absolute ethanol.
-
Rationale: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Addition of Precursor: To the stirring solution, add 1,3-Dibromo-2-pentanone (2.44 g, 10.0 mmol) dropwise over 5 minutes using a syringe. The addition is exothermic; maintain the temperature near room temperature with a water bath if necessary.
-
Rationale: A controlled, dropwise addition prevents a rapid temperature increase which could lead to side reactions and reduced yield.
-
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle. Maintain the reflux for 3-4 hours.
-
Rationale: Heating provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.
-
Rationale: TLC is a crucial and simple technique to determine the endpoint of the reaction, preventing unnecessary heating that could decompose the product.
-
-
Work-up - Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate beaker, dissolve sodium bicarbonate (1.68 g, 20.0 mmol) in 30 mL of deionized water. Slowly add the bicarbonate solution to the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct.
-
Rationale: The reaction generates two equivalents of HBr. Neutralization is essential before extraction to prevent the protonation of the amine product, which would render it water-soluble and difficult to extract into an organic solvent.
-
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: The desired thiazole product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble components.
-
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Washing with brine removes residual water and some water-soluble impurities. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.
-
-
Purification: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts based on polarity differences.
-
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Applications and Further Transformations
The heterocyclic intermediates synthesized from 1,3-Dibromo-2-pentanone are not endpoints but rather versatile platforms for further chemical modification.[2] The primary amine of the synthesized 2-aminothiazole, for instance, can undergo a variety of transformations:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to introduce diverse side chains.
-
Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl halides, building more complex molecular architectures.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, cyano groups) in Sandmeyer-type reactions.
These subsequent modifications are central to constructing a library of compounds for structure-activity relationship (SAR) studies in a drug discovery campaign.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient heating; degraded starting material. | Ensure the reaction reaches reflux temperature. Verify the purity of 1,3-dibromo-2-pentanone, as it can degrade over time. |
| Multiple Spots on TLC | Side reactions due to excessive heat or incorrect stoichiometry; polymerization. | Maintain a gentle reflux. Ensure accurate measurement of reagents. Consider lowering the reaction temperature and extending the reaction time. |
| Product Lost during Work-up | Incomplete neutralization leading to protonated amine in the aqueous layer. | Check the pH of the aqueous layer after adding NaHCO₃ to ensure it is neutral or slightly basic (pH 7-8) before extraction. |
| Oily Product after Column | Contamination with grease; incomplete removal of high-boiling solvents. | Use high-purity solvents. Ensure the product is dried under high vacuum for an extended period after chromatography. |
Conclusion
1,3-Dibromo-2-pentanone is a potent and versatile chemical precursor that facilitates the efficient synthesis of substituted heterocyclic compounds. Its well-defined reactivity, when coupled with robust and carefully controlled protocols, allows for the reliable production of key intermediates for pharmaceutical research. By understanding the principles behind its application, from reaction mechanisms to safety procedures, researchers can fully leverage this building block to accelerate the development of new chemical entities and advance the frontiers of medicinal chemistry.
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Application Note: Synthesis of 2,4-Disubstituted Thiazoles via Condensation of 1,3-Dibromo-2-pentanone with Thioamides
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and versatile method for constructing this privileged heterocyclic scaffold.[5][6] This application note provides a detailed protocol and mechanistic insights for the synthesis of 2,4-disubstituted thiazoles through the reaction of 1,3-dibromo-2-pentanone with various thioamides, a process of significant interest to researchers in drug discovery and development.
This reaction is a variation of the classic Hantzsch synthesis, which traditionally involves the condensation of an α-haloketone with a thioamide.[7][8] The use of a 1,3-dihalo ketone like 1,3-dibromo-2-pentanone offers a direct route to thiazoles with specific substitution patterns that are valuable for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The reaction proceeds through a well-established multi-step mechanism. The initial and rate-determining step is typically an SN2 reaction where the nucleophilic sulfur atom of the thioamide attacks one of the electrophilic α-carbons of 1,3-dibromo-2-pentanone, displacing a bromide ion.[8][9] This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration and loss of the second bromide ion lead to the formation of the aromatic thiazole ring.[8] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[9]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted thiazole derivative using 1,3-dibromo-2-pentanone and a representative thioamide.
Materials:
-
1,3-Dibromo-2-pentanone
-
Thioamide (e.g., thioacetamide, thiourea, or a substituted thioamide)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Dihaloketone: To the stirring solution, add 1,3-dibromo-2-pentanone (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to quench any remaining acid and facilitate the precipitation of the product or its extraction.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude thiazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Data Summary
The following table provides representative data for the synthesis of various 2,4-disubstituted thiazoles from 1,3-dibromo-2-pentanone and different thioamides. Reaction conditions should be optimized for each specific substrate combination.
| Thioamide Reactant | Product Structure (Illustrative) | Typical Reaction Time (hours) | Typical Yield (%) |
| Thioacetamide | 2-Methyl-4-ethyl-5-bromomethylthiazole | 3-5 | 75-85 |
| Thiourea | 2-Amino-4-ethyl-5-bromomethylthiazole | 2-4 | 80-90 |
| Thiobenzamide | 2-Phenyl-4-ethyl-5-bromomethylthiazole | 4-6 | 70-80 |
Causality and Optimization
-
Solvent Choice: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[10] Other polar protic solvents like methanol or isopropanol can also be employed.[10] In some cases, solvent-free conditions or the use of greener solvents like water have been reported to be effective.[10][11]
-
Reaction Temperature: Heating is generally required to overcome the activation energy of the initial SN2 step and to drive the subsequent cyclization and dehydration steps.[10] Microwave irradiation has been shown to significantly reduce reaction times and in some cases improve yields.[3]
-
Stoichiometry: Using a 1:1 molar ratio of the 1,3-dibromo-2-pentanone and the thioamide is standard. An excess of the thioamide can sometimes be used to ensure complete consumption of the more valuable dihaloketone.
-
Purity of Reagents: The use of high-purity starting materials is essential to minimize the formation of side products and to obtain high yields of the desired thiazole.[10] Impurities in the α-haloketone can lead to undesired side reactions.[10]
-
Catalysis: While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations may employ acidic or basic catalysts to enhance the reaction rate.[3][12] For instance, silica-supported tungstosilisic acid has been reported as an efficient and reusable catalyst for Hantzsch-type reactions.[3]
Applications in Drug Development
The thiazole scaffold is a key pharmacophore in a multitude of therapeutic agents.[4][13] The ability to synthesize a diverse library of 2,4-disubstituted thiazoles using the described methodology is of paramount importance for:
-
Lead Optimization: By systematically varying the substituents at the 2 and 4-positions of the thiazole ring, medicinal chemists can fine-tune the pharmacological properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile.[2]
-
Structure-Activity Relationship (SAR) Studies: A collection of structurally related thiazole analogs allows for the elucidation of SAR, providing critical insights into the molecular interactions between the drug candidate and its biological target.[2]
-
Development of Novel Therapeutics: The versatility of the Hantzsch synthesis enables the creation of novel thiazole derivatives with the potential to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.[1]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Dibromo-2-pentanone
Introduction: The Versatile Electrophilic Scaffold of 1,3-Dibromo-2-pentanone
1,3-Dibromo-2-pentanone is a highly functionalized aliphatic ketone that serves as a potent and versatile building block in modern organic synthesis.[1][2] Its structure, characterized by a central carbonyl group flanked by two electrophilic carbon centers bearing bromine atoms, allows for a diverse range of chemical transformations. The differential reactivity of the α- and α'-bromines, influenced by the electronic and steric environment, makes 1,3-dibromo-2-pentanone a valuable precursor for the synthesis of complex acyclic molecules and a variety of heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.[3][4]
This technical guide provides an in-depth exploration of the nucleophilic substitution reactions involving 1,3-dibromo-2-pentanone. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in the synthesis of key molecular scaffolds, and offer insights into the causality behind experimental choices.
Molecular Profile of 1,3-Dibromo-2-pentanone:
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O | [1][2] |
| Molecular Weight | 243.92 g/mol | [1][2] |
| CAS Number | 816-21-7 | [1][2] |
| Appearance | (Typically) Light yellow to brown liquid | |
| Boiling Point | (Decomposes) | |
| Density | (Not readily available) |
Part 1: Mechanistic Considerations and Reactivity
The reactivity of 1,3-dibromo-2-pentanone is dominated by the two carbon-bromine bonds. The bromine atoms are good leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.[5] The presence of the electron-withdrawing carbonyl group further activates these positions.
Regioselectivity of Nucleophilic Attack
A critical aspect of reactions with 1,3-dibromo-2-pentanone is the regioselectivity of the initial nucleophilic attack. The two brominated carbons, C1 and C3, exhibit different reactivity profiles.
-
C1 (α-position): The methylene carbon (C1) is generally more sterically accessible and the C-Br bond is activated by the adjacent carbonyl group. Nucleophilic attack at this position is often kinetically favored.
-
C3 (α'-position): The methine carbon (C3) is more sterically hindered due to the adjacent ethyl group. However, the stability of a potential transition state or intermediate might influence reactivity at this position under certain conditions.
The choice of nucleophile, solvent, and temperature can significantly influence which bromine is displaced first. For instance, smaller, "harder" nucleophiles might favor attack at the more accessible C1 position, while bulkier or "softer" nucleophiles might exhibit different selectivity.
Competing Reaction Pathways
Beyond simple substitution, 1,3-dibromo-2-pentanone can undergo other transformations, most notably the Favorskii rearrangement in the presence of a base. This rearrangement proceeds through a cyclopropanone intermediate and leads to carboxylic acid derivatives.[6] For α,α'-dihaloketones, this can result in the formation of α,β-unsaturated carboxylic acid derivatives.[7] It is crucial to select reaction conditions that favor the desired nucleophilic substitution pathway over rearrangement. Generally, non-basic or weakly basic conditions and the use of nucleophiles that are not strong bases can suppress the Favorskii rearrangement.
Part 2: Synthesis of Heterocyclic Scaffolds
The difunctional nature of 1,3-dibromo-2-pentanone makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through reactions with dinucleophiles.
Synthesis of Substituted Furans
Substituted furans are prevalent motifs in natural products and pharmaceuticals. 1,3-Dibromo-2-pentanone can be a precursor to 1,4-dicarbonyl compounds, which can then undergo cyclization to form furans via the Paal-Knorr synthesis.[6][7]
Protocol 2.1: Two-Step Synthesis of a Substituted Furan via a 1,4-Diketone Intermediate
This protocol outlines a general procedure where 1,3-dibromo-2-pentanone is first converted to a 1,4-diketone, which is then cyclized.
Step 1: Synthesis of the 1,4-Diketone Intermediate
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-dibromo-2-pentanone (1.0 eq) in a suitable aprotic solvent such as acetone or THF.
-
Nucleophilic Substitution: Add a solution of a carboxylate salt (e.g., sodium acetate, 2.2 eq) in water or a suitable solvent. The carboxylate will displace both bromine atoms.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,4-diketone.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Acid-Catalyzed Cyclization to the Furan (Paal-Knorr Synthesis)
-
Reaction Setup: Dissolve the purified 1,4-diketone (1.0 eq) in toluene or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Cyclization: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting furan derivative by column chromatography or distillation.[7]
Synthesis of Substituted Thiazoles
Thiazole rings are important components of many biologically active molecules. The Hantzsch thiazole synthesis and its variations provide a reliable route to this heterocycle. 1,3-Dibromo-2-pentanone, as an α-haloketone, is a key reactant in this transformation.
Protocol 2.2: One-Pot Synthesis of a 2-Amino-4-ethyl-5-methylthiazole
This protocol describes the reaction of 1,3-dibromo-2-pentanone with a thioamide (thiourea in this case) to form a substituted thiazole.
-
Reactant Preparation: In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.
-
Addition of the Dibromoketone: To the stirred solution, add 1,3-dibromo-2-pentanone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours. Monitor the formation of the product by TLC.
-
Workup: Upon completion, cool the reaction mixture. The hydrobromide salt of the aminothiazole may precipitate. The product can be isolated by filtration. Alternatively, the solvent can be evaporated, and the residue can be treated with a base (e.g., aqueous sodium bicarbonate) to liberate the free amine.
-
Purification: Extract the free amine into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of Substituted Oxazoles
Similar to thiazoles, oxazoles are another important class of five-membered heterocycles. They can be synthesized from α-haloketones and amides (Robinson-Gabriel synthesis) or other suitable precursors.
Protocol 2.3: Synthesis of a 2,5-Disubstituted Oxazole
This protocol outlines a general procedure for the reaction of 1,3-dibromo-2-pentanone with a primary amide.
-
Reactant Preparation: In a flask, suspend a primary amide (e.g., benzamide, 1.0 eq) in a high-boiling aprotic solvent such as dioxane or N,N-dimethylformamide (DMF).
-
Addition of Dibromoketone: Add 1,3-dibromo-2-pentanone (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude oxazole by column chromatography.
Part 3: Acyclic Nucleophilic Substitution Reactions
1,3-Dibromo-2-pentanone can also undergo sequential or double substitution reactions with various nucleophiles to yield functionalized acyclic products.
Reactions with Amines
The reaction of 1,3-dibromo-2-pentanone with amines can lead to a variety of products depending on the stoichiometry and the nature of the amine.
-
Primary Amines: With two equivalents of a primary amine, double substitution is expected. With one equivalent, a mixture of mono- and di-substituted products may be obtained. Intramolecular cyclization to form aziridines is also a possibility, especially if a base is used to deprotonate the initially formed secondary amine.[8][9][10]
-
Secondary Amines: Secondary amines will yield di-substituted products upon reaction with 1,3-dibromo-2-pentanone.
Protocol 3.1: Diamination with a Secondary Amine
-
Reaction Setup: Dissolve 1,3-dibromo-2-pentanone (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
-
Amine Addition: Add a secondary amine (e.g., morpholine or piperidine, 2.5 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.5 eq) to the solution. The base is to scavenge the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and excess amine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting 1,3-diamino-2-pentanone derivative by column chromatography.
Reactions with Thiolates
Thiols are excellent nucleophiles and react readily with α-haloketones. The reaction with 1,3-dibromo-2-pentanone can be controlled to achieve mono- or di-substitution.
Protocol 3.2: Synthesis of a 1,3-Dithioether Derivative
-
Thiolate Formation: In a flask under a nitrogen atmosphere, dissolve a thiol (e.g., thiophenol or benzyl mercaptan, 2.2 eq) in a suitable solvent like ethanol or DMF. Add a base such as sodium ethoxide or sodium hydride (2.2 eq) to generate the thiolate in situ.
-
Addition of Dibromoketone: Cool the thiolate solution in an ice bath and add a solution of 1,3-dibromo-2-pentanone (1.0 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the dithioether product by column chromatography.
Part 4: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of the final products.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a critical tool for monitoring the progress of these reactions. The disappearance of the starting material and the appearance of the product spot(s) provide a real-time assessment of the reaction's course. Co-spotting with the starting material is essential for accurate interpretation.
-
Product Characterization: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the success of the substitution or cyclization.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., C=O, C=N, C-O-C).
-
Melting Point or Boiling Point: A sharp melting point for a solid or a narrow boiling range for a liquid is an indicator of purity.
-
By carefully following these protocols and validating the outcomes with the appropriate analytical methods, researchers can confidently utilize 1,3-dibromo-2-pentanone in their synthetic endeavors.
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Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
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-
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- 10. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
Application Note & Protocol: Synthesis of N-Substituted 3-Ethyl-4-piperidinones via Amine Alkylation with 1,3-Dibromo-2-pentanone
Abstract
The 4-piperidone scaffold is a privileged structure in medicinal chemistry and a versatile building block for the synthesis of complex nitrogen-containing heterocycles.[1] This application note provides a detailed protocol for the synthesis of N-substituted 3-ethyl-4-piperidinones through the cyclizative alkylation of primary amines with 1,3-dibromo-2-pentanone. We delve into the mechanistic rationale behind the chosen reaction conditions, which are designed to favor the desired sequential SN2 cyclization pathway over competing side reactions such as the Favorskii rearrangement. This guide offers researchers a robust and reproducible method, complete with step-by-step instructions, characterization data, a troubleshooting guide, and essential safety precautions.
Introduction and Mechanistic Rationale
The reaction between primary amines and α,α'-dihaloketones is a powerful method for constructing nitrogenous rings. The target transformation involves a tandem N-alkylation process: an initial intermolecular nucleophilic substitution, followed by a subsequent intramolecular cyclization to form the stable six-membered piperidinone ring.
Desired Pathway (Sequential SN2 Cyclization):
The primary amine first acts as a nucleophile, displacing one of the bromine atoms on 1,3-dibromo-2-pentanone. The resulting secondary amine intermediate then undergoes an intramolecular SN2 reaction to displace the second bromine atom, yielding the cyclic 3-ethyl-4-piperidone product. A non-nucleophilic base is required to neutralize the two equivalents of hydrobromic acid (HBr) generated during this process, driving the reaction to completion.[2]
Competing Pathway (Favorskii Rearrangement):
A significant potential side reaction for α,α'-dihaloketones in the presence of a base is the Favorskii rearrangement.[3][4] If the amine acts as a strong base, it can deprotonate the α'-carbon (C3), leading to an enolate. This enolate can form a cyclopropanone intermediate, which is then attacked by the amine nucleophile.[5] Subsequent ring opening and elimination would yield an α,β-unsaturated amide, not the desired piperidinone.[5][6]
Controlling the Reaction Outcome:
The protocol described herein is optimized to favor the desired tandem alkylation. Key control elements include:
-
Choice of Base: Employing a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃). This base is sufficient to scavenge the generated HBr but is generally not strong enough to promote the extensive enolization required for the Favorskii pathway.
-
Stoichiometry: Using a slight excess of the amine ensures the complete consumption of the dibromo-ketone, while controlled addition of the base prevents conditions that might favor the rearrangement.
Materials and Equipment
Reagents & Consumables
| Reagent | Grade | Supplier | Notes |
| 1,3-Dibromo-2-pentanone (CAS 816-21-7) | ≥95% | Varies | Handle with extreme care. Lachrymator.[7][8] |
| Primary Amine (e.g., Benzylamine) | Reagent | Varies | Scope is applicable to various primary amines. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Varies | Finely powdered for best results. |
| Acetonitrile (CH₃CN) | Anhydrous | Varies | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For extraction and chromatography. |
| Hexanes | ACS Grade | Varies | For chromatography. |
| Deionized Water | - | - | For work-up. |
| Brine (Saturated NaCl solution) | - | - | For work-up. |
| Magnesium Sulfate (MgSO₄), anhydrous | - | Varies | Drying agent. |
| Silica Gel | 230-400 mesh | Varies | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Equipment
-
Round-bottom flasks and stir bars
-
Reflux condenser and heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard laboratory glassware (graduated cylinders, beakers, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
This protocol describes the synthesis of 1-benzyl-3-ethyl-4-oxopiperidinium bromide as a representative example.
Reaction Setup & Execution
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add finely powdered anhydrous potassium carbonate (2.2 mmol, 0.30 g).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.0 mmol, 0.11 mL) to the suspension.
-
Substrate Addition: While stirring vigorously, add 1,3-dibromo-2-pentanone (1.0 mmol, 0.244 g) dropwise to the mixture at room temperature.
-
Reaction: Affix a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete (disappearance of the dibromoketone spot by TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Extraction: Dissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude piperidinone derivative.
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: A gradient elution system is recommended, starting with 100% hexanes and gradually increasing the polarity to a 4:1 mixture of Hexanes:Ethyl Acetate.
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Final Product: Remove the solvent from the combined fractions under reduced pressure to yield the pure N-substituted 3-ethyl-4-piperidinone as a pale yellow oil.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of N-substituted 3-ethyl-4-piperidinones.
Representative Data
The following table presents expected results for the synthesis of 1-benzyl-3-ethyl-4-piperidinone.
| Parameter | Value |
| Starting Amine | Benzylamine (1.0 mmol) |
| 1,3-Dibromo-2-pentanone | 1.0 mmol |
| Reaction Time | 5 hours |
| Isolated Yield | 65-75% |
| Appearance | Pale yellow oil |
| Expected ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) : 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.10-3.30 (m, 2H), 2.40-2.80 (m, 5H), 1.65 (m, 2H, -CH₂CH₃), 0.90 (t, 3H, -CH₂CH₃) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) : 209.5 (C=O), 138.0, 129.0, 128.5, 127.5, 60.0, 55.0, 52.0, 45.0, 25.0, 11.5 |
| Expected Mass Spec (ESI+) | m/z = 218.15 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Formation of Favorskii rearrangement byproduct.3. Product loss during work-up. | 1. Increase reaction time or temperature slightly (e.g., to 70 °C). Ensure K₂CO₃ is finely powdered.2. Confirm byproduct structure by NMR/MS. If present, consider a different, milder base (e.g., DIPEA) or lower temperature.3. Perform extractions carefully. Ensure complete drying of the organic layer. |
| Reaction Stalls | 1. Deactivated reagents.2. Insufficient base. | 1. Use fresh, anhydrous solvent and new bottles of reagents.2. Ensure K₂CO₃ is anhydrous and in slight excess (2.2 eq). |
| Multiple Spots on TLC | 1. Presence of linear, non-cyclized intermediate.2. Formation of side products. | 1. The intermediate is expected. If it persists, increase reaction time/temperature to promote cyclization.2. Optimize chromatography gradient for better separation. Characterize impurities to diagnose the issue (e.g., Favorskii product). |
Safety Precautions
-
1,3-Dibromo-2-pentanone is a lachrymator and skin/eye irritant. [9] Always handle this reagent in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.[10]
-
Acetonitrile is flammable and toxic. Handle away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10]
References
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidinone. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (2025). Piperidine Synthesis. Retrieved from [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromopentan-2-one. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
ResearchGate. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Retrieved from [Link]
-
YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Dibromo-2-pentanone 816-21-7 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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The Strategic Application of 1,3-Dibromo-2-pentanone in the Synthesis of Complex Natural Products
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the intricate field of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among the arsenal of reagents available to the synthetic chemist, α,α'-dihaloketones stand out as powerful and versatile building blocks. This application note delves into the strategic application of 1,3-dibromo-2-pentanone, a representative α,α'-dibromoketone, in the synthesis of natural product scaffolds. While direct total syntheses employing this specific reagent are not extensively documented, its chemical reactivity is well-established through analogy with structurally similar ketones, such as 2,4-dibromo-3-pentanone. These compounds are instrumental in powerful carbon-carbon bond-forming reactions, most notably [3+2] cycloadditions with enamines to forge cyclopentenone rings—a prevalent motif in a vast array of bioactive natural products.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,3-dibromo-2-pentanone and its analogs. We will explore the underlying reaction mechanisms, provide detailed experimental protocols based on established procedures, and discuss the broader implications for the synthesis of complex carbocyclic frameworks.
Core Application: The [3+2] Annulation Route to Substituted Cyclopentenones
The reaction of α,α'-dibromoketones with enamines provides a convergent and efficient pathway to highly functionalized cyclopentenones. This transformation is a cornerstone of carbocyclic construction and has been successfully applied in the synthesis of various natural product precursors.[1] The general reaction involves the formation of a vinylogous iminium ion from the enamine, which then undergoes a cascade of reactions with the dibromoketone to yield the cyclopentenone ring system.
The causality behind this experimental choice lies in the predictable and high-yielding nature of the reaction, allowing for the rapid assembly of a five-membered ring with control over the substitution pattern. The choice of the enamine component allows for the introduction of diverse substituents onto the cyclopentenone core, making it a valuable tool in a diversity-oriented synthesis approach.
Mechanistic Insights
The reaction is thought to proceed through the initial formation of a cyclopropanone intermediate, followed by a Favorskii-type rearrangement, or via a stepwise mechanism involving nucleophilic attack of the enamine on the dibromoketone, followed by intramolecular cyclization and elimination. The precise mechanism can be influenced by the reaction conditions and the specific substrates employed.
Experimental Protocols: A Guide to Practice
The following protocols are adapted from established procedures for the synthesis of cyclopentenones using α,α'-dibromoketones and are intended to serve as a practical guide for researchers.[1]
Protocol 1: Synthesis of a Substituted Cyclopentenone via [3+2] Annulation
This protocol outlines the general procedure for the reaction of an enamine with an α,α'-dibromoketone, exemplified by the reaction of α-morpholinostyrene with 2,4-dibromo-3-pentanone. This can be conceptually applied to 1,3-dibromo-2-pentanone with appropriate adjustments.
Materials:
-
α-Morpholinostyrene (or other suitable enamine)
-
2,4-Dibromo-3-pentanone (or 1,3-dibromo-2-pentanone)
-
Diiron nonacarbonyl [Fe₂(CO)₉]
-
Dry benzene (or other suitable aprotic solvent)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a rubber septum, and a nitrogen inlet, charge diiron nonacarbonyl (0.110 mole) and dry benzene (250 mL).
-
Flush the system with nitrogen.
-
Through the septum, inject α-morpholinostyrene (0.300 mole) followed by 2,4-dibromo-3-pentanone (0.100 mole).
-
Immerse the flask in a water bath maintained at 32°C and stir the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-24 hours.
-
Upon completion, the reaction mixture is worked up by filtration through a pad of Celite to remove iron residues, followed by washing with an appropriate solvent.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,5-dimethyl-3-phenyl-2-cyclopenten-1-one.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| α-Morpholinostyrene | 2,4-Dibromo-3-pentanone | 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one | 70-76% | [1] |
Visualization of the Workflow:
Caption: Workflow for cyclopentenone synthesis.
Broader Applications in Natural Product Synthesis
The cyclopentenone core synthesized through this methodology is a versatile intermediate that can be further elaborated to construct a variety of complex natural products. The strategic placement of functional groups allows for subsequent reactions such as Michael additions, aldol condensations, and various cycloadditions to build additional rings and introduce further stereocenters.
For instance, the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often involves a cyclopentanone or cyclopentenone intermediate. While specific syntheses of prostaglandins may not directly use 1,3-dibromo-2-pentanone, the fundamental strategy of constructing the five-membered ring early in the synthesis is a common theme.
Furthermore, many marine natural products, known for their structural diversity and potent biological activities, feature carbocyclic cores that could potentially be accessed through annulation strategies employing α,α'-dibromoketones.[1] The ability to rapidly construct a functionalized five-membered ring makes this a highly attractive approach for the total synthesis of such complex molecules.
Logical Relationship Diagram:
Caption: Synthetic utility of 1,3-dibromo-2-pentanone.
Conclusion and Future Perspectives
While 1,3-dibromo-2-pentanone itself may not be a widely cited reagent in the annals of total synthesis, the chemical principles it embodies are of fundamental importance. The ability of α,α'-dibromoketones to participate in powerful annulation reactions to form carbocyclic rings provides a robust and flexible strategy for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note, drawn from well-established analogous systems, offer a solid foundation for researchers to explore the synthetic potential of 1,3-dibromo-2-pentanone and related compounds in their own synthetic endeavors. As the demand for novel bioactive compounds continues to grow, the development of efficient and innovative synthetic methodologies, such as those highlighted here, will remain a critical driver of progress in drug discovery and development.
References
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Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2756–2767. [Link]
-
Noyori, R.; Hayakawa, Y.; Funakara, M.; Takaya, H.; Murai, S.; Kobayashi, R.; Tsutsumi, S. 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Org. Synth.1978 , 58, 56. [Link]
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Application Note: Strategic Synthesis of 4-(1-Bromopropyl)-2-aminothiazole via Hantzsch Condensation with 1,3-Dibromo-2-pentanone
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2-aminothiazole derivatives utilizing 1,3-dibromo-2-pentanone as a key building block. The 2-aminothiazole scaffold is a privileged pharmacophore, integral to numerous therapeutic agents, making its efficient synthesis a cornerstone of medicinal chemistry and drug development.[1][2][3][4] This document elucidates the strategic application of the Hantzsch thiazole synthesis, focusing on the regioselective reaction between 1,3-dibromo-2-pentanone and thiourea. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss the significance and potential applications of the resulting 4-substituted 2-aminothiazole, a versatile intermediate for further chemical elaboration.
Introduction: The Significance of 2-Aminothiazoles
The 2-aminothiazole moiety is a recurring structural motif in a vast array of biologically active compounds. Its presence is critical to the function of drugs spanning multiple therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][5][6] The scaffold's unique electronic properties and its ability to engage in various non-covalent interactions make it an exceptional platform for the rational design of targeted therapeutics. Consequently, the development of efficient and reliable synthetic routes to access diverse 2-aminothiazole derivatives is of paramount importance to the drug discovery and development community.[3][7]
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely employed methods for constructing the thiazole ring.[8][9] This classical condensation reaction between an α-haloketone and a thioamide offers a straightforward and often high-yielding pathway to this valuable heterocyclic system.[8][10] This application note specifically addresses the use of 1,3-dibromo-2-pentanone, an unsymmetrical dihaloketone, which allows for the introduction of a functionalized side chain at the 4-position of the thiazole ring, thereby creating a valuable intermediate for further synthetic diversification.
Reaction Mechanism and Regioselectivity
The reaction of 1,3-dibromo-2-pentanone with thiourea proceeds via the classic Hantzsch synthesis mechanism. The regioselectivity of the initial step is the critical determinant of the final product's structure.
Step 1: Nucleophilic Attack (S_N2 Reaction) The reaction commences with the nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic carbons bearing a bromine atom. In 1,3-dibromo-2-pentanone, there are two such carbons: C1 (a primary carbon) and C3 (a secondary carbon). The S_N2 reaction is highly sensitive to steric hindrance. The bromine on the primary carbon (C1) is significantly more accessible than the bromine on the secondary carbon (C3), which is sterically shielded by the adjacent ethyl group. Therefore, the nucleophilic attack occurs preferentially at the C1 position, displacing the bromide ion to form an isothiouronium salt intermediate.
Step 2: Intramolecular Cyclization Following the initial S_N2 reaction, the nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon (C2) of the ketone.
Step 3: Dehydration and Aromatization The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring. This final step is the thermodynamic driving force for the reaction, leading to the stable heterocyclic product.
The predicted final product is 4-(1-bromopropyl)-2-aminothiazole , retaining the bromine atom at the C3 position for subsequent functionalization.
Visualizing the Mechanism
The following diagram illustrates the step-by-step reaction pathway.
To properly render this DOT script, replace the placeholder image URLs with actual images of the chemical structures.
Caption: Hantzsch synthesis of 4-(1-bromopropyl)-2-aminothiazole.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 4-(1-bromopropyl)-2-aminothiazole from 1,3-dibromo-2-pentanone and thiourea.
Materials:
-
1,3-Dibromo-2-pentanone (MW: 243.92 g/mol )
-
Thiourea (MW: 76.12 g/mol )
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-2-pentanone (2.44 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture and heat to reflux (approximately 78 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromide salt of the product formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure 4-(1-bromopropyl)-2-aminothiazole.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Value |
| Reactants | |
| 1,3-Dibromo-2-pentanone | 10.0 mmol |
| Thiourea | 11.0 mmol |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Product | 4-(1-Bromopropyl)-2-aminothiazole |
| Theoretical Yield | 2.38 g |
| Appearance | Off-white to pale yellow solid |
Applications and Future Directions
The synthesized 4-(1-bromopropyl)-2-aminothiazole is a valuable intermediate for the development of novel chemical entities. The presence of two key functional handles—the primary amino group at the 2-position and the secondary bromide at the 4-position side chain—allows for a wide range of subsequent chemical modifications.
-
Derivatization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, enabling the exploration of structure-activity relationships in drug discovery programs.
-
Substitution of the Bromine Atom: The bromine on the propyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as azides, amines, thiols, and ethers. This provides a facile route to a diverse library of 4-substituted 2-aminothiazoles.
-
Building Block for Fused Heterocycles: The bifunctional nature of the product can be exploited in the synthesis of more complex, fused heterocyclic systems of medicinal interest.
The strategic use of 1,3-dibromo-2-pentanone in the Hantzsch synthesis provides a direct and efficient entry point to a class of 2-aminothiazole derivatives that are well-suited for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery.
References
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- 5. bepls.com [bepls.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. Page loading... [guidechem.com]
Application Notes and Protocols for Reactions with 1,3-Dibromo-2-pentanone
Introduction: The Synthetic Versatility of a Bifunctional Electrophile
1,3-Dibromo-2-pentanone is a valuable bifunctional ketone that serves as a versatile building block in organic synthesis. Its structure, featuring two electrophilic carbon centers—the carbonyl carbon and the two carbons bearing bromine atoms—lends itself to a variety of chemical transformations. The presence of bromine atoms on both the α and α' carbons of the pentanone backbone makes it a potent precursor for the synthesis of a diverse range of acyclic and heterocyclic compounds, which are of significant interest to researchers in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the experimental setups for key reactions involving 1,3-dibromo-2-pentanone. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this reactive intermediate.
Safety and Handling of 1,3-Dibromo-2-pentanone
As with all α-halo ketones, 1,3-dibromo-2-pentanone and its analogs are potent lachrymators and skin irritants.[1] Proper handling in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2][3] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal:
Store 1,3-dibromo-2-pentanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. All waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Key Reactions and Experimental Protocols
Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
The reaction of α-haloketones with thioamides or thioureas is a cornerstone of thiazole synthesis. In the case of 1,3-dibromo-2-pentanone, its reaction with thiourea is expected to yield 2-amino-4-ethylthiazole, a valuable scaffold in medicinal chemistry. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on one of the α-carbons, followed by cyclization and dehydration.
Protocol 1: Synthesis of 2-Amino-4-ethylthiazole (Representative Protocol)
Materials:
-
1,3-Dibromo-2-pentanone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
To this solution, add 1,3-dibromo-2-pentanone.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-4-ethylthiazole by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves both the α-haloketone and the thiourea, facilitating the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization: The addition of sodium bicarbonate is crucial to neutralize the acidic byproduct (HBr), which can otherwise protonate the desired product and affect its isolation and purity.
Table 1: Representative Data for Hantzsch Thiazole Synthesis with α-Haloketones
| α-Haloketone | Thioamide/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| 3-(2-bromoacetyl)-4-hydroxychromen-2-one | Thiourea | Ethanol | 0.5 | 60 | [4] |
| α-bromo-1,3-diketones | N-substituted thioureas | Not specified | Not specified | Not specified | [5] |
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the synthesis of 2-amino-4-ethylthiazole.
The Favorskii Rearrangement
The Favorskii rearrangement is a classic reaction of α-halo ketones in the presence of a base.[3][6] For α,α'-dihaloketones like 1,3-dibromo-2-pentanone, the reaction typically leads to the formation of α,β-unsaturated carboxylic acid derivatives.[3][6][7] This transformation is highly valuable for accessing unsaturated systems that are precursors to a wide range of organic molecules. The mechanism involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base and subsequent ring-opening and elimination.[7][8]
Protocol 2: Favorskii Rearrangement to an α,β-Unsaturated Ester (Representative Protocol)
Materials:
-
1,3-Dibromo-2-pentanone (1.0 eq)
-
Sodium methoxide (NaOMe) in Methanol (MeOH) (2.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide in anhydrous methanol. Cool the solution to 0 °C in an ice/water bath.
-
Dissolve 1,3-dibromo-2-pentanone in anhydrous diethyl ether and transfer this solution via cannula to the cooled NaOMe solution.
-
Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser.
-
Heat the reaction mixture in a preheated oil bath to 55 °C and stir for 4 hours.
-
After the reaction period, cool the mixture to room temperature and then further to 0 °C.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel flash chromatography to afford the desired α,β-unsaturated ester.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.
-
Sodium Methoxide as Base: Sodium methoxide acts as both the base to initiate the rearrangement and the nucleophile that attacks the cyclopropanone intermediate, leading to the formation of the methyl ester.
-
Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source used to neutralize the excess base and protonate any anionic intermediates, facilitating the work-up process.
Table 2: Representative Data for the Favorskii Rearrangement of α,α'-Dihalo Ketones
| α,α'-Dihalo Ketone | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dibromobutan-2-one | NaOEt | EtOH | Reflux | Not specified | Ethyl but-2-enoate | Not specified | [8] |
| Acyclic α-halo ketone | NaOMe | MeOH/Et₂O | 55 | 4 | Corresponding ester | 78 | [2] |
Diagram 2: Favorskii Rearrangement Mechanism
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 8. adichemistry.com [adichemistry.com]
Application Notes and Protocols for the Favorskii Rearrangement of α,α-Dihaloketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Favorskii rearrangement is a robust and powerful transformation in organic synthesis, enabling the conversion of α-haloketones into carboxylic acid derivatives.[1][2] A particularly valuable variant of this reaction utilizes α,α-dihaloketones or α,α'-dihaloketones to produce α,β-unsaturated carboxylic acids and their derivatives.[3][4][5] These products are pivotal building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[6][7] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, practical application notes for process optimization, and troubleshooting advice to ensure successful execution.
Mechanistic Overview: The Cyclopropanone Pathway
The rearrangement of α,α'-dihaloketones under basic conditions is understood to proceed through a cyclopropanone intermediate.[8][9] This mechanism is initiated by the choice of a suitable base, which dictates the final product; alkoxides yield esters, while hydroxides produce carboxylic acids and amines lead to amides.[2][6][9]
The key steps are as follows:
-
Enolate Formation: The base abstracts an acidic α'-proton, forming an enolate intermediate.[2][4]
-
Cyclopropanone Formation: The enolate undergoes a rapid intramolecular SN2 reaction, displacing one of the adjacent halide atoms to form a strained bicyclic cyclopropanone intermediate.[3][4]
-
Nucleophilic Attack: The base (e.g., alkoxide) acts as a nucleophile, attacking the carbonyl carbon of the highly reactive cyclopropanone.[3][4]
-
Ring Opening & Elimination: The resulting tetrahedral intermediate collapses. This process opens the three-membered ring to form a more stable carbanion, which is followed by the elimination of the second halide ion, yielding the final α,β-unsaturated product.[3][8]
Caption: Mechanism of the Favorskii rearrangement for α,α'-dihaloketones.
Detailed Experimental Protocol: Synthesis of an α,β-Unsaturated Ester
This protocol provides a representative procedure for the Favorskii rearrangement of an α,α'-dihalocyclohexanone to a ring-contracted α,β-unsaturated ester using sodium methoxide.
Materials & Reagents:
-
α,α'-Dihaloketone (e.g., 2,6-dibromocyclohexanone)
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution:
-
Rationale: A fresh solution of sodium methoxide is prepared in situ to ensure it is anhydrous and highly reactive. Moisture can lead to the formation of hydroxide ions, resulting in the undesired carboxylic acid byproduct.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol.
-
Stir the mixture at 0 °C until all the sodium has dissolved completely.
-
-
Reaction Setup:
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.[10]
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
-
Workup and Quenching:
-
Rationale: The workup procedure is designed to neutralize the basic reaction mixture and separate the organic product from inorganic salts and aqueous-soluble components.
-
Cool the reaction mixture to room temperature, then further cool to 0 °C in an ice/water bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
-
Extraction and Isolation:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[10]
-
-
Purification:
-
The crude residue is purified by silica gel flash column chromatography to afford the desired α,β-unsaturated ester.[10] The choice of eluent will depend on the polarity of the product (a gradient of ethyl acetate in hexanes is a common starting point).
-
Caption: Step-by-step experimental workflow for the Favorskii rearrangement.
Application Notes & Troubleshooting
-
Substrate Scope: The reaction is broadly applicable to both acyclic and cyclic α,α'-dihaloketones.[6][8] Cyclic substrates famously undergo ring contraction, providing an efficient route to smaller carbocyclic systems.[8][9] For instance, a six-membered ring will contract to a five-membered ring.[4]
-
Choice of Base: The nucleophilic base is critical. Alkoxides (e.g., NaOMe, NaOEt) are used to synthesize esters, while hydroxides (e.g., KOH, NaOH) yield carboxylic acids.[2][9] Amines can be used to produce the corresponding amides.[6]
-
Stereoselectivity: In many cases, the rearrangement of α,α'-dihaloketones proceeds with stereoselectivity, often yielding the cis (or Z) α,β-unsaturated product.[8]
-
Side Reactions:
-
Solvolysis: Secondary dichloromethyl ketones may undergo a competing solvolysis mechanism, leading to methoxyketone byproducts instead of the desired rearranged ester.
-
Haloform Reaction: The use of trihalomethyl ketones as substrates will result in a haloform reaction rather than a Favorskii rearrangement.[9]
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The presence of water can consume the base and lead to side products. Confirm that the base was fully dissolved and active before adding the substrate.
-
Incomplete Reaction: If the starting material is not fully consumed, reaction time can be extended, or the temperature can be moderately increased. However, excessive heat may promote decomposition or side reactions.
-
Mixture of Products: If both ester and carboxylic acid are observed, it indicates moisture contamination. If other byproducts are present, purification by chromatography is essential. The reaction temperature and rate of addition can be optimized to improve selectivity.
-
Representative Data
The following table summarizes typical outcomes for the Favorskii rearrangement of various dihaloketones, highlighting the versatility of the reaction.
| Substrate | Base | Solvent | Product | Yield (%) |
| 1,3-Dibromo-2-butanone | NaOEt | EtOH/Et₂O | Ethyl crotonate | ~70% |
| 2,6-Dichlorocyclohexanone | NaOMe | MeOH | Methyl cyclopentene-1-carboxylate | ~75-85% |
| 1,3-Dichloroacetone | NaOMe | MeOH | Methyl acrylate | ~60% |
| α,α'-Dibromodibenzyl ketone | Piperidine | Benzene | 1,3-Diphenyl-2-piperidino-2-propen-1-one | ~80% |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
References
- Guijarro, D., & Yus, M. (2005). The Favorskii Rearrangement: Synthetic Applications. Current Organic Chemistry, 9(17), 1713-1735.
- Bentham Science Publishers. (2005).
- BenchChem. (n.d.). Application Notes and Protocols for the Favorskii Rearrangement of α,α'-Dihalo Ketones. BenchChem.
- Alfa Chemistry. (n.d.). Favorskii Rearrangement. Alfa Chemistry.
- AdiChemistry. (n.d.).
- Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia.
- chemeurope.com. (n.d.). Favorskii rearrangement. chemeurope.com.
- Organic Chemistry Portal. (n.d.). Favorskii Reaction. organic-chemistry.org.
- ResearchGate. (2005).
- Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry.
- NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry.
- Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
- Chemist Wizards. (n.d.). Favorskii Rearrangement. Chemist Wizards.
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- 6. The Favorskii Rearrangement: Synthetic Applications: Ingenta Connect [ingentaconnect.com]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: 1,3-Dibromo-2-pentanone as a Versatile Synthon in Modern Organic Synthesis
Abstract
1,3-Dibromo-2-pentanone (CAS No. 816-21-7) is a highly functionalized α,α'-dihaloketone that serves as a powerful and versatile building block—or synthon—in organic chemistry.[1] Its bifunctional nature, possessing two electrophilic carbon centers adjacent to a carbonyl group, enables a wide array of transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in the construction of valuable heterocyclic scaffolds and its participation in classical rearrangement reactions. We present the mechanistic rationale behind its reactivity, detailed experimental protocols for key transformations, and field-proven insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Synthetic Potential of 1,3-Dibromo-2-pentanone
In the landscape of organic synthesis, α-haloketones are cornerstone intermediates due to the activation of the α-carbon for nucleophilic attack.[2] 1,3-Dibromo-2-pentanone elevates this utility by offering two distinct electrophilic sites, C1 and C3, flanking the C2-carbonyl. This arrangement makes it an ideal precursor for reactions that require the sequential or simultaneous formation of two new bonds, particularly in cyclization reactions.
Key Structural Features and Reactivity:
-
C1 Methylene Bromide: Highly susceptible to SN2 displacement by a wide range of nucleophiles.
-
C3 Methine Bromide: A secondary bromide, also reactive, but its reactivity can be modulated by steric and electronic factors.
-
C2 Carbonyl Group: Acts as an electrophilic center itself and influences the acidity of adjacent protons, enabling enolate formation.
This trifecta of reactive sites allows 1,3-dibromo-2-pentanone to be a linchpin in synthesizing complex molecular architectures, most notably five-membered heterocycles like thiazoles and furans, and in undergoing skeletal rearrangements to yield unsaturated esters.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈Br₂O |
| Molecular Weight | 243.92 g/mol |
| CAS Number | 816-21-7 |
| Appearance | Typically a liquid (Note: Related dibromoketones can be lachrymatory)[3] |
| IUPAC Name | 1,3-dibromopentan-2-one |
Core Synthetic Applications
Hantzsch Thiazole Synthesis: A Gateway to Bioactive Scaffolds
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. When 1,3-dibromo-2-pentanone reacts with a simple thioamide like thiourea, it predictably forms a 2-amino-4-substituted thiazole.
Mechanism: The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide onto the more reactive primary bromide (C1) of the dibromoketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[6]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Favorskii Rearrangement: Synthesis of α,β-Unsaturated Esters
The Favorskii rearrangement is a powerful transformation of α-haloketones, and α,α'-dihaloketones like 1,3-dibromo-2-pentanone exhibit unique reactivity.[7] In the presence of a base, these substrates do not typically yield ring-contracted acids but instead rearrange to form α,β-unsaturated carboxylic acid derivatives.[8][9]
Mechanism: The reaction is initiated by the formation of an enolate at the α'-carbon (C4). This enolate undergoes an intramolecular SN2 reaction, displacing the bromide at C3 to form a highly strained bicyclic cyclopropanone intermediate. The base (e.g., an alkoxide) then attacks the carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate occurs via cleavage of the C2-C3 bond to relieve ring strain, followed by elimination of the second bromide from C1 to form the stable α,β-unsaturated product.[8]
Caption: Favorskii rearrangement of an α,α'-dihaloketone.
Feist-Benary Furan Synthesis
The Feist-Benary furan synthesis is another powerful application, reacting an α-haloketone with the enolate of a β-dicarbonyl compound to produce substituted furans.[10] 1,3-Dibromo-2-pentanone can serve as the α-haloketone component, leading to highly functionalized furan products that are valuable in materials science and medicinal chemistry.
Mechanism: A base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate. This enolate attacks the C1 primary bromide of 1,3-dibromo-2-pentanone. The resulting intermediate then undergoes an intramolecular aldol-type condensation: the newly formed enolate (from the ketone moiety) attacks one of the carbonyls of the original dicarbonyl unit, followed by dehydration to furnish the aromatic furan ring.[10]
Experimental Protocols & Workflows
Safety Precaution: α-Haloketones, including dibrominated variants, are often potent lachrymators and skin irritants. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Protocol 1: Synthesis of a 2-Amino-4-Substituted Thiazole
This protocol details the Hantzsch synthesis using 1,3-dibromo-2-pentanone and thiourea.
Principle: A classic condensation/cyclization reaction to form a 2-aminothiazole derivative, a common scaffold in drug discovery.[6][11]
| Materials & Reagents | Amount | Moles (equiv.) |
| 1,3-Dibromo-2-pentanone | 2.44 g | 10.0 mmol (1.0) |
| Thiourea | 0.76 g | 10.0 mmol (1.0) |
| Ethanol (absolute) | 40 mL | - |
| Saturated NaHCO₃ (aq) | ~20 mL | - |
| Ethyl Acetate | 100 mL | - |
| Anhydrous MgSO₄ | 5 g | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.76 g) and absolute ethanol (40 mL). Stir at room temperature until the thiourea is fully dissolved.
-
Reaction: Add 1,3-dibromo-2-pentanone (2.44 g) to the solution. Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the HBr formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 2-amino-4-(1-bromopropyl)-thiazole.
Protocol 2: Favorskii Rearrangement to an α,β-Unsaturated Ester
This protocol describes the base-mediated rearrangement of 1,3-dibromo-2-pentanone to an ethyl ester.
Principle: A skeletal rearrangement proceeding through a cyclopropanone intermediate to yield an α,β-unsaturated ester, a valuable synthon for Michael additions and other transformations.[8]
| Materials & Reagents | Amount | Moles (equiv.) |
| 1,3-Dibromo-2-pentanone | 2.44 g | 10.0 mmol (1.0) |
| Sodium Ethoxide (21% in EtOH) | 4.86 g | 15.0 mmol (1.5) |
| Diethyl Ether (anhydrous) | 50 mL | - |
| Saturated NH₄Cl (aq) | 20 mL | - |
| Anhydrous Na₂SO₄ | 5 g | - |
Procedure:
-
Setup: To a 100 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether (30 mL). Cool the flask to 0 °C in an ice/water bath.
-
Reaction: Slowly add the sodium ethoxide solution to the flask. Then, add a solution of 1,3-dibromo-2-pentanone (2.44 g) in 20 mL of diethyl ether dropwise over 20 minutes.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to isolate the target ethyl 2-ethyl-2-butenoate.
General Experimental Workflow
The following diagram illustrates a typical workflow for reactions involving 1,3-dibromo-2-pentanone.
Sources
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- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Fused Heterocycles from 1,3-Dibromo-2-pentanone
Introduction: The Versatility of 1,3-Dibromo-2-pentanone in Heterocyclic Chemistry
Fused heterocyclic scaffolds are cornerstone structures in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The strategic synthesis of these complex molecules is a perpetual challenge, demanding versatile and readily available starting materials. 1,3-Dibromo-2-pentanone, a bifunctional electrophile, represents a powerful building block for the construction of a diverse array of fused heterocyclic systems. Its two electrophilic centers, flanking a central ketone, provide a reactive platform for cyclocondensation reactions with a variety of binucleophiles.
This application note provides detailed protocols and mechanistic insights for the synthesis of several important classes of fused heterocycles, including thiazoles, pyridazines, and imidazoles, using 1,3-dibromo-2-pentanone as a common precursor. The methodologies presented herein are designed to be robust and scalable, offering researchers in academia and the pharmaceutical industry a practical guide to accessing novel chemical matter.
Part 1: Synthesis of Fused Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide. In this protocol, we utilize 1,3-dibromo-2-pentanone and thiourea to synthesize a 2-amino-4-ethyl-5-(bromomethyl)thiazole derivative, a versatile intermediate for further functionalization.
Protocol 1: Synthesis of 2-Amino-4-ethyl-5-(bromomethyl)thiazole hydrobromide
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Cat. No. |
| 1,3-Dibromo-2-pentanone | ≥97% | Sigma-Aldrich | 816-21-7 |
| Thiourea | ≥99% | Sigma-Aldrich | T8656 |
| Ethanol | Anhydrous | Fisher Scientific | E144-4 |
| Diethyl ether | Anhydrous | Fisher Scientific | E138-4 |
| Round-bottom flask | 250 mL | VWR | |
| Reflux condenser | VWR | ||
| Magnetic stirrer and stir bar | VWR | ||
| Buchner funnel and filter paper | VWR |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-2-pentanone (10.0 g, 41.0 mmol).
-
Reagent Addition: Dissolve thiourea (3.12 g, 41.0 mmol) in 100 mL of anhydrous ethanol and add this solution to the round-bottom flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain 2-amino-4-ethyl-5-(bromomethyl)thiazole hydrobromide as a solid.
Causality and Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the charged intermediates in the reaction mechanism.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.[3]
-
Washing with Diethyl Ether: The product, being a salt, is insoluble in the nonpolar diethyl ether, while nonpolar impurities and starting materials are washed away.
Mechanistic Insights:
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Hantzsch Thiazole Synthesis Workflow.
Part 2: Synthesis of Fused Pyridazines
Pyridazines and their fused derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a common strategy for their synthesis.[5][6][7]
Protocol 2: Synthesis of 4-Ethyl-3-(bromomethyl)-6-methylpyridazine
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Cat. No. |
| 1,3-Dibromo-2-pentanone | ≥97% | Sigma-Aldrich | 816-21-7 |
| Hydrazine hydrate | 80% in water | Sigma-Aldrich | H27801 |
| Acetic acid | Glacial | Fisher Scientific | A38-212 |
| Sodium bicarbonate | ≥99.5% | Sigma-Aldrich | S6014 |
| Dichloromethane | ACS Grade | Fisher Scientific | D37-4 |
| Anhydrous sodium sulfate | VWR |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,3-dibromo-2-pentanone (5.0 g, 20.5 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Slowly add hydrazine hydrate (1.03 g, 20.5 mmol) to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid serves as a solvent and a catalyst, protonating the carbonyl group and activating it for nucleophilic attack by hydrazine.
-
Room Temperature Reaction: This reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.
-
Sodium Bicarbonate Neutralization: Neutralization is crucial to quench the acidic catalyst and to allow for effective extraction of the organic product.
Mechanistic Insights:
The formation of the pyridazine ring involves a double condensation reaction between the diketone and hydrazine.
Caption: Pyridazine Synthesis Workflow.
Part 3: Synthesis of Fused Imidazoles
The imidazole nucleus is a common feature in many biologically active molecules. A versatile method for their synthesis involves the reaction of α-dicarbonyl or α-haloketone compounds with ammonia and an aldehyde, or with an amidine.[2][8][9]
Protocol 3: Synthesis of 2,4-Diethyl-5-(bromomethyl)-1H-imidazole
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Cat. No. |
| 1,3-Dibromo-2-pentanone | ≥97% | Sigma-Aldrich | 816-21-7 |
| Acetamidine hydrochloride | 98% | Sigma-Aldrich | 441481 |
| Ammonium hydroxide | 28-30% solution | Fisher Scientific | A669-212 |
| Methanol | ACS Grade | Fisher Scientific | A412-4 |
| Sodium hydroxide | Pellets | Fisher Scientific | S318-500 |
| Ethyl acetate | ACS Grade | Fisher Scientific | E145-4 |
Step-by-Step Procedure:
-
Amidine Free Base Generation: In a beaker, dissolve acetamidine hydrochloride (2.9 g, 30.7 mmol) in a minimum amount of water and add a 10% aqueous solution of sodium hydroxide until the pH is ~10-11. Extract the free amidine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free base.
-
Reaction Setup: In a sealed tube, dissolve 1,3-dibromo-2-pentanone (5.0 g, 20.5 mmol) in 20 mL of methanol.
-
Reagent Addition: Add the freshly prepared acetamidine free base (1.2 g, 20.5 mmol) and 10 mL of concentrated ammonium hydroxide to the reaction tube.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired imidazole derivative.
Causality and Experimental Choices:
-
In Situ Amidine Free Base: Acetamidine is used as its hydrochloride salt and must be converted to the free base before the reaction to act as a nucleophile.
-
Ammonium Hydroxide: Serves as the source of ammonia, a key component in the imidazole ring formation.
-
Sealed Tube and Heating: The reaction requires elevated temperature to proceed at a reasonable rate, and a sealed tube is used to prevent the evaporation of the volatile ammonia and methanol.
Mechanistic Insights:
The imidazole synthesis from a 1,3-dihalo ketone, an amidine, and ammonia likely proceeds through a multi-step condensation pathway.
Caption: Imidazole Synthesis Workflow.
Conclusion
1,3-Dibromo-2-pentanone has been demonstrated as a versatile and valuable starting material for the synthesis of a range of fused heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for accessing substituted thiazoles, pyridazines, and imidazoles. The underlying principles of these reactions can be extended to a broader scope of binucleophiles, opening avenues for the creation of diverse libraries of novel heterocyclic compounds for screening in drug discovery and materials science.
References
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Li, B., et al. (2007). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 84, 325. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 14(7), 2457-2469. [Link]
- Bredereck, H., et al. (1959). Synthesen in der Imidazol-Reihe. Chemische Berichte, 92(3), 583-593.
-
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
- Schnell, S. D., et al. (2021). Lewis Acid-Mediated Inverse-Electron-Demand Diels–Alder Reaction of 3-Monosubstituted s-Tetrazines with Silyl Enol Ethers: Regioselective Synthesis of Functionalized Pyridazines. The Journal of Organic Chemistry, 86(17), 12008-12023.
- Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
de Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187-14201. [Link]
-
El-Sayed, R., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(7), 8161-8173. [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Laustsen, L. S., & Sams, C. K. (2007). Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release.
-
Lelyukh, M., et al. (2022). Synthesis of imidazo[2][4][10]thiadiazoles from α-haloketones. ResearchGate. [Link]
- Taylor, R. D., et al. (2014). The role of heterocycles in medicine. Future Medicinal Chemistry, 6(2), 143-146.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
- Williams, D. R., & Fu, L. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic Letters, 7(23), 5237-5240.
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Zhang, H., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(1), 384. [Link]
-
Reddy, T. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(2), 1318-1328. [Link]
-
Chemistry LibreTexts. (2023). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Journal of the Chemical Society C: Organic. (1968). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
PubChem. (n.d.). 1,3-Dibromopentan-2-one. [Link]
-
ResearchGate. (n.d.). Reactions of pyrones 1 with diamines 2. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (n.d.). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. [Link]
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromo-2-pentanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Synthesis: Mechanism and Regioselectivity
The synthesis of 1,3-dibromo-2-pentanone from 2-pentanone via electrophilic substitution with molecular bromine is a classic example of α-halogenation of a ketone. The reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1]
The reaction mechanism involves the following key steps:
-
Enolization: The carbonyl oxygen of 2-pentanone is protonated by the acid catalyst (e.g., HBr or acetic acid). This increases the acidity of the α-hydrogens, facilitating their removal by a weak base (like the solvent or another molecule of the ketone) to form an enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), which is the electrophile.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-brominated ketone and hydrogen bromide (HBr).
For an unsymmetrical ketone like 2-pentanone, two different enols can be formed, leading to potential bromination at the C1 or C3 position. Under thermodynamic control (typically in acidic conditions), the more substituted and therefore more stable enol is preferentially formed, leading to initial bromination at the C3 position. The introduction of the first bromine atom deactivates the carbonyl group, making the second bromination slower. However, with a sufficient amount of brominating agent, a second bromination will occur at the other α-position (C1) to yield the desired 1,3-dibromo-2-pentanone.
dot digraph "Reaction_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"2-Pentanone" -> "Protonated Ketone" [label=" H⁺ (cat.)"]; "Protonated Ketone" -> "Enol Intermediate" [label=" -H⁺"]; "Enol Intermediate" -> "Bromonium Ion Intermediate" [label=" Br₂"]; "Bromonium Ion Intermediate" -> "3-Bromo-2-pentanone" [label=" -H⁺"]; "3-Bromo-2-pentanone" -> "Protonated 3-Bromo-2-pentanone" [label=" H⁺ (cat.)"]; "Protonated 3-Bromo-2-pentanone" -> "Enol Intermediate of 3-Bromo-2-pentanone" [label=" -H⁺"]; "Enol Intermediate of 3-Bromo-2-pentanone" -> "Dibrominated Intermediate" [label=" Br₂"]; "Dibrominated Intermediate" -> "1,3-Dibromo-2-pentanone" [label=" -H⁺"]; } caption="Acid-catalyzed bromination of 2-pentanone to 1,3-dibromo-2-pentanone."
Experimental Protocols
Materials:
-
2-Pentanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
48% Hydrobromic Acid (HBr) (optional catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), add 2-pentanone (1.0 equivalent).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Bromine: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A catalytic amount of 48% HBr can be added to the ketone solution before the bromine addition to facilitate the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid and quench any remaining bromine) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1,3-dibromo-2-pentanone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., pentane or a mixture of diethyl ether and pentane at low temperature).
dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#F1F3F4"; "Start" [label="Combine 2-Pentanone and Acetic Acid"]; "Cool" [label="Cool to 0-5 °C"]; "Add_Br2" [label="Slowly add Br₂ solution"]; "Stir" [label="Stir at Room Temperature"]; "Monitor" [label="Monitor by TLC/GC"]; "Start" -> "Cool" -> "Add_Br2" -> "Stir" -> "Monitor"; }
subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#F1F3F4"; "Quench" [label="Pour into H₂O/CH₂Cl₂"]; "Wash_NaHCO3" [label="Wash with NaHCO₃ soln."]; "Wash_Brine" [label="Wash with Brine"]; "Dry" [label="Dry over MgSO₄"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by Vacuum Distillation/\nRecrystallization"]; "Quench" -> "Wash_NaHCO3" -> "Wash_Brine" -> "Dry" -> "Concentrate" -> "Purify"; }
"Monitor" -> "Quench" [lhead="cluster_workup", ltail="cluster_reaction", label="Reaction Complete"]; } caption="General workflow for the synthesis of 1,3-dibromo-2-pentanone."
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1,3-dibromo-2-pentanone and provides practical solutions to improve yield and purity.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Formation of side products. | - Extend reaction time: Continue stirring at room temperature and monitor by TLC/GC until the starting material is consumed. - Optimize temperature: While the initial addition is done at low temperature to control the exothermic reaction, gentle warming (e.g., to 40-50 °C) after the addition may be necessary to drive the reaction to completion. - Careful work-up: Ensure all extractions are performed efficiently and avoid vigorous shaking that can lead to emulsions. - Control stoichiometry: Use a slight excess of bromine (2.1-2.2 equivalents) to ensure complete dibromination, but avoid a large excess which can lead to over-bromination. |
| Formation of Polybrominated Products (e.g., 1,1,3-tribromo-2-pentanone) | - Excess bromine. - High reaction temperature. | - Precise stoichiometry: Accurately measure and use no more than 2.2 equivalents of bromine. - Temperature control: Maintain a low temperature during bromine addition and avoid excessive heating during the reaction. |
| Formation of Monobrominated Products (1-bromo- or 3-bromo-2-pentanone) | - Insufficient bromine. - Short reaction time. | - Ensure sufficient bromine: Use at least 2.0 equivalents of bromine. - Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring for the disappearance of the monobrominated intermediates by TLC/GC. |
| Product is a Dark Oil or Contains Colored Impurities | - Presence of unreacted bromine. - Decomposition of the product. | - Quench excess bromine: During the work-up, wash thoroughly with a sodium bisulfite or sodium thiosulfate solution to remove any residual bromine. - Avoid high temperatures: The product can be thermally sensitive. Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C) for solvent removal. Purify by vacuum distillation at the lowest possible temperature. - Decolorizing carbon: If the crude product is colored, it can be treated with a small amount of activated charcoal before filtration and purification. |
| Difficulty in Purifying the Product | - Presence of isomeric byproducts. - Oily nature of the product. | - Fractional vacuum distillation: This is often the most effective method for separating the desired product from isomers and other impurities with different boiling points. - Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a non-polar solvent like pentane at low temperatures can be an effective purification method. Seeding with a pure crystal can sometimes initiate crystallization. |
Frequently Asked Questions (FAQs)
-
Q: Why is the reaction carried out in an acidic medium?
-
A: The acid catalyzes the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine.[1] Without an acid catalyst, the reaction is significantly slower.
-
-
Q: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?
-
A: Yes, NBS can be a safer alternative to molecular bromine. The reaction would typically be carried out in a solvent like carbon tetrachloride with a radical initiator like AIBN or under photochemical conditions. However, the regioselectivity might differ, and optimization of the reaction conditions would be necessary.
-
-
Q: How can I control the regioselectivity to favor 1,3-dibromination?
-
A: Under acidic (thermodynamic) conditions, the first bromination will predominantly occur at the more substituted C3 position. The second bromination will then occur at the less hindered C1 position. Using the correct stoichiometry of bromine is crucial to achieve dibromination without significant polybromination.
-
-
Q: My product is a lachrymator. What precautions should I take?
-
A: α-haloketones are often lachrymatory (tear-inducing) and skin irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of 1,3-dibromo-2-pentanone, based on typical procedures for similar compounds.
| Parameter | Value | Notes |
| Stoichiometry (2-Pentanone:Br₂) | 1 : 2.1-2.2 | A slight excess of bromine is used to ensure complete dibromination. |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) | Low temperature during addition controls the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60-75% | Yields can vary depending on the specific conditions and purification method. |
References
-
PubChem. 1,3-Dibromopentan-2-one. National Center for Biotechnology Information. Available from: [Link]
-
Nikishin, G. I., et al. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 2018, 8(55), 31383-31392. Available from: [Link]
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Ashcroft, M. R., & Hoffmann, H. M. R. 2,4-DIBROMO-3-PENTANONE. Organic Syntheses, 1978, 58, 17. Available from: [Link]
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Semantic Scholar. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. Available from: [Link]
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Mekonnen, A., et al. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 2009, 39(14), 2472-2480. Available from: [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]
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YouTube. Draw the 1H NMR Spectrum of 2-pentanone. Available from: [Link]
-
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Reddit. Separation of Ketone and alpha Bromo ketone. Available from: [Link]
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ResearchGate. One-step synthesis of 2-pentanone from ethanol over K-Pd/MnOx-ZrO2-ZnO catalyst. Available from: [Link]
-
PubMed. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Available from: [Link]
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Reddit. Alpha halogenation of ketones in presence of alkynes. Available from: [Link]
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Homework.Study.com. Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR. Available from: [Link]
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Zeng, F., et al. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 2021, 26(16), 4957. Available from: [Link]
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Ni, Y., et al. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 2022, 10, 969691. Available from: [Link]
- Bezwada, R. S. Purification of 1,4-dioxan-2-one by crystallization. US Patent 5,391,768. 1995.
Sources
Technical Support Center: Purification of Crude 1,3-Dibromo-2-pentanone
Welcome to the technical support center for the purification of crude 1,3-Dibromo-2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity 1,3-Dibromo-2-pentanone. As a potent alkylating agent and a valuable synthetic intermediate, its purity is paramount for successful downstream applications.[1] This guide is structured in a question-and-answer format to directly address the challenges you may encounter during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 1,3-Dibromo-2-pentanone?
A1: Crude 1,3-Dibromo-2-pentanone, typically synthesized via the bromination of 2-pentanone, can contain several impurities.[2] The most common include:
-
Unreacted 2-pentanone: Incomplete bromination can leave residual starting material.
-
Monobrominated pentanones: Such as 1-bromo-2-pentanone or 3-bromo-2-pentanone, arising from incomplete reaction.
-
Poly-brominated species: Over-bromination can lead to the formation of tri- or tetra-brominated pentanones.[3]
-
Regioisomers: Bromination can sometimes occur at other positions, leading to isomers like 1,1-dibromo-2-pentanone or 3,3-dibromo-2-pentanone.
-
Residual acid: Hydrogen bromide (HBr) is a common byproduct of bromination reactions and can cause product degradation if not properly removed.[3]
-
Solvent residues: From the reaction or initial work-up.
Q2: Is 1,3-Dibromo-2-pentanone stable? What are the proper handling and storage procedures?
A2: 1,3-Dibromo-2-pentanone, like many α-haloketones, is a reactive molecule and should be handled with care. It is known to be a potent lachrymator and a skin irritant.[4]
Handling Precautions:
-
Always handle 1,3-Dibromo-2-pentanone in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Storage Recommendations:
-
α-Haloketones can be sensitive to moisture and light.[5] Store 1,3-Dibromo-2-pentanone in a tightly sealed container, in a cool, dry, and dark place.[5]
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
Q3: Which purification technique is best for crude 1,3-Dibromo-2-pentanone?
A3: The choice of purification technique depends on the nature of the impurities, the scale of your synthesis, and the required final purity. The most common and effective methods are vacuum distillation and column chromatography. A decision workflow for selecting the appropriate purification method is provided below.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
Problem 1: My purified 1,3-Dibromo-2-pentanone is still impure after vacuum distillation.
Potential Causes:
-
Inadequate Vacuum: If the pressure is not low enough, the distillation temperature will be too high, potentially causing decomposition or co-distillation of impurities.
-
Inefficient Fractionation: A simple distillation setup may not be sufficient to separate impurities with close boiling points.
-
Bumping: Sudden, violent boiling can carry less volatile impurities into the collection flask.
-
Thermal Decomposition: Even under vacuum, prolonged exposure to high temperatures can lead to degradation.[6]
Solutions:
-
Optimize Vacuum: Use a high-quality vacuum pump and ensure all connections are properly sealed with vacuum grease to achieve a lower pressure. A pressure of 10 mmHg or lower is often suitable.[4]
-
Use a Fractionating Column: For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency.[4]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling and prevent bumping.
-
Control the Temperature: Use a heating mantle with a temperature controller and heat the distillation flask gradually. The distillation temperature should be kept as low as possible while maintaining a steady distillation rate.[6]
-
Monitor Fractions: Collect the distillate in several small fractions and analyze each fraction (e.g., by TLC or GC) to identify the purest ones.
| Parameter | Recommendation | Rationale |
| Pressure | < 10 mmHg | Lowers the boiling point to prevent thermal decomposition.[6] |
| Apparatus | Fractional Distillation Column | Improves separation of components with close boiling points.[4] |
| Heating | Gradual heating with a mantle | Provides even heating and better temperature control. |
| Boiling | Magnetic stirring or boiling chips | Prevents bumping and contamination of the distillate. |
Table 1. Recommended parameters for vacuum distillation of 1,3-Dibromo-2-pentanone.
Problem 2: My product is decomposing on the silica gel column during chromatography.
Potential Causes:
-
Acidic Silica Gel: Standard silica gel is acidic due to the presence of silanol groups, which can catalyze the decomposition of acid-sensitive compounds like α-haloketones.[7]
-
Prolonged Contact Time: A slow-running column increases the time the compound spends in contact with the stationary phase, increasing the chance of degradation.
-
Reactive Solvents: Certain solvents may react with the product on the acidic silica surface.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a non-nucleophilic base, such as triethylamine (1-3%), to the eluent.[7] Always test the stability of your compound with the chosen base on a TLC plate first.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic or basic stationary phase:
-
Perform Flash Chromatography: Use positive pressure to force the solvent through the column more quickly, reducing the contact time between the compound and the stationary phase.[8]
-
Choose Solvents Carefully: Use a non-polar solvent system if possible, as more polar compounds tend to adsorb more strongly to the silica gel, increasing retention time.[9] A common starting point for α-bromoketones is a mixture of hexanes and ethyl acetate.[10]
Caption: Troubleshooting decomposition during column chromatography.
Problem 3: I'm having difficulty separating 1,3-Dibromo-2-pentanone from a similarly polar impurity.
Potential Causes:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively differentiate between the product and the impurity.
-
Overloaded Column: Applying too much sample to the column can lead to broad, overlapping bands.
Solutions:
-
Optimize the Solvent System using TLC: Systematically test different solvent mixtures with varying polarities using thin-layer chromatography (TLC). The ideal solvent system should give your product an Rf value of around 0.3-0.4 and show good separation from the impurity.[9]
-
Use a Gradient Elution: Start with a less polar solvent to elute the less polar components, then gradually increase the polarity of the eluent to elute your product and then the more polar impurities.[8]
-
Proper Sample Loading: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band.[11] A more concentrated sample at the start leads to better separation.
-
Adjust the Adsorbent-to-Sample Ratio: For difficult separations, increase the amount of stationary phase relative to the amount of crude product. A ratio of 50:1 (adsorbent:sample by weight) is a good starting point.[9]
Problem 4: My product oiled out during recrystallization.
Potential Causes:
-
Presence of Impurities: Even small amounts of impurities can lower the melting point of a compound and prevent crystallization.[10]
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the product, preventing it from crystallizing out upon cooling.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil rather than crystals.
Solutions:
-
Pre-purify the Crude Material: If the crude product is heavily contaminated, consider a preliminary purification step like a quick filtration through a plug of silica gel or an initial distillation to remove the bulk of the impurities.
-
Select an Appropriate Recrystallization Solvent: An ideal solvent should dissolve the compound when hot but not when cold. Use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) if a single suitable solvent cannot be found.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.
References
-
Column chromatography. (n.d.). Retrieved January 4, 2024, from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (2021, July 29). Retrieved January 4, 2024, from [Link]
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Nikolaou, A. D., Lekkas, T. D., Kostopoulou, M. N., & Golfinopoulos, S. K. (2001). Investigation of the behaviour of haloketones in water samples. Chemosphere, 44(5), 907–912. [Link]
-
Investigation of the behaviour of haloketones in water samples - ResearchGate. (2001). Retrieved January 4, 2024, from [Link]
-
Ashcroft, M. R., & Hoffmann, H. M. R. (1978). 2,4-DIBROMO-3-PENTANONE. Organic Syntheses, 58, 17. [Link]
-
1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem. (n.d.). Retrieved January 4, 2024, from [Link]
-
Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (2020). Retrieved January 4, 2024, from [Link]
-
Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2024, from [Link]
-
(PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. (2021). Retrieved January 4, 2024, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 4, 2024, from [Link]
-
Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed. (2014, February 21). Retrieved January 4, 2024, from [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. (2014, January 28). Retrieved January 4, 2024, from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved January 4, 2024, from [Link]
-
α-Halo ketone - Wikipedia. (n.d.). Retrieved January 4, 2024, from [Link]
- US2355410A - Process for the bromination of ketones - Google Patents. (1944, August 8).
- CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (2011, January 19).
-
Column Chromatography - YouTube. (2019, March 19). Retrieved January 4, 2024, from [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2024, from [Link]
-
Cas 140200-76-6,1,5-DIBROMO-PENTAN-3-ONE - LookChem. (n.d.). Retrieved January 4, 2024, from [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved January 4, 2024, from [Link]
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Stability and storage conditions for 1,3-Dibromo-2-pentanone
Welcome to the technical support center for 1,3-Dibromo-2-pentanone (CAS No. 816-21-7). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile α-haloketone in their synthetic workflows. Here, you will find in-depth information on its stability, optimal storage conditions, and troubleshooting advice for common experimental challenges.
Understanding the Stability of 1,3-Dibromo-2-pentanone
1,3-Dibromo-2-pentanone is a valuable reagent in organic synthesis due to its bifunctional nature, possessing two electrophilic carbon centers. However, this reactivity also makes it susceptible to degradation if not handled and stored correctly. The primary factors influencing its stability are temperature, moisture, light, and pH.
As an α-haloketone, the carbon-bromine bonds are activated by the adjacent carbonyl group, making them susceptible to nucleophilic attack. The acidic nature of the α-hydrogens can also lead to base-mediated elimination or rearrangement reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1,3-Dibromo-2-pentanone?
For long-term stability, 1,3-Dibromo-2-pentanone should be stored in a tightly sealed, airtight container in a refrigerator at 2-8°C.[3][4] To further protect it from degradation, the container should be opaque or stored in the dark to prevent photodecomposition.[5] The storage area should be dry and well-ventilated.
Q2: What is the expected shelf-life of 1,3-Dibromo-2-pentanone?
Q3: Is 1,3-Dibromo-2-pentanone sensitive to moisture?
Yes, α-haloketones can be sensitive to moisture. Hydrolysis can occur, leading to the formation of other byproducts. Therefore, it is essential to store it in a dry environment and handle it under anhydrous conditions when possible, especially if the subsequent reaction is moisture-sensitive.
Q4: How does pH affect the stability of 1,3-Dibromo-2-pentanone?
1,3-Dibromo-2-pentanone is sensitive to both acidic and basic conditions. In the presence of a base, dehydrobromination can occur, leading to the formation of α,β-unsaturated ketones.[2][8] Acidic conditions can catalyze enol formation, which is an intermediate in its halogenation reactions, and may also promote other side reactions.[2]
Q5: In which common laboratory solvents is 1,3-Dibromo-2-pentanone soluble?
While specific quantitative solubility data is limited, a structurally similar compound, 2,4-Dibromo-3-pentanone, is slightly soluble in water.[3][4] Generally, α-haloketones are soluble in a range of common organic solvents. Based on the "like dissolves like" principle, it is expected to be soluble in polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate, as well as chlorinated solvents like dichloromethane and chloroform.[9] It is likely to have some solubility in polar protic solvents like methanol and ethanol, but the stability in these solvents may be a concern due to potential reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 1,3-Dibromo-2-pentanone in experimental settings.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Possible Cause A: Degradation of 1,3-Dibromo-2-pentanone Stock
-
Explanation: Improper storage or prolonged storage can lead to the degradation of the reagent, reducing its effective concentration and introducing impurities that may interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed, light-protected container.
-
Check for Visual Signs of Degradation: Look for any color change (the pure compound is typically colorless to slightly yellow), precipitation, or crystallization.
-
Purity Assessment: If you suspect degradation, re-analyze the purity of your stock using techniques like NMR, GC-MS, or LC-MS. Compare the results with the certificate of analysis provided by the supplier.
-
Procure Fresh Reagent: If degradation is confirmed, it is best to use a fresh batch of 1,3-Dibromo-2-pentanone for your experiments.
-
Possible Cause B: Incompatible Reaction Solvents
-
Explanation: The choice of solvent can significantly impact the stability of 1,3-Dibromo-2-pentanone. Polar protic solvents, such as methanol or ethanol, can act as nucleophiles and react with the α-haloketone.[10]
-
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use polar aprotic solvents like THF, acetonitrile, or DMF for reactions involving 1,3-Dibromo-2-pentanone, especially if the reaction is sensitive to nucleophilic attack.
-
Temperature Control: If a protic solvent is necessary, conduct the reaction at the lowest possible temperature to minimize side reactions.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the reagent to potentially incompatible conditions.
-
Issue 2: Formation of α,β-Unsaturated Ketones
Possible Cause: Presence of Base
-
Explanation: 1,3-Dibromo-2-pentanone has acidic α-hydrogens and can undergo base-mediated elimination of HBr to form α,β-unsaturated ketones.[2][8] This can be an issue if your reaction conditions are basic or if basic impurities are present.
-
Troubleshooting Steps:
-
pH Control: Ensure your reaction medium is neutral or slightly acidic, if compatible with your desired transformation.
-
Purification of Reagents and Solvents: Use freshly purified, anhydrous, and amine-free solvents and reagents to avoid introducing basic impurities.
-
Use of a Non-Nucleophilic Base: If a base is required for your reaction, consider using a sterically hindered, non-nucleophilic base to minimize side reactions.
-
Data and Diagrams
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and side reactions.[3][4] |
| Container | Tightly sealed, airtight, opaque | Prevents exposure to moisture and light.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage is ideal | Reduces the risk of hydrolysis and oxidation. |
| Incompatible Materials | Strong bases, strong oxidizing agents, nucleophiles (e.g., water, alcohols) | Prevents degradation and hazardous reactions.[1] |
| Handling | In a well-ventilated fume hood | The compound can be an irritant. |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for inconsistent experimental results with 1,3-Dibromo-2-pentanone.
References
-
Photochemical reactions of brominated diphenylethers in organic sovents and adsorbed on silicon dioxide in aqueous suspension. Leuphana Universität Lüneburg. Available at: [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tracking down the brominated single electron oxidants in recent organic red-ox transformations: photolysis and photocatalysis. Royal Society of Chemistry. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932. PubChem. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Fiveable. Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Solvent miscibility and other data. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
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22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
-
Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. National Institutes of Health. Available at: [Link]
-
Sustainable bromination of organic compounds: A critical review. ResearchGate. Available at: [Link]
-
Time-Sensitive Chemicals. University of Tennessee, Knoxville - Environmental Health & Safety. Available at: [Link]
-
Solvent Miscibility Table. Available at: [Link]
-
Recommended Shelf Life. ROMIL. Available at: [Link]
-
Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. ResearchGate. Available at: [Link]
-
3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922. PubChem. Available at: [Link]
-
Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. National Institutes of Health. Available at: [Link]
-
Safety Data Sheet: 2-Pentanone. Carl ROTH. Available at: [Link]
-
How to Determine Shelf Life of Bromo-OTBN. PYG Lifesciences. Available at: [Link]
-
2,4-DIBROMO-3-PENTANONE | 815-60-1. LookChem. Available at: [Link]
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- 4. Tracking down the brominated single electron oxidants in recent organic red-ox transformations: photolysis and photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Optimizing reaction conditions for 1,3-Dibromo-2-pentanone
Introduction
Welcome to the technical support guide for 1,3-Dibromo-2-pentanone (CAS No. 816-21-7).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reagent. As an α,α'-dihaloketone, 1,3-dibromo-2-pentanone is a powerful bifunctional electrophile, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds.[5][6] However, its high reactivity also presents unique challenges, including multiple potential reaction pathways and sensitivity to reaction conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, maximize yields, and minimize side products.
Critical Safety Precautions
Before handling 1,3-Dibromo-2-pentanone, it is imperative to understand its hazards. This compound is a potent lachrymator and a skin irritant.[7][8] A lachrymator is a substance that irritates the eyes and causes tearing.[7][9]
-
Handling: ALWAYS handle 1,3-dibromo-2-pentanone inside a certified chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a lab coat, and appropriate chemical-resistant gloves. Standard safety glasses are not sufficient as vapors can still reach the eyes.[7] For operations with a higher risk of exposure, a full-face atmosphere-supplying respirator is recommended.[7]
-
Storage: Store the compound in a tightly sealed container, refrigerated, and protected from light and moisture to prevent decomposition.[8]
-
Spills: In case of a spill, use an inert absorbent material like dry sand or soda ash. Do not use water.[9] Notify lab personnel immediately.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired S(_N)2 Product
Question: I am attempting a nucleophilic substitution reaction with 1,3-dibromo-2-pentanone, but I'm observing very low yields of my target molecule. What are the likely causes and how can I improve the outcome?
Answer: Low yields in nucleophilic substitutions with α-haloketones are a frequent issue, typically stemming from competing side reactions or suboptimal conditions.[11] The structure of 1,3-dibromo-2-pentanone offers multiple electrophilic sites, making it susceptible to alternative pathways.[6]
Potential Causes & Solutions:
-
Competing Favorskii Rearrangement: This is the most common side reaction for α-haloketones in the presence of a base.[5][12][13] The base abstracts an acidic α'-proton (from the CH(_2) group), leading to a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative (ester, amide, etc.), not your desired substitution product.[12][14]
-
How to Diagnose: Use NMR or LC-MS to analyze your crude reaction mixture. Look for signals corresponding to a cyclopentanecarboxylic acid derivative (if a cyclic ketone was the goal) or a rearranged ester/amide product. The Favorskii rearrangement often results in ring contraction for cyclic ketones.[13]
-
Solution:
-
Base Selection: If your nucleophile is also a strong base (e.g., an alkoxide), it will strongly promote the Favorskii rearrangement.[11][12] Switch to a weaker, non-nucleophilic base if one is required, or use the salt of your nucleophile (e.g., sodium phenoxide instead of phenol and a strong base).
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -78°C) often favors the desired S(_N)2 pathway, as elimination and rearrangement reactions typically have higher activation energies.[11]
-
-
-
Elimination Reactions: The acidic protons on the carbons bearing the bromine atoms can be abstracted by a base, leading to the formation of α,β-unsaturated ketone byproducts.
-
How to Diagnose: Look for characteristic alkene peaks in the 5.5-7.0 ppm region of your ¹H NMR spectrum.
-
Solution: Employ milder, non-hindered bases. In some cases, running the reaction in a more polar, aprotic solvent can favor substitution over elimination.
-
-
Poor Reagent Quality or Stability: α-bromoketones can be less stable than their chloro- counterparts and may decompose upon storage, especially if exposed to light or moisture.[11]
-
Solution: Always use a fresh or properly stored bottle of 1,3-dibromo-2-pentanone. If in doubt, check its purity by ¹H NMR before starting your reaction. It is recommended to store it cold and under an inert atmosphere.[8]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Product Purification is Difficult
Question: My reaction seems to work, but isolating the pure product via column chromatography is challenging due to co-eluting impurities. What can I do?
Answer: Purification issues often arise from byproducts with similar polarities to the desired product. The key is to either modify the workup procedure to remove them or adjust the reaction to prevent their formation in the first place.
Potential Causes & Solutions:
-
Residual Starting Material: If the reaction did not go to completion, the starting 1,3-dibromo-2-pentanone can be difficult to separate.
-
Solution: Drive the reaction to completion by increasing the reaction time or adding a slight excess (1.1-1.2 equivalents) of the nucleophile. Monitor carefully by TLC to avoid forming new impurities.
-
-
Formation of Emulsions during Workup: Basic or acidic aqueous workups can sometimes lead to persistent emulsions, complicating extraction.
-
Solution: Add brine (saturated NaCl solution) during the extraction to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite to separate the layers.
-
-
Product Instability on Silica Gel: Some products, particularly those containing sensitive functional groups, may degrade on silica gel.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a neutralizer like triethylamine (~1%) before packing the column.
-
Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for your chromatography.
-
Alternative Purification: If the product is a stable solid, recrystallization is an excellent alternative to chromatography.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Favorskii Rearrangement and why is it so prevalent with this reagent?
A1: The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that results in the formation of a carboxylic acid derivative.[12][13] It proceeds through a cyclopropanone intermediate.[14] With 1,3-dibromo-2-pentanone, there are acidic protons on the C4 carbon (the α'-position). A base can abstract one of these protons to form an enolate. This enolate then performs an intramolecular S(_N)2 reaction, displacing the bromide on the C3 carbon to form a highly strained bicyclic cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (the base or solvent), leading to ring-opening and formation of the rearranged product.[12] It is common because the α'-protons are readily abstracted by many bases used in typical nucleophilic substitution reactions.
Favorskii Rearrangement Mechanism
Caption: Simplified workflow of the Favorskii rearrangement.
Q2: Which solvents are recommended for reactions with 1,3-dibromo-2-pentanone?
A2: The choice of solvent is critical and depends on the specific reaction.
-
For S(_N)2 Reactions: Polar aprotic solvents like Acetone , Tetrahydrofuran (THF) , or Dimethylformamide (DMF) are generally preferred. They are effective at solvating the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
To Minimize Favorskii Rearrangement: In some cases, less polar solvents like Dichloromethane (DCM) might be beneficial, although solubility of the nucleophile can become an issue.
| Solvent | Polarity | Typical Use Case | Rationale |
| Acetone | Polar Aprotic | S(_N)2 with halide nucleophiles (e.g., NaI) | Excellent solubility for many salts, promotes S(_N)2. |
| THF | Polar Aprotic | General S(_N)2, organometallic reactions | Good general-purpose solvent, less polar than DMF. |
| DMF | Polar Aprotic | Reactions requiring higher temperatures | High boiling point, excellent solvating power. |
| DCM | Less Polar | Can sometimes suppress rearrangement | May reduce enolate formation compared to more polar solvents. |
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure:
-
Choose a solvent system where the starting material has an R(_f) value of approximately 0.4-0.6 (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Run the TLC and visualize under a UV lamp. 1,3-dibromo-2-pentanone has a carbonyl group and should be UV active.
-
The reaction is complete when the spot corresponding to the starting material has completely disappeared.
-
-
Staining: If your product is not UV active, you can use a potassium permanganate (KMnO(_4)) stain, which will react with most organic compounds.
Q4: Can I synthesize 1,3-dibromo-2-pentanone in the lab?
A4: Yes, α-haloketones are typically synthesized by the reaction of a ketone with a halogenating agent.[5] For 1,3-dibromo-2-pentanone, a common precursor would be 2-pentanone. The reaction would involve treating 2-pentanone with two equivalents of a bromine source (e.g., Br(_2)) often under acidic conditions to promote enol formation.[6][15] However, controlling the selectivity to get the 1,3-dibromo isomer specifically can be challenging, and mixtures of mono-, di-, and poly-brominated products are common.[6] Purification by fractional distillation under reduced pressure is typically required.[8] Given the difficulty and hazards, purchasing from a reputable supplier is often the most practical option for non-specialists.
References
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Lachrymators | Laboratory Safety. Brandeis University. [Link]
-
The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [Link]
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2,4-Dibromo-3-pentanone. Organic Syntheses Procedure. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
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1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932. PubChem. [Link]
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Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
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1,3-Dibromo-2-pentanone. LookChem. [Link]
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Aza-Quasi-Favorskii Reaction: Construction of Highly Substituted Aziridines through a Concerted Multi-bond Rearrangement Process. NIH National Library of Medicine. [Link]
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Pepper spray. Wikipedia. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
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FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
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Favorskii rearrangement. Wikipedia. [Link]
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Cas 815-52-1,3-Pentanone, 2-bromo. LookChem. [Link]
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-
NMR Spectrum Solution. University of Calgary. [Link]
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Cas 140200-76-6,1,5-DIBROMO-PENTAN-3-ONE. LookChem. [Link]
-
Halogenation of Carbonyls and Haloform Reaction. YouTube. [Link]
-
Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. PubMed. [Link]
-
Alpha Halogenation of Ketones. YouTube. [Link]
-
Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]
-
Favorskii Rearrangement. YouTube. [Link]
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Technical Support Center: Navigating α-Haloketone Reactivity
A Guide to Suppressing Undesired Enolate Formation
Welcome to the technical support center for α-haloketone chemistry. As a Senior Application Scientist, I've designed this guide to help you troubleshoot and control the unique reactivity of α-haloketones. These substrates are powerful bifunctional intermediates, possessing two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] However, the acidity of the α-proton presents a significant challenge, often leading to undesired enolate-mediated side reactions. This guide provides in-depth, field-proven answers to common experimental issues, helping you steer your reaction toward the desired nucleophilic substitution product.
Section 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental principles governing the reactivity of α-haloketones and the common side reactions that arise from enolate formation.
Q1: Why is enolate formation such a persistent issue in my α-haloketone reactions?
Answer: The propensity for enolate formation stems from the unusually high acidity of the hydrogen atom on the carbon adjacent to the carbonyl group (the α-proton). This acidity is a direct consequence of two powerful electron-withdrawing effects:
-
Inductive Effect: Both the carbonyl oxygen and the halogen atom are highly electronegative, pulling electron density away from the α-carbon. This polarizes the C-H bond, making the proton easier to remove.[1]
-
Resonance Stabilization: Once the proton is removed by a base, the resulting negative charge on the α-carbon is stabilized by resonance. The charge is delocalized onto the more electronegative oxygen atom, forming a stable enolate intermediate.[2]
Because of these combined effects, even moderately strong bases can deprotonate the α-carbon, diverting the reaction from the intended pathway.[3][4]
Q2: My analysis shows a rearranged product, likely a carboxylic acid derivative. What is the Favorskii rearrangement and how can I prevent it?
Answer: The Favorskii rearrangement is a classic and often undesired side reaction for α-haloketones that possess an enolizable α'-proton. It occurs in the presence of a base and leads to the formation of a carboxylic acid derivative (an acid, ester, or amide, depending on the base used).[5][6]
The reaction proceeds via the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base.[7] For cyclic α-haloketones, this manifests as a ring contraction, a synthetically useful transformation but problematic if it's not the intended outcome.[6]
To prevent it, you must suppress the initial enolate formation. Key strategies, which we will explore in detail, include using non-basic or weakly basic nucleophiles, employing non-polar aprotic solvents, or protecting the ketone functionality.[8]
Q3: Besides the Favorskii rearrangement, what other enolate-driven side reactions should I be aware of?
Answer: While the Favorskii rearrangement is the most prominent, the enolate intermediate can participate in other undesired pathways, particularly if other electrophiles are present. These include:
-
Aldol-type Reactions: The enolate can act as a nucleophile and attack the carbonyl carbon of another unreacted α-haloketone molecule, leading to dimeric aldol addition products.[9]
-
Polyhalogenation: In the presence of excess halogenating agent and base, the initial monohalogenated product can form an enolate more readily than the starting ketone.[10] This is because the first halogen's electron-withdrawing nature further increases the acidity of the remaining α-protons, leading to di- or tri-halogenated byproducts.[10] This is particularly problematic in base-promoted halogenations.[11]
Section 2: Troubleshooting Guide - Strategies for Control
This section provides actionable solutions to common experimental problems, focusing on the practical aspects of reaction design to favor direct SN2 substitution at the α-carbon.
Strategy 1: Judicious Choice of Nucleophile/Base
The character of your nucleophile is the single most important factor in determining the reaction outcome.
Q4: My reaction is yielding primarily the Favorskii product. How can I fix this by changing my reagent?
Answer: This is a classic sign that your nucleophile is too basic. Strong bases like alkoxides (e.g., sodium methoxide) or hydroxides readily abstract the acidic α-proton, initiating the Favorskii pathway.[7][8] The desired SN2 reaction, where the nucleophile directly attacks the α-carbon and displaces the halide, is a competing pathway.[12] To favor SN2, you must use a nucleophile that is significantly more nucleophilic than it is basic.
Q5: Which nucleophiles favor direct SN2 substitution over enolization?
Answer: The ideal nucleophile has high polarizability and low basicity. These characteristics enhance its ability to attack the relatively soft electrophilic α-carbon without abstracting the hard α-proton. Below is a comparative table to guide your selection.
| Nucleophile Type | Examples | Basicity | Predominant Reaction | Rationale |
| Hard, Strong Bases | RO⁻, OH⁻, R₂N⁻ | High | Enolate Formation / Favorskii | These bases are small and highly charged, favoring proton abstraction.[8] |
| Soft, Weakly Basic | I⁻, Br⁻, SCN⁻, R₂S, PPh₃ | Low | SN2 Substitution | These are large, polarizable species that are excellent nucleophiles but poor bases.[1][8] |
| Nitrogen Nucleophiles | Amines (e.g., pyridine, aniline), Azide (N₃⁻) | Moderate | SN2 Substitution | Primary and secondary amines can form imines, but many nitrogen nucleophiles are effective for SN2.[1][3] |
| Carboxylates | RCOO⁻ (e.g., Acetate) | Moderate | SN2 Substitution | Generally more nucleophilic than basic, leading to ester formation at the α-position.[12] |
Strategy 2: Optimizing Reaction Conditions
Solvent and temperature are powerful tools for directing reactivity.
Q6: How does my choice of solvent impact the formation of enolates?
Answer: The solvent plays a critical role in stabilizing or destabilizing the transition states for the competing SN2 and proton abstraction pathways.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. However, they can also solvate the base, potentially reducing its reactivity. More importantly, they can act as a proton source, which can complicate reactions involving enolates.[13][14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions.[15] They solvate cations well but leave the anion (your nucleophile) relatively "naked" and highly reactive. Since they lack acidic protons, they do not interfere with the base or enolate.[16]
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents do not effectively solvate charged species. They can disfavor the formation of a charged enolate intermediate, potentially slowing this undesired pathway.[16]
Recommendation: For promoting a clean SN2 reaction, a polar aprotic solvent like acetone or THF is often an excellent starting point.[3]
Strategy 3: Substrate Modification & Protection
When reagent and condition optimization is insufficient, modifying the substrate itself is a highly effective strategy.
Q8: I've tried different nucleophiles and solvents, but I still see side products. When should I consider using a protecting group?
Answer: You should consider a protecting group strategy when you need to perform a reaction with a strong base or a highly basic nucleophile that is incompatible with the acidic α-proton. Protection is a robust method to completely shut down enolization and all associated side reactions.[17]
Q9: How do I choose and implement a protecting group for the carbonyl?
Answer: The most common and effective protecting groups for ketones are acetals (or ketals ).[18][19] They are ideal because they are easily formed under acidic conditions and are exceptionally stable to bases, nucleophiles, and reducing agents.[20][21]
The general workflow is:
-
Protection: React the α-haloketone with a diol (e.g., ethylene glycol) under acidic catalysis (e.g., p-TsOH) to form a cyclic acetal.
-
Reaction: Perform your desired reaction using the strong base/nucleophile. The protected ketone will not interfere.
-
Deprotection: Remove the acetal group by treating with aqueous acid to regenerate the ketone.[21]
Q10: Can steric hindrance in my substrate help prevent enolization?
Answer: Yes, significantly. Steric bulk around the α-proton can physically block a base from approaching and abstracting it.[22][23] If your α-haloketone has bulky substituents on the α-carbon or adjacent carbons, enolate formation will be kinetically disfavored. You can sometimes leverage this by choosing a bulky, non-nucleophilic base (like LDA) to deprotonate a less hindered site if one is available, though in the context of avoiding enolization altogether, substrate-inherent sterics are most relevant.[24]
Strategy 4: Alternative Activation Methods
Q11: Can Lewis acids help promote the desired SN2 reaction over enolization?
Answer: Yes, Lewis acid catalysis can be an effective strategy. A Lewis acid (e.g., ZnCl₂, BF₃, TiCl₄) coordinates to the carbonyl oxygen.[25] This coordination has two beneficial effects:
-
It increases the electrophilicity of the carbonyl carbon, but more importantly for this context...
-
It enhances the inductive effect of the carbonyl group, further polarizing the C-X (carbon-halogen) bond and making the α-carbon a better electrophile for the incoming nucleophile.[1]
By activating the substrate toward SN2, you can often accelerate the desired reaction, allowing it to outcompete the base-catalyzed enolization, especially at lower temperatures.[26]
Section 3: Protocols and Methodologies
These protocols provide a starting point for key experimental procedures discussed in this guide. Always adapt them to the specific requirements of your substrate and nucleophile.
Protocol 1: General Procedure for SN2 Reaction with a Weakly Basic Nucleophile (e.g., Sodium Iodide)
-
Objective: To achieve a Finkelstein-type reaction, substituting a halide (e.g., Cl, Br) at the α-position with iodide.
-
Procedure:
-
Dissolve the α-haloketone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone). A typical concentration is 0.1-0.5 M.
-
Add sodium iodide (1.5 - 3.0 eq). The excess drives the equilibrium toward the product, especially if the starting halide is chloride.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If a precipitate of NaCl or NaBr has formed, remove it by filtration.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate (to remove any excess I₂).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-iodoketone. Purify by column chromatography or recrystallization as needed.
-
Protocol 2: Protection of an α-Haloketone as a Cyclic Acetal
-
Objective: To protect the ketone functionality to allow for subsequent reactions with strong bases.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the α-haloketone (1.0 eq), a non-polar solvent that forms an azeotrope with water (e.g., toluene), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected α-haloketone, which is often pure enough for the next step.
-
References
-
Wikipedia. α-Halo ketone. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Neuman, R. C. Jr. Reactions of Enolate Ions and Enols. In Organic Chemistry [Online book]. Chapter 18. [Link]
-
Chemistry Notes. Favorskii rearrangement mechanism and examples. [Link]
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JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
YouTube. acetals and ketals as protecting groups. [Link]
-
Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups. [Link]
-
Organic Chemistry Portal. Favorskii Reaction. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Reaction. Favorskii Rearrangement. [Link]
-
Al-Zaydi, A. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2009 , 14, 5006-5079. [Link]
-
van der Westhuizen, C. J. Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria, 2020. [Link]
-
University of Bristol. III Enolate Chemistry. [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]
-
Chemistry Stack Exchange. α-Halo ketone and strong base: Favorskii vs SN2. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Chemistry LibreTexts. 18.3: Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. 22.6: Reactivity of Enolate Ions. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Tutor. Alkylation of Enolates. [Link]
-
Chemistry Coach. Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. [Link]
-
Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
YouTube. alpha-halogenation of ketones. [Link]
-
YouTube. Alpha Halogenation of Ketones. [Link]
-
Reddit. Polar aprotic, polar protic and non polar solvents? [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
-
Wikipedia. Steric effects. [Link]
-
Quora. What is the effect of steric hindrance on the hydrolysis of haloalkanes? [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1,3-Dibromo-2-pentanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Dibromo-2-pentanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to overcome common hurdles, particularly low conversion rates, and achieve your desired synthetic outcomes.
FAQs: Foundational Knowledge
This section addresses the most frequently asked questions about the fundamental properties and handling of 1,3-Dibromo-2-pentanone.
Q1: What is 1,3-Dibromo-2-pentanone and what are its primary reactive sites?
A: 1,3-Dibromo-2-pentanone is an α,α'-dihaloketone, a class of organic compounds known for their high reactivity.[1] Its structure features a central ketone functional group flanked by two carbon atoms, each bearing a bromine atom. This bifunctional nature creates multiple electrophilic sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon (Position 2): This site is a classic electrophile, reactive towards strong nucleophiles.
-
The α-Carbons (Positions 1 and 3): The electron-withdrawing effect of the adjacent carbonyl group makes the carbon-bromine bonds highly polarized. This significantly enhances the electrophilicity of these carbons, making them prime targets for nucleophilic substitution (SN2) reactions.[2][3]
-
The α'-Protons: The protons on the methylene group (position 4) are acidic due to the influence of the carbonyl group. In the presence of a base, these protons can be abstracted to form an enolate, which is a key step in the competing Favorskii rearrangement.[1][4]
Due to these multiple reactive sites, reactions with 1,3-Dibromo-2-pentanone can follow several competing pathways, which is the primary reason for low yields of a specific desired product.[2][5]
Q2: How should I properly handle and store 1,3-Dibromo-2-pentanone to ensure its stability and my safety?
A: Proper handling and storage are critical. α-Bromoketones are generally less stable than their chlorinated counterparts and are often potent lachrymators (tear-producing agents).[5]
-
Handling: Always handle 1,3-Dibromo-2-pentanone in a well-ventilated chemical fume hood.[6] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.[7] For long-term stability, refrigeration (2-8°C) is strongly recommended.[7][8]
Q3: What are the most common competing reactions I should be aware of when using 1,3-Dibromo-2-pentanone?
A: The three dominant reaction pathways that compete with each other are:
-
Nucleophilic Substitution (SN2): This is often the desired pathway for building larger molecules, where a nucleophile displaces one or both bromine atoms.
-
Favorskii Rearrangement: This pathway is promoted by bases and involves the formation of a cyclopropanone intermediate from an enolate, which then rearranges to form a carboxylic acid derivative (e.g., an ester or amide).[4][9] For α,α'-dihaloketones, this can lead to α,β-unsaturated esters.[9]
-
Elimination (E2): In the presence of a strong, sterically hindered base, an elimination reaction can occur to form an α,β-unsaturated ketone.[10]
The outcome of your reaction is critically dependent on the choice of nucleophile, base, solvent, and temperature. Understanding these competing pathways is the first step in troubleshooting low conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion of your starting material or low yield of your desired product is the most common issue encountered. The first and most critical step is to analyze your crude reaction mixture to identify the major species present.
Initial Diagnostic Workflow
Before adjusting parameters, you must diagnose the problem. A simple analytical workflow can reveal whether your issue is a stalled reaction or a competing side reaction.
Problem: Low Yield of the Desired Nucleophilic Substitution (SN2) Product
Q: I am attempting a reaction with a nucleophile (e.g., an amine, thiol, or phenoxide) to displace one or both bromine atoms, but my yield is poor and I see several byproducts. What is happening?
A: This is a classic case of competing pathways. Low yields in SN2 reactions with α-haloketones are most often due to the Favorskii rearrangement or elimination reactions being favored under your current conditions.[5]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. adichemistry.com [adichemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,3-Dibromo-2-pentanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,3-Dibromo-2-pentanone. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during its synthesis and isolation.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1,3-Dibromo-2-pentanone in a practical question-and-answer format.
Question 1: My crude 1,3-Dibromo-2-pentanone is a dark yellow or brown oil. What causes this discoloration and how can I remove it?
Answer: The discoloration of your product is likely due to the presence of dissolved bromine and acidic impurities, primarily hydrogen bromide (HBr), which is a common byproduct of the bromination reaction.[1][2] These impurities can promote side reactions and degradation of the desired product over time.[3]
To address this, a series of aqueous washes is highly effective. Begin by washing the crude product with a saturated solution of sodium bisulfite (NaHSO₃). This will quench any unreacted bromine.[4] Subsequently, wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic HBr.[1] Finally, a brine wash will help to remove any remaining aqueous residues before drying the organic layer. A slight coloration may persist after washing, but this often does not impact the success of subsequent reactions.[1] If significant color remains, treatment with activated charcoal followed by filtration may be necessary.[1]
Question 2: I'm observing multiple spots on my TLC plate after synthesis. How do I identify the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates an impure sample. In the synthesis of 1,3-Dibromo-2-pentanone from 2-pentanone, the most probable impurities are:
-
Unreacted 2-pentanone: This is a common impurity if the reaction has not gone to completion.
-
Monobrominated intermediates: These include 1-bromo-2-pentanone and 3-bromo-2-pentanone. The formation of these intermediates is a key step in the synthesis of the dibrominated product.[4]
-
Isomeric dibrominated products: Depending on the reaction conditions, other isomers such as 2,4-dibromo-3-pentanone may be formed.[1]
To identify these impurities, you can use co-spotting with authentic samples of the starting material if available. Generally, the polarity of these compounds, and thus their Rf values on a silica gel TLC plate, will decrease with increasing bromination. Therefore, 2-pentanone will have the highest Rf, followed by the monobrominated ketones, with 1,3-Dibromo-2-pentanone having a lower Rf.
Question 3: My purified 1,3-Dibromo-2-pentanone appears to be degrading over time, even during storage. What are the best practices for storage?
Answer: Alpha-bromo ketones can be susceptible to decomposition, especially in the presence of light, moisture, and residual acid or base.[3] Decomposition can occur via dehydrobromination to form α,β-unsaturated ketones.[3]
For optimal stability, 1,3-Dibromo-2-pentanone should be stored in a well-stoppered, dark bottle under an inert atmosphere, such as nitrogen or argon, and kept at a low temperature (refrigerated or frozen).[1] It is also advisable to handle the compound in a cold state to minimize the release of its lachrymatory vapors.[1]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the properties and handling of 1,3-Dibromo-2-pentanone.
What are the primary hazards associated with 1,3-Dibromo-2-pentanone and its synthesis?
1,3-Dibromo-2-pentanone is a potent lachrymator and a skin irritant.[1] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The synthesis of this compound often involves the use of bromine, which is highly corrosive and toxic, and generates hydrogen bromide gas, which is also corrosive.[1]
What are the expected ¹H and ¹³C NMR chemical shifts for 1,3-Dibromo-2-pentanone?
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Carbon | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH-Br | ~4.5 - 5.0 (multiplet) | C=O | ~190 - 200 |
| CH₂Br | ~3.8 - 4.2 (multiplet) | CH-Br | ~45 - 55 |
| CH₂-CH₃ | ~1.8 - 2.2 (multiplet) | CH₂Br | ~30 - 40 |
| CH₃ | ~1.0 - 1.3 (triplet) | CH₂-CH₃ | ~20 - 30 |
| CH₃ | ~10 - 15 |
Note: These are estimated values and may vary depending on the solvent and instrument used.
How can I differentiate between 1,3-Dibromo-2-pentanone and its isomer, 2,4-dibromo-3-pentanone, using NMR spectroscopy?
The two isomers will have distinct NMR spectra due to their different symmetries and chemical environments of the protons and carbons. 2,4-Dibromo-3-pentanone has a plane of symmetry, which will result in a simpler spectrum with fewer signals compared to the less symmetrical 1,3-Dibromo-2-pentanone.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of 1,3-Dibromo-2-pentanone.
Protocol 1: Purification by Aqueous Washing and Fractional Distillation
This protocol is suitable for removing acidic impurities, residual bromine, and some lower-boiling point impurities.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash with a saturated solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine. Shake vigorously and allow the layers to separate. Discard the aqueous layer.
-
Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts like HBr. Again, shake well and discard the aqueous layer.[1]
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Perform fractional distillation under reduced pressure. This is a critical step to separate the desired product from unreacted starting material and monobrominated intermediates.[1] Collect the fraction corresponding to the boiling point of 1,3-Dibromo-2-pentanone.
Protocol 2: Purification by Column Chromatography
Column chromatography is effective for separating compounds with different polarities, such as the desired product from less polar starting materials and more polar byproducts.[5]
-
Prepare the column: Pack a glass column with silica gel, using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin elution with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitor the fractions: Analyze the collected fractions by TLC to identify those containing the pure 1,3-Dibromo-2-pentanone.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
If the 1,3-Dibromo-2-pentanone is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.[6]
-
Choose a suitable solvent system: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for ketones include mixtures of a polar solvent (like acetone or ethyl acetate) and a non-polar solvent (like hexanes or pentane).[7]
-
Dissolve the crude product: In a flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.
-
Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.[1]
-
Hot filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]
-
Dry the crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 1,3-Dibromo-2-pentanone.
Caption: A general workflow for the purification of 1,3-Dibromo-2-pentanone.
The following decision tree can help in troubleshooting common issues encountered during purification.
Caption: A decision tree for troubleshooting the purification of 1,3-Dibromo-2-pentanone.
References
-
Ashcroft, M. R., & Hoffmann, H. M. R. (n.d.). 2,4-DIBROMO-3-PENTANONE. Organic Syntheses Procedure. Retrieved from [Link]
-
Li, W., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 9(11), 1935. [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Propanol, 1,3-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromopentan-2-one. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 20.17: Synthesis. Retrieved from [Link]
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University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
Mekonnen, A., Havelkova, M., & Descomps, A. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]
-
Homework. (2025, June 30). [Chemistry] How can 2-pentanone be converted into each compound? [Video]. YouTube. [Link]
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PubChem. (n.d.). 3-Bromo-2-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-pentanone. Retrieved from [Link]
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Hoggard, J. C., & Synovec, R. E. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC North America, 28(1), 56-66. [Link]
-
Padwa, A., et al. (n.d.). 2,3-DIBROMO-1-(PHENYLSULFONYL)-1-PROPENE AS A VERSATILE REAGENT FOR THE SYNTHESIS OF FURANS AND CYCLOPENTENONES. Organic Syntheses Procedure. Retrieved from [Link]
-
De Kimpe, N., & Verhé, R. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2875. [Link]
- Google Patents. (n.d.). Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol.
-
Maruoka, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(11), 6344-6350. [Link]
-
Chegg. (2024, February 26). The ?1H and ?13C NMR spectra of 2-pentanone is. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
St. Peter's College. (n.d.). 13CNMR. Retrieved from [Link]
-
LookChem. (n.d.). Cas 815-52-1,3-Pentanone, 2-bromo. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-2-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from [Link]
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- 7. Purification [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 1,3-Dibromo-2-pentanone Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1,3-dibromo-2-pentanone. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important chemical transformation from the laboratory bench to pilot or manufacturing scale. The synthesis of α-haloketones, such as 1,3-dibromo-2-pentanone, is a cornerstone of organic synthesis, providing versatile building blocks for a wide array of more complex molecules, including various heterocycles.[1][2] However, scaling up bromination reactions introduces a unique set of challenges that can impact yield, purity, and safety.[3][4][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure a safe, efficient, and reproducible scale-up process.
Core Scale-Up Principles for Bromination Reactions
Transitioning a chemical process from a laboratory to a manufacturing setting is not a linear process.[4] Physical and chemical properties that are negligible at the bench scale can become process-defining challenges at a larger scale.[3][4] Key factors to consider include:
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Thermodynamics and Heat Transfer: Exothermic bromination reactions that are easily managed in a small flask can lead to dangerous temperature excursions and runaway reactions in a large reactor.[3] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation far less efficient.[3][6]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is critical for consistent reaction kinetics and to avoid localized "hot spots" of high concentration, which can lead to byproduct formation.[6]
-
Reaction Kinetics: The rate of reaction can be influenced by changes in mixing efficiency and heat transfer, potentially altering the product and impurity profile.[4][6]
-
Safety: Handling large quantities of hazardous reagents like elemental bromine requires stringent engineering controls and personal protective equipment (PPE).[7][8][9] Bromine is a highly corrosive, toxic, and strong oxidizing agent that poses significant fire and explosion hazards.[7][10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the 1,3-dibromo-2-pentanone synthesis in a question-and-answer format.
Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A decrease in yield upon scale-up is a common issue and can often be attributed to several interconnected factors:
-
Inefficient Heat Removal: The bromination of ketones is typically exothermic. In a large reactor, inefficient heat removal can cause the internal temperature to rise, promoting side reactions such as polybromination (formation of tri- or tetra-brominated species) or decomposition of the product.[3]
-
Poor Mixing: Inadequate agitation in a large vessel can lead to localized areas of high bromine concentration. This can result in over-bromination before the mono- and di-brominated products can be dispersed throughout the reactor.[6]
-
Sub-optimal Reagent Addition Rate: The rate of bromine addition that worked at the lab scale may be too fast for the larger volume. A rapid addition rate, coupled with poor mixing and heat transfer, is a primary driver of byproduct formation.
-
Work-up and Isolation Issues: The methods used for quenching the reaction and isolating the product may not be as efficient at a larger scale. For example, phase separations can be more challenging, leading to product loss in the aqueous layer.[12]
Recommended Solutions:
-
Characterize Thermal Hazard: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the plant reactor.
-
Optimize Bromine Addition: Implement a controlled, subsurface addition of bromine. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature remains within the optimal range determined during lab-scale experiments.
-
Improve Agitation: Consult with a chemical engineer to ensure the reactor's agitator type, speed, and baffle design are appropriate for ensuring a homogenous reaction mixture.[6]
-
Scale-Down Work-up Issues: If you suspect product loss during work-up, perform a lab-scale simulation of the large-scale work-up procedure to identify and troubleshoot the specific step causing the loss.[12]
Question 2: I am observing a significant amount of 1,1,3-tribromo-2-pentanone and other poly-brominated impurities. How can I improve the selectivity for the desired 1,3-dibromo product?
The formation of poly-brominated species is a classic selectivity challenge in the bromination of enolizable ketones.[13] The reaction proceeds through an enol or enolate intermediate, and the introduction of the first bromine atom can sometimes make the remaining α-hydrogens more acidic and susceptible to further reaction.
Recommended Solutions:
-
Control Stoichiometry: Ensure precise control over the molar equivalents of the brominating agent. Avoid large excesses of bromine.[10]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetic product over thermodynamically favored, but undesired, over-brominated products.
-
Gradual Bromine Addition: As mentioned previously, a slow, controlled addition of bromine into a well-agitated vessel is critical. This maintains a low instantaneous concentration of the brominating agent, giving the mono- and di-brominated products time to move away from the addition site before further reaction can occur.
-
Consider an Alternative Brominating Agent: While elemental bromine (Br₂) is a common choice, other reagents may offer better selectivity. N-Bromosuccinimide (NBS) is a solid and can be easier to handle, though it may require initiation.[11][14] An aqueous H₂O₂–HBr system can also be an effective and greener alternative for monobromination.[15]
Table 1: Comparison of Common Brominating Agents for Ketone α-Bromination
| Brominating Agent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | Liquid | High reactivity, cost-effective.[10] | Highly toxic, corrosive, difficult to handle, can lead to over-bromination.[11] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier to handle, often more selective for monobromination.[11] | Lower atom economy, can require radical or light initiation.[14] |
| H₂O₂/HBr System | H₂O₂ + HBr | Aqueous | In-situ generation of Br₂, greener (water is the main byproduct), often highly selective.[15][16] | May require optimization of concentrations and addition rates.[15] |
Question 3: The reaction generates a large amount of HBr gas, causing pressure build-up in the reactor. How should this be managed?
The reaction of a ketone with elemental bromine generates one equivalent of hydrogen bromide (HBr) gas for each bromine atom substituted onto the carbon backbone.[2] On a large scale, this can lead to a significant and dangerous pressure increase.
Recommended Solutions:
-
Reactor Venting and Scrubbing: The reactor must be equipped with a vent line that directs the off-gases to a scrubber system. The scrubber should contain a caustic solution (e.g., sodium hydroxide) to neutralize the acidic HBr gas before it is released into the atmosphere.[7]
-
Controlled Reaction Rate: The rate of HBr evolution is directly proportional to the reaction rate. By controlling the addition of the brominating agent and maintaining a stable temperature, you can control the rate of gas evolution.
-
Nitrogen Purge: A slow, continuous sweep of nitrogen through the reactor headspace can help to safely carry the HBr gas to the scrubber system and prevent pressure build-up.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for scaling up the 1,3-dibromo-2-pentanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling bromine on an industrial scale?
Handling large quantities of bromine requires robust engineering controls and strict adherence to safety protocols.[7]
-
Engineering Controls: All transfers and reactions should be conducted in a closed system with dedicated ventilation and an emergency scrubber.[7] Bromine detectors and alarms should be installed to provide early warnings of any leaks.[7]
-
Material Compatibility: Ensure all equipment (reactors, pipes, gaskets) is made of compatible materials. Borosilicate glass, PVDF, and PTFE-lined steel are common choices. Bromine is highly reactive with materials like aluminum.[7]
-
Personal Protective Equipment (PPE): A high level of PPE is mandatory. This includes full-face respirators with appropriate cartridges, chemical-resistant suits, heavy-duty nitrile or butyl gloves, and chemical-resistant boots.[8][9]
-
Emergency Preparedness: An emergency response plan must be in place. This includes having readily accessible spill kits with neutralizing agents like sodium thiosulfate and designated emergency shower and eyewash stations.[9]
Q2: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?
Effective in-process controls (IPCs) are vital for a successful and reproducible scale-up.
-
Reaction Monitoring:
-
Gas Chromatography (GC): An excellent technique for monitoring the disappearance of the starting material (2-pentanone) and the appearance of the mono-, di-, and poly-brominated products.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and can provide good separation of the various brominated species.
-
-
Product Quality Control:
-
GC/HPLC: To determine the final purity and the percentage of any residual starting material or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the ketone carbonyl group and the absence of starting material functional groups.
-
Q3: What are the key considerations for solvent selection during scale-up?
The choice of solvent is critical and should be re-evaluated during scale-up.
-
Safety: Avoid solvents with low flash points or those that can form explosive peroxides.
-
Environmental Impact: Consider "green" solvents to minimize environmental impact and waste disposal costs.[10]
-
Work-up: The solvent should allow for easy separation of the product from the reaction mixture and impurities. For example, a water-immiscible solvent simplifies aqueous washes.
-
Regulatory Compliance: Ensure the chosen solvent is acceptable for use in pharmaceutical manufacturing if that is the intended application.
Experimental Protocol: Synthesis of 1,3-Dibromo-2-pentanone
Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.[8][9]
Lab-Scale Synthesis (Illustrative)
-
Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber containing a sodium thiosulfate solution.
-
Charging: The flask is charged with 2-pentanone (e.g., 0.5 mol) and a suitable solvent (e.g., glacial acetic acid or dichloromethane). The mixture is cooled to 0-5 °C in an ice-water bath.
-
Bromine Addition: Elemental bromine (e.g., 1.05 mol, 2.1 equivalents) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential throughout the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until GC analysis shows complete consumption of the starting material and the mono-bromo intermediate.
-
Work-up: The reaction mixture is slowly poured into ice-cold water. The organic layer is separated (if a two-phase system is used) or the product is extracted with a suitable solvent like dichloromethane. The organic phase is then washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and a dilute sodium thiosulfate solution (to quench any remaining bromine), followed by a final wash with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3-dibromo-2-pentanone.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Scale-Up Considerations & Modifications
-
Reactor: A glass-lined or similarly resistant reactor with a robust cooling jacket and an appropriate agitation system is required.[7]
-
Bromine Addition: Use a metering pump for a slow, controlled, subsurface addition of bromine. The addition rate should be dictated by the reactor's ability to maintain the target temperature.
-
Temperature Control: The cooling system must be capable of handling the total heat output of the reaction. Automated control systems are highly recommended.
-
Off-Gas Management: A dedicated scrubber system is non-negotiable for neutralizing the HBr gas evolved during the reaction.[7]
-
Work-up: Large-scale liquid-liquid extractions and phase separations require appropriately sized vessels and may need longer settling times. Ensure the quench and wash procedures are validated to be efficient at scale.
References
- Bromination safety - YouTube. (2024).
- Troubleshooting common issues in alpha-bromination reactions - Benchchem. (n.d.).
- How to Scale-Up Chemical Processes - VisiMix. (n.d.).
- Synthetic Access to Aromatic α-Haloketones - MDPI. (2022). Molecules, 27(11), 3583.
- Process for preparing alpha-halo-ketones. (n.d.). Google Patents.
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Bromine Safety & Standard Operating Procedures. (n.d.).
- Scale-Up Processes: Chemical & Pharmaceutical - StudySmarter. (n.d.).
- 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (n.d.).
- Chemical Process Development and Scale-Up - Mettler Toledo. (n.d.).
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019).
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. (2014).
- Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor - ResearchGate. (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- α-Halo ketone - Wikipedia. (n.d.).
- Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal. (2013).
- How green is your bromination reaction? - The Green Chemistry Initiative Blog. (2019).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- (PDF) Bromination of ketones with H2O2–HBr “on water” - ResearchGate. (n.d.).
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Technical Support Center: Optimizing Catalyst Selection for 1,3-Dibromo-2-pentanone Reactivity
Welcome to the technical support center for optimizing reactions involving 1,3-dibromo-2-pentanone. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic pathways. The unique structure of 1,3-dibromo-2-pentanone, with two bromine atoms of differing reactivity, presents both a synthetic opportunity and a challenge. The α-bromo group is activated by the adjacent carbonyl, while the γ-bromo is a less reactive secondary bromide.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you to control selectivity, maximize yield, and achieve your desired synthetic outcomes with confidence.
Troubleshooting Guide: Common Experimental Issues
Question 1: I am seeing very low conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue, often pointing to problems with catalyst activity or reaction conditions. Let's break down the potential culprits and solutions.
Probable Causes & Recommended Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to activate the substrate under your current conditions.
-
Solution: Consider switching to a more active catalyst class. For nucleophilic substitutions, phase-transfer catalysts (PTCs) are highly effective. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or phosphonium salts can significantly accelerate reaction rates by transporting the nucleophile into the organic phase where your substrate resides.[1][2][3] If you are already using a PTC, consider one with greater lipophilicity to enhance its solubility in the organic phase.
-
-
Inadequate Base Strength (for enolate-mediated reactions): If your reaction proceeds via an enolate, such as an α-alkylation, the base may be too weak to deprotonate the α-carbon efficiently.
-
Solution: Switch to a stronger base. While inorganic bases like potassium carbonate (K₂CO₃) are common, using a stronger base like sodium hydroxide (NaOH) in a biphasic system with a PTC can dramatically increase the rate.[3] For extremely sensitive substrates where strong bases might cause side reactions, consider non-ionic organic bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing catalyst activity.
-
Solution: For two-phase systems (e.g., aqueous NaOH and an organic solvent), ensure your organic solvent is non-polar and aprotic (e.g., toluene, dichloromethane) to facilitate the function of a phase-transfer catalyst. For homogeneous reactions, a polar aprotic solvent like DMF or acetonitrile can help to dissolve all components and may accelerate S_N2-type reactions.
-
-
Catalyst Poisoning: Trace impurities (e.g., water, acid, or sulfur compounds) in your reactants or solvent can deactivate the catalyst.
-
Solution: Ensure all reactants and solvents are appropriately purified and dried. Using freshly distilled solvents and high-purity reagents is a critical step in troubleshooting.
-
Here is a logical workflow to diagnose low conversion issues:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My reaction is producing a mixture of 1-substituted and 3-substituted products. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is key when working with 1,3-dibromo-2-pentanone. The α-bromo group (at C1) is generally more reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group.[4] However, reaction conditions can heavily influence the outcome.
Controlling Regioselectivity:
-
Steric Hindrance:
-
Insight: The choice of nucleophile and catalyst can introduce steric bias. A bulky nucleophile will preferentially attack the less sterically hindered C1 position.
-
Action: If you are using a small nucleophile and seeing poor selectivity, consider switching to a derivative with a bulkier protecting group that can be removed later. Similarly, bulky phase-transfer catalysts can influence the transition state at the organic-aqueous interface, potentially favoring attack at the more accessible C1 position.
-
-
Reaction Temperature:
-
Insight: Lowering the reaction temperature often increases selectivity.[5] The reaction with the lower activation energy (typically substitution at the activated C1 position) will dominate at lower temperatures.
-
Action: Run a temperature screening experiment. Start at room temperature and decrease in 10-15°C increments. Monitor the product ratio by GC or LC-MS. While the reaction will be slower, the improved selectivity may justify the longer reaction time.
-
-
Catalyst Choice:
-
Insight: The nature of the catalyst can direct the nucleophile. For instance, in some metal-catalyzed reactions, coordination of the metal to the carbonyl oxygen can further activate the C1 position for attack.[6]
-
Action: If applicable to your transformation, explore transition-metal catalysis. A chiral nickel/pybox catalyst, for example, has been shown to be effective in enantioconvergent substitutions of α-haloamides, demonstrating the principle of catalyst control.[6]
-
Data-Driven Approach to Improving Selectivity:
A systematic approach is crucial. Below is a sample table illustrating how you might track an optimization study.
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Ratio (1-sub:3-sub) |
| 1 | None | K₂CO₃ | 60 | 24 | 15 | 3:1 |
| 2 | TBAB (5) | K₂CO₃ | 60 | 12 | 95 | 5:1 |
| 3 | TBAB (5) | NaOH | 25 | 18 | 98 | 15:1 |
| 4 | TBAB (5) | NaOH | 0 | 36 | 90 | >25:1 |
This is example data for illustrative purposes.
Question 3: I am observing significant amounts of an elimination byproduct (an α,β-unsaturated ketone). How can I minimize this?
Answer:
The formation of an α,β-unsaturated ketone, such as 1-bromo-1-penten-3-one, arises from the elimination of HBr.[7][8] This is a common side reaction, particularly under basic conditions.
Strategies to Minimize Elimination:
-
Base Strength and Type:
-
Insight: Strong, sterically hindered bases favor elimination (E2 pathway). Strong, non-hindered bases can promote both substitution and elimination.
-
Action: Use a weaker, "softer" base if possible. Potassium or cesium carbonate are often preferred over hydroxides to minimize elimination. If a strong base is required for deprotonation, use it at a low temperature and add your electrophile/nucleophile slowly.
-
-
Solvent Effects:
-
Insight: Polar aprotic solvents (e.g., acetone, DMF) are known to favor S_N2 reactions over E2, while polar protic solvents (e.g., ethanol) can promote elimination.
-
Action: Switch from a protic solvent to a polar aprotic one. This will better solvate the cation of your base, reducing its propensity to act as a proton abstractor for elimination.
-
-
Nucleophile Choice:
-
Insight: Nucleophiles that are also strong bases (e.g., alkoxides) are more likely to cause elimination.
-
Action: Choose a nucleophile with high nucleophilicity but lower basicity. For example, using an azide (N₃⁻) or a thiol (RS⁻) nucleophile will strongly favor substitution.
-
Caption: Factors influencing substitution vs. elimination pathways.
Frequently Asked Questions (FAQs)
Question 1: What is a phase-transfer catalyst and why is it recommended for reactions with 1,3-dibromo-2-pentanone?
Answer: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[1][2] This is particularly useful for reacting an water-soluble (inorganic) nucleophile, like sodium cyanide, with an organic-soluble substrate like 1,3-dibromo-2-pentanone.
The PTC, typically a quaternary ammonium or phosphonium salt, has a charged "head" that is hydrophilic and long alkyl "tails" that are lipophilic. It pairs with the inorganic anion (the nucleophile) and transports it across the phase boundary into the organic layer. This creates a highly reactive, "naked" anion in the organic phase, which can then react with the substrate at a much faster rate than would otherwise be possible.[3] This method avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.
Question 2: How do I set up a catalyst screening experiment to quickly find the best conditions?
Answer: A parallel screening approach is the most efficient method.
Step-by-Step Protocol for Catalyst Screening:
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or a series of sealed tubes) on a magnetic stirring hotplate.
-
Standard Loading: To each vial, add your substrate (1,3-dibromo-2-pentanone), solvent, and nucleophile in fixed amounts.
-
Variable Addition: To each vial (or small sets of vials), add a different catalyst. Be sure to include:
-
A "no catalyst" control to establish a baseline.
-
Different classes of catalysts (e.g., quaternary ammonium vs. phosphonium salts).
-
Catalysts with varying alkyl chain lengths (e.g., tetrabutyl- vs. tetraoctyl-).
-
-
Reaction: Seal the vials, begin stirring, and heat to your initial screening temperature (e.g., 40°C).
-
Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each vial. Quench the aliquot and analyze it by a suitable method (TLC, GC, LC-MS) to determine conversion and product ratios.
-
Analysis: Plot the conversion vs. time for each catalyst. The catalyst that provides the highest conversion and best selectivity in the shortest time is your lead candidate for further optimization (e.g., screening temperature and catalyst loading).
Caption: High-throughput catalyst screening workflow.
Question 3: Are there any specific safety considerations for working with α-haloketones like 1,3-dibromo-2-pentanone?
Answer: Yes, absolutely. α-haloketones are potent lachrymators (tear-inducing agents) and are alkylating agents, meaning they can react with biological nucleophiles.
Mandatory Safety Precautions:
-
Ventilation: Always handle 1,3-dibromo-2-pentanone and its reactions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves (check glove compatibility charts for the specific solvents you are using).
-
Quenching: Be cautious when quenching reactions. Some reagents may react exothermically with water or other quenching agents. Always perform quenches slowly and with appropriate cooling.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour organic waste down the drain.
By following these troubleshooting guides and experimental protocols, you will be better equipped to optimize your reactions and harness the full synthetic potential of 1,3-dibromo-2-pentanone.
References
-
1 (TU Wien's reposiTUm)
-
2 (PubMed)
-
9 (PMC - NIH)
-
3 (PTC Organics, Inc.)
-
10 (ResearchGate)
-
11 (University of Rochester, Department of Chemistry)
-
12 (Chemistry Steps)
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13 (Chemistry LibreTexts)
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7 (Fiveable)
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8 (Organic Chemistry: A Tenth Edition)
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4 (PMC - NIH)
-
6 (ACS Publications)
-
5 (Chemistry LibreTexts)
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Dibromo-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,3-Dibromo-2-pentanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this synthetic procedure. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this reaction and effectively analyze any byproducts.
Section 1: Understanding the Main Reaction and Potential Side Reactions
The synthesis of 1,3-Dibromo-2-pentanone is a cornerstone for creating various valuable intermediates in organic synthesis. The introduction of bromine atoms at the α-positions of a ketone enhances its reactivity for subsequent nucleophilic substitutions or elimination reactions, making it a key building block for more complex molecules.[1] However, the bromination of an unsymmetrical ketone like 2-pentanone can lead to a variety of products, necessitating a clear understanding of the reaction mechanism to control the outcome.
Q1: What is the expected mechanism for the formation of 1,3-Dibromo-2-pentanone?
Under acidic conditions, the bromination of 2-pentanone proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, which facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][2] The electron-rich double bond of the enol then attacks a bromine molecule. Subsequent deprotonation yields the α-bromo ketone.[1] For an unsymmetrical ketone like 2-pentanone, two different enols can form, leading to initial monobromination at either the C1 or C3 position. The formation of the dibrominated product, 1,3-Dibromo-2-pentanone, occurs through a second bromination event.
Q2: What are the most common byproducts I should expect in the synthesis of 1,3-Dibromo-2-pentanone, and why do they form?
Several byproducts can arise from the bromination of 2-pentanone. Understanding their formation is key to minimizing their presence.
Common Byproducts in the Synthesis of 1,3-Dibromo-2-pentanone
| Byproduct | Reason for Formation |
| Monobrominated Ketones | Incomplete reaction or insufficient bromine. The reaction may stop after the first bromination.[3][4] |
| (1-bromo-2-pentanone, 3-bromo-2-pentanone) | |
| Polybrominated Ketones | Excess bromine or prolonged reaction times can lead to further bromination at available α-hydrogens.[5] |
| (e.g., 1,1,3-tribromo-2-pentanone) | |
| α,β-Unsaturated Ketones | Elimination of HBr from the brominated products, often promoted by higher temperatures.[5][6] |
| Favorskii Rearrangement Products | In the presence of a base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.[6] |
The regioselectivity of the initial bromination is influenced by the stability of the enol intermediates. The formation of the more substituted enol is generally favored, leading to 3-bromo-2-pentanone as the major initial product under thermodynamic control.[1] However, both 1-bromo- and 3-bromo-2-pentanone can be formed.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiment and provides actionable solutions.
Q3: My reaction yields a mixture of monobrominated and dibrominated products. How can I improve the yield of 1,3-Dibromo-2-pentanone?
Answer: Achieving selective dibromination requires careful control of the reaction stoichiometry.
-
Problem: Insufficient brominating agent.
-
Solution: Ensure you are using at least two equivalents of the brominating agent (e.g., Br₂) for each equivalent of 2-pentanone. A slight excess of the brominating agent may be necessary to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q4: I am observing significant amounts of polybrominated byproducts. What is causing this and how can I prevent it?
Answer: The formation of polybrominated species is typically due to an excess of the brominating agent or overly harsh reaction conditions.
-
Problem: Excess bromine or prolonged reaction time.[5]
-
Solution: Carefully control the stoichiometry, avoiding a large excess of the brominating agent. Add the bromine solution dropwise to maintain a low concentration throughout the reaction.[5] Monitor the reaction closely and stop it once the desired product is the major component.
Q5: My final product is colored, suggesting the presence of impurities. How can I purify my 1,3-Dibromo-2-pentanone?
Answer: A colored product often indicates the presence of residual bromine or degradation products.
-
Problem: Residual bromine or colored byproducts.
-
Solution:
-
Quenching: After the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the color disappears.[1]
-
Extraction: Perform a liquid-liquid extraction to separate the product from aqueous-soluble impurities.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts like HBr, followed by a brine wash.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Chromatography/Distillation: For high purity, column chromatography on silica gel or distillation under reduced pressure can be effective for separating the desired product from closely related byproducts.[7]
-
Section 3: Analytical Workflows for Byproduct Identification
Properly identifying byproducts is crucial for optimizing your reaction and ensuring the purity of your final compound.
Q6: What analytical techniques are best suited for identifying the byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is generally the most effective approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of your reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. Proton NMR can help identify the number and connectivity of hydrogen atoms, while Carbon-13 NMR can identify the carbon skeleton. Specific chemical shifts and coupling patterns can distinguish between the different brominated isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl group (C=O) and observing any changes in the fingerprint region that might indicate the formation of byproducts like α,β-unsaturated ketones.
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small volume of saturated sodium bisulfite solution to remove any unreacted bromine.
-
Dilute the quenched sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the diluted sample into the GC-MS for analysis.
Workflow for Byproduct Identification
Caption: Workflow for the isolation and identification of byproducts.
Section 4: Reaction Mechanism Visualized
Understanding the mechanistic pathways is crucial for predicting and controlling byproduct formation.
Acid-Catalyzed Bromination Pathway
Caption: Simplified mechanism for the synthesis of 1,3-Dibromo-2-pentanone and common byproduct pathways.
References
-
Explain the following: a) Why does acid-catalyzed bromination of 2-pentanone stop at the mono-bromo - brainly.com. (2023-10-06). Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
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Favorskii rearrangement - Wikipedia. Available at: [Link]
-
1,3-Dibromo-2-pentanone 816-21-7 wiki. Available at: [Link]
-
Solved Why acid-catalyzed bromination of 2-pentanone stops | Chegg.com. (2017-03-23). Available at: [Link]
-
Synthesis - Chemistry LibreTexts. (2020-02-26). Available at: [Link]
-
Halogenation Of Ketones via Enols - Master Organic Chemistry. Available at: [Link]
-
1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem. Available at: [Link]
-
Solved Identify the most likely reaction product(s) in the | Chegg.com. (2020-08-06). Available at: [Link]
-
Ketone halogenation - Wikipedia. Available at: [Link]
-
Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025-05-22). Available at: [Link]
-
Common mechanistic pathways for the synthesis of α,α‐dihaloketones from alkynes. - ResearchGate. Available at: [Link]
-
(PDF) Bromination of ketones with H2O2–HBr “on water” - ResearchGate. (2025-08-06). Available at: [Link]
-
How many stereoisomers are obtained from the reaction of 2-pentanone with ethylmagnesium bromide followed by the addition of dilute acid? - Pearson. (2024-07-27). Available at: [Link]
-
KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide - ACG Publications. (2015-08-10). Available at: [Link]
-
α-Halo ketone - Wikipedia. Available at: [Link]
-
[Chemistry] How can 2-pentanone be converted into each compound? - YouTube. (2025-06-30). Available at: [Link]
-
Computational reaction mechanism study of the elimination of 2-pentanone - Scholars Research Library. Available at: [Link]
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google Patents.
-
Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. (2025-08-07). Available at: [Link]
-
Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
Preparation of 1,3-dibromoacetone - PrepChem.com. Available at: [Link]
-
Cas 140200-76-6,1,5-DIBROMO-PENTAN-3-ONE - LookChem. Available at: [Link]
-
3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem. Available at: [Link]
-
2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem. Available at: [Link]
-
Synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts - ResearchGate. (2025-08-07). Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Peak Assignment of 1,3-Dibromo-2-pentanone
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and predicted peak assignment for 1,3-Dibromo-2-pentanone, a halogenated ketone with potential applications as a synthetic intermediate. By comparing its expected spectral features with those of related compounds, we aim to provide researchers with a robust framework for interpreting the NMR data of this and similar molecules.
The Importance of NMR in Structural Characterization
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.[1][2]
For drug development professionals, accurate NMR spectral interpretation is critical for confirming the identity and purity of synthesized compounds, identifying impurities, and understanding molecular conformations that can influence biological activity.
Predicted ¹H NMR Spectral Analysis of 1,3-Dibromo-2-pentanone
The structure of 1,3-Dibromo-2-pentanone suggests the presence of four distinct proton environments, which should translate to four unique signals in the ¹H NMR spectrum. The expected chemical shifts are influenced by several factors, most notably the electronegativity of nearby atoms (bromine and oxygen) and the anisotropic effects of the carbonyl group.[3][4]
Molecular Structure and Proton Labeling:
Figure 1: Structure of 1,3-Dibromo-2-pentanone with proton labeling.
Table 1: Predicted ¹H NMR Peak Assignments for 1,3-Dibromo-2-pentanone
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Hₐ (C1-H₂) | ~4.0 - 4.5 | Singlet (s) | 2H | These protons are alpha to a carbonyl group and attached to a carbon bearing a bromine atom. The combined electron-withdrawing effects of both groups will cause a significant downfield shift.[5][6] With no adjacent protons, the signal is expected to be a singlet. |
| Hₑ (C3-H) | ~4.5 - 5.0 | Triplet (t) | 1H | This proton is on a carbon bearing a bromine atom and is also alpha to the carbonyl group, leading to a substantial downfield shift. It is coupled to the two adjacent protons on C4, resulting in a triplet. |
| Hₑ (C4-H₂) | ~1.8 - 2.2 | Sextet or Multiplet (m) | 2H | These methylene protons are adjacent to a stereocenter (C3) and a methyl group (C5). They will be split by the proton on C3 and the three protons on C5, leading to a complex splitting pattern, likely a sextet. |
| Hₑ (C5-H₃) | ~1.0 - 1.2 | Triplet (t) | 3H | These methyl protons are in a typical alkyl environment but are beta to a bromine atom and gamma to the carbonyl group. They will be the most upfield signal and will be split into a triplet by the adjacent C4 protons. |
Comparative Analysis with 2-Pentanone
To contextualize the predicted shifts for 1,3-Dibromo-2-pentanone, it is instructive to compare them with the known NMR data for 2-pentanone.[7][8][9]
Table 2: ¹H NMR Data Comparison: 1,3-Dibromo-2-pentanone vs. 2-Pentanone
| Position | 2-Pentanone Chemical Shift (δ, ppm) | 1,3-Dibromo-2-pentanone Predicted Shift (δ, ppm) | Change in Chemical Shift (Δδ, ppm) |
| C1-H₃ | 2.13 | ~4.0 - 4.5 (as C1-H₂) | +1.87 to +2.37 |
| C3-H₂ | 2.40 | ~4.5 - 5.0 (as C3-H) | +2.10 to +2.60 |
| C4-H₂ | 1.58 | ~1.8 - 2.2 | +0.22 to +0.62 |
| C5-H₃ | 0.92 | ~1.0 - 1.2 | +0.08 to +0.28 |
The significant downfield shifts predicted for the protons on C1 and C3 in 1,3-Dibromo-2-pentanone are a direct consequence of the strong deshielding effect of the attached bromine atoms.
Predicted ¹³C NMR Spectral Analysis of 1,3-Dibromo-2-pentanone
The ¹³C NMR spectrum of 1,3-Dibromo-2-pentanone is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.
Table 3: Predicted ¹³C NMR Peak Assignments for 1,3-Dibromo-2-pentanone
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~35 - 45 | This carbon is alpha to the carbonyl group and bonded to a highly electronegative bromine atom, resulting in a downfield shift compared to a typical methyl group.[10] |
| C2 (C=O) | ~195 - 205 | The carbonyl carbon will be the most downfield signal, characteristic of ketones.[11] The presence of alpha-bromine substituents will likely shift it slightly downfield compared to 2-pentanone. |
| C3 | ~50 - 60 | This carbon is bonded to a bromine atom and is alpha to the carbonyl group, leading to a significant downfield shift. |
| C4 | ~25 - 35 | This methylene carbon is in a relatively standard alkyl environment, though it will be influenced by the adjacent bromine-bearing carbon. |
| C5 | ~10 - 15 | The terminal methyl carbon will be the most upfield signal in the spectrum. |
Comparative Analysis with 2-Pentanone and Other Brominated Ketones
A comparison with the ¹³C NMR data of 2-pentanone and other related brominated ketones further supports our predictions.[12][13]
Table 4: ¹³C NMR Data Comparison
| Carbon Atom | 2-Pentanone Chemical Shift (δ, ppm) | 1,3-Dibromo-2-pentanone Predicted Shift (δ, ppm) |
| C1 | 29.8 | ~35 - 45 |
| C2 (C=O) | 209.1 | ~195 - 205 |
| C3 | 45.7 | ~50 - 60 |
| C4 | 17.7 | ~25 - 35 |
| C5 | 13.8 | ~10 - 15 |
The predicted shifts for 1,3-Dibromo-2-pentanone are consistent with the expected electronic effects of the bromine substituents. The carbons directly attached to bromine (C1 and C3) are shifted significantly downfield.
Experimental Protocol for NMR Sample Preparation
To acquire high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of 1,3-Dibromo-2-pentanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution and sensitivity. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[11]
Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 1,3-Dibromo-2-pentanone. By leveraging established principles of NMR spectroscopy and comparing with analogous compounds, we have assigned the expected chemical shifts and multiplicities for each proton and carbon environment. This information serves as a valuable resource for researchers in synthetic chemistry and drug development, aiding in the rapid and accurate characterization of this and related halogenated ketones. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data.
References
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1,3-Dibromo-2-pentanone 816-21-7 wiki. (n.d.). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034235). Retrieved from [Link]
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13CNMRSPECTROSCOPY BASICS. (n.d.). Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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Khan Academy. (n.d.). Electronegativity and chemical shift. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dibromopentan-2-one. Retrieved from [Link]
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NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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ChemistNate. (2015, August 11). Draw the NMR Spectrum of pentan-2-one [Video]. YouTube. [Link]
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ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
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Chegg. (2024, February 26). Solved The ?1H and ?13C NMR spectra of 2-pentanone is. Retrieved from [Link]
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Homework.Study.com. (n.d.). Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... Retrieved from [Link]
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Comparing reactivity of 1,3-Dibromo-2-pentanone vs 1,3-Dichloro-2-pentanone
An In-Depth Guide to the Comparative Reactivity of 1,3-Dibromo-2-pentanone and 1,3-Dichloro-2-pentanone
For professionals engaged in synthetic chemistry and drug development, the selection of appropriate building blocks is a critical decision that dictates reaction efficiency, yield, and overall strategic success. The α,α'-dihaloketones, specifically 1,3-dibromo-2-pentanone and 1,3-dichloro-2-pentanone, are versatile intermediates. Their bifunctional nature allows for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1] This guide provides a detailed comparative analysis of their reactivity, grounded in fundamental chemical principles and supported by experimental design, to inform rational reagent selection in your research.
The Core Question: Bromine vs. Chlorine in α,α'-Dihaloketones
The central difference between these two reagents lies in the identity of the halogen atoms flanking the carbonyl group. This seemingly minor variation has profound implications for their chemical behavior. The primary reaction pathways for these substrates involve the carbon-halogen bond, making the nature of the halogen the single most important determinant of reactivity. We will explore this comparison primarily through the lens of nucleophilic substitution, a foundational reaction class for these compounds.[2]
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of α-haloketones is fundamentally governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).
Leaving Group Ability: The Decisive Factor
In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond to carbon. An ideal leaving group is one that is stable on its own. The stability of the halide anions is directly related to the acidity of their conjugate acids (HBr and HCl).
-
Acidity and Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[3] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and can better accommodate a negative charge, making them superior leaving groups.[3][4]
-
Polarizability and Size: The bromide ion is larger than the chloride ion.[5] Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be spread over a greater volume. This distribution of charge density leads to greater stability.[5]
Therefore, in any reaction where the halide is expelled, the bromide ion's superior stability makes it a much better leaving group than the chloride ion.[6]
Carbon-Halogen (C-X) Bond Strength
Reactivity is inversely proportional to bond strength; a weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[7][8] A comparison of average bond dissociation energies (BDE) is highly instructive:
The C-Br bond is significantly weaker than the C-Cl bond.[11] This means that reactions involving the cleavage of the C-Br bond, such as Sₙ2 displacement, will proceed more readily for 1,3-dibromo-2-pentanone.
The Role of the Carbonyl Group
It is crucial to acknowledge the activating role of the adjacent carbonyl group. The carbonyl's powerful electron-withdrawing inductive effect increases the partial positive charge (electrophilicity) on the α-carbons, making them more susceptible to attack by nucleophiles.[12] This inherent activation is a feature of all α-haloketones and is why they are generally more reactive than their corresponding alkyl halide analogues.[12][13] This effect is present in both the dibromo and dichloro compounds and serves as the foundation upon which the differences in halogen reactivity are expressed.
Experimental Design: A Quantitative Comparison of Reaction Rates
To empirically validate the predicted reactivity difference, a kinetic study can be designed. The Finkelstein reaction, a classic Sₙ2 process, provides a straightforward method for this comparison.
Objective: To determine the relative rate constants for the reaction of 1,3-dibromo-2-pentanone and 1,3-dichloro-2-pentanone with a model nucleophile.
Protocol: Kinetic Analysis via Finkelstein Reaction
-
Preparation: Prepare standardized 0.1 M solutions of 1,3-dibromo-2-pentanone, 1,3-dichloro-2-pentanone, and sodium iodide in anhydrous acetone.
-
Reaction Initiation: In separate, thermostatted reaction vessels maintained at 25°C, mix equal volumes of the sodium iodide solution with the respective α-haloketone solution.
-
Monitoring: At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution in a cold solvent).
-
Quantification: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of the remaining α-haloketone starting material.
-
Data Analysis: Plot the natural logarithm of the α-haloketone concentration versus time. For a pseudo-first-order reaction (with iodide in excess) or a second-order reaction, the slope of this line will be proportional to the rate constant, k.
Workflow Visualization
Caption: Generalized Sₙ2 mechanism at an α-carbon.
Strategic Considerations for Synthesis
-
1,3-Dibromo-2-pentanone: This is the reagent of choice when high reactivity is paramount. It allows for reactions to proceed under milder conditions (e.g., lower temperatures, weaker nucleophiles), which is beneficial when working with sensitive substrates that might decompose or undergo side reactions under harsher conditions. Its primary drawback is often higher cost and potentially lower shelf-life compared to its chloro- analogue.
-
1,3-Dichloro-2-pentanone: This reagent offers greater stability, often at a lower cost. Its attenuated reactivity can be an advantage when selectivity is required or to prevent runaway reactions. However, achieving desired conversions will likely necessitate more forcing conditions, such as higher reaction temperatures, stronger nucleophiles, or longer reaction times. [14] These same principles apply to other reaction pathways, such as the Favorskii rearrangement, where α,α'-dihaloketones can yield α,β-unsaturated carboxylic acid derivatives. [15]The initial intramolecular Sₙ2 step to form the cyclopropanone intermediate will be faster for the dibromo substrate.
Conclusion
The evidence is unequivocal: 1,3-dibromo-2-pentanone is substantially more reactive than 1,3-dichloro-2-pentanone in nucleophilic substitution reactions. This reactivity differential is fundamentally rooted in the superior leaving group ability of the bromide ion and the inherently weaker carbon-bromine bond. For the medicinal or process chemist, this is not merely an academic point. The choice between these reagents is a practical decision that directly influences synthetic efficiency. The dibromo compound offers speed and mild conditions, while the dichloro analogue provides stability and control. A thorough understanding of this reactivity relationship empowers the scientist to make a judicious and informed choice, optimizing the path to their target molecule.
References
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Wikipedia Contributors. (2023). Favorskii rearrangement. In Wikipedia. [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
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Organic Reactions. (1960). The Favorskii Rearrangement of Haloketones. [Link]
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JoVE. (2022). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
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Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751–6756. [Link]
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Al-Zaydi, S. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
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University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
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YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
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Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. [Link]
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Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]
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KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]
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YouTube. (2020). The effect of leaving group on the SN2 reaction. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
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YouTube. (2020). Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]
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ResearchGate. (n.d.). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. [Link]
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A Technical Guide to the Efficacy of 1,3-Dibromo-2-pentanone as an Alkylating Agent
For researchers, scientists, and drug development professionals, the strategic selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecular entities. This guide provides an in-depth technical analysis of 1,3-dibromo-2-pentanone, a bifunctional electrophile, and objectively compares its performance as an alkylating agent against more conventional alternatives. By examining its unique reactivity, supported by mechanistic insights and experimental considerations, this document serves as a comprehensive resource for harnessing the synthetic potential of this versatile reagent.
The Enhanced Electrophilicity of α-Halo Ketones
At the heart of 1,3-dibromo-2-pentanone's reactivity is the α-halo ketone moiety. The presence of the carbonyl group significantly enhances the electrophilic character of the adjacent carbon atoms bearing the bromine atoms. This is due to the inductive effect of the carbonyl group, which polarizes the carbon-bromine bond, making the carbon more susceptible to nucleophilic attack.[1] This inherent electronic feature renders α-halo ketones, including 1,3-dibromo-2-pentanone, more potent alkylating agents than their corresponding alkyl halide counterparts.[1] For instance, chloroacetone has been reported to react with potassium iodide in acetone at a rate approximately 36,000 times faster than 1-chloropropane, underscoring the profound activating effect of the carbonyl group.[2]
The reactivity of 1,3-dibromo-2-pentanone is not limited to simple nucleophilic substitution. The presence of two bromine atoms at the α and α' positions opens up possibilities for sequential reactions or intramolecular cyclizations, making it a valuable precursor for the synthesis of complex heterocyclic structures.[1] However, this enhanced reactivity also necessitates careful control of reaction conditions to avoid undesired side reactions, such as the Favorskii rearrangement, which can occur in the presence of a strong base.[2]
Comparative Analysis of Alkylating Agents
The choice of an alkylating agent is a balance of reactivity, selectivity, cost, and safety. Below is a comparative overview of 1,3-dibromo-2-pentanone against standard alkylating agents.
| Feature | 1,3-Dibromo-2-pentanone | Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide) | Dialkyl Sulfates (e.g., Dimethyl Sulfate) |
| Structure | Contains two reactive C-Br bonds activated by a central carbonyl group. | Simple structure with a single reactive C-X bond. | Contains two methyl groups attached to a sulfate ester. |
| Reactivity | High, due to the activating effect of the carbonyl group.[1] | Moderate to high, depending on the nature of the alkyl group and the halide. | High, a potent and widely used methylating agent. |
| Bifunctionality | Yes, allows for sequential or double alkylation, or cyclization reactions. | No, monofunctional. | Can act as a bifunctional methylating agent under certain conditions. |
| Key Applications | Synthesis of heterocycles, functionalized ketones, and complex organic molecules.[1] | General purpose alkylation of a wide range of nucleophiles. | Primarily used for methylation of phenols, amines, and thiols.[3] |
| Safety | Lachrymator and skin irritant. Handle with appropriate personal protective equipment. | Varying toxicity; many are irritants and some are carcinogenic. | Highly toxic and carcinogenic; requires stringent safety precautions.[3] |
| Byproducts | Halide salts. | Halide salts. | Sulfuric acid and its salts. |
Experimental Protocols: N-Alkylation of Piperidine with 1,3-Dibromo-2-pentanone
This protocol provides a general procedure for the mono-alkylation of a secondary amine, piperidine, with 1,3-dibromo-2-pentanone. The key to achieving mono-alkylation is the slow addition of the alkylating agent to an excess of the amine, which minimizes over-alkylation.
Materials:
-
1,3-Dibromo-2-pentanone
-
Piperidine
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (2.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous acetonitrile.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 1,3-dibromo-2-pentanone (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
-
Add the solution of 1,3-dibromo-2-pentanone dropwise to the stirred piperidine suspension over a period of 1-2 hours. The slow addition is crucial to favor mono-alkylation.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.
Mechanistic Insights and Workflow Visualization
The following diagrams illustrate the reaction mechanism for the N-alkylation of piperidine and the experimental workflow.
Caption: SN2 mechanism for the N-alkylation of piperidine.
Caption: Step-by-step experimental workflow for N-alkylation.
Conclusion
1,3-Dibromo-2-pentanone emerges as a highly reactive and versatile alkylating agent, offering distinct advantages over traditional alkyl halides due to its bifunctionality and the activating influence of the central carbonyl group. This enhanced reactivity, however, demands precise control over reaction conditions to achieve the desired selectivity. For synthetic chemists engaged in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry, 1,3-dibromo-2-pentanone represents a powerful tool. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective and strategic implementation in organic synthesis.
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [Link]
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Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
ResearchGate. (2009). A comparison of several modern alkylating agents. ResearchGate. [Link]
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A Comparative Guide to the Analytical Quantification of 1,3-Dibromo-2-pentanone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1,3-Dibromo-2-pentanone, a key building block in various synthetic pathways, requires robust analytical methods for its monitoring and control. This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of 1,3-Dibromo-2-pentanone: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies, performance characteristics, and practical considerations for each are detailed to assist in selecting the most appropriate technique for your specific analytical needs.
The Analytical Challenge: Quantifying a Halogenated Ketone
1,3-Dibromo-2-pentanone (C₅H₈Br₂O) is a halogenated ketone that presents unique analytical considerations.[1] Its structure, containing two bromine atoms, lends itself to specific detection methods, while its ketone functional group offers opportunities for chemical derivatization to enhance chromatographic analysis. The choice between GC and HPLC is not merely one of preference but is dictated by the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput.
Gas Chromatography (GC): A Direct Approach for a Volatile Analyte
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3] Given that 1,3-Dibromo-2-pentanone is a relatively small molecule, it is amenable to direct analysis by GC without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[4]
GC Workflow and Rationale
The logical workflow for the GC analysis of 1,3-Dibromo-2-pentanone is outlined below. The key principle is the separation of the analyte from the sample matrix in the gas phase based on its boiling point and interaction with the stationary phase of the GC column.
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A Comparative Guide to the Structural Elucidation of 1,3-Dibromo-2-pentanone Derivatives: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's reactivity, biological activity, and potential as a therapeutic agent. This is particularly true for α-haloketones, a class of compounds known for their utility as synthetic intermediates in the creation of complex heterocyclic molecules and pharmacologically active agents.[1][2] Among these, 1,3-Dibromo-2-pentanone and its derivatives present a compelling case for rigorous structural analysis due to the presence of multiple reactive sites and stereocenters.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of 1,3-Dibromo-2-pentanone derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography.[3] We will explore the causality behind experimental choices, present supporting data (through a detailed, illustrative case study), and objectively compare the insights gained from X-ray diffraction with those from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional model of a molecule as it exists in the solid state.[4] This technique moves beyond mere connectivity to define precise bond lengths, bond angles, and torsional angles, which are critical for understanding steric and electronic effects within the molecule. For a molecule like a 1,3-Dibromo-2-pentanone derivative, this level of detail can reveal crucial information about the preferred conformation of the alkyl chain and the orientation of the bromine atoms relative to the carbonyl group.
A Hypothetical Case Study: X-ray Analysis of (3R,4S)-1,3-Dibromo-4-methyl-2-pentanone
To illustrate the power of this technique, we will consider a hypothetical derivative, (3R,4S)-1,3-Dibromo-4-methyl-2-pentanone. The synthesis of such a compound would likely involve the bromination of a suitable ketone precursor.[2] The primary challenge in its characterization lies in unambiguously determining the relative and absolute stereochemistry at the two chiral centers.
-
Crystal Growth (The Critical First Step): The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and time-consuming part of the process. For a compound like our hypothetical brominated pentanone, slow evaporation of a solution in a suitable solvent system (e.g., a mixture of a volatile solvent like dichloromethane and a less volatile solvent like hexane) is a common starting point. The principle here is to allow the molecules to self-assemble into a well-ordered crystal lattice slowly.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays, typically from a molybdenum or copper source, are directed at the crystal.[5] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are meticulously recorded.
-
Structure Solution and Refinement: The diffraction data is then processed to solve the crystal structure. This involves determining the unit cell dimensions and the arrangement of atoms within the unit cell. The structure is then refined to achieve the best possible fit between the calculated and observed diffraction patterns.
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallography Analysis.
The final output of an X-ray diffraction experiment is a set of crystallographic data that provides a wealth of information.
| Parameter | Hypothetical Value for (3R,4S)-1,3-Dibromo-4-methyl-2-pentanone | Significance |
| Formula | C₆H₁₀Br₂O | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. For a chiral molecule, the absence of inversion centers or mirror planes is expected. |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 14.8 Å | The dimensions of the repeating unit of the crystal lattice. |
| Bond Lengths | C-Br1: ~1.95 Å, C-Br2: ~1.96 Å, C=O: ~1.21 Å | Provides precise measurements of the distances between atomic nuclei, confirming bonding and offering insights into bond order and strain. |
| Bond Angles | Br-C-C=O: ~110° | Defines the angles between adjacent bonds, revealing the local geometry around each atom. |
| Torsional Angles | Br1-C1-C2-C3: ~-65° | Describes the rotation around single bonds, defining the overall conformation of the molecule. |
| Absolute Configuration | (3R,4S) | For non-centrosymmetric space groups, the absolute configuration of chiral centers can often be determined unambiguously. |
This level of detail is unattainable with most other analytical techniques. It provides a definitive answer to the stereochemical questions posed by our hypothetical molecule.
Alternative and Complementary Analytical Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable, often complementary, information and are typically more accessible and less time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For our hypothetical brominated pentanone, ¹H and ¹³C NMR would be indispensable.
-
¹H NMR: Would show distinct signals for each unique proton in the molecule. The chemical shift of these signals would indicate the electronic environment of the protons (e.g., protons alpha to the carbonyl and bromine atoms would be shifted downfield). The splitting patterns (e.g., doublets, triplets, quartets) would reveal the number of neighboring protons, allowing for the assembly of the carbon skeleton.
-
¹³C NMR: Would show a signal for each unique carbon atom, confirming the number of carbons in the molecule and providing information about their chemical environment (e.g., the carbonyl carbon would have a characteristic downfield shift).
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid | Solution |
| Information Provided | 3D structure, bond lengths/angles, absolute configuration | Connectivity, electronic environment, relative stereochemistry (in some cases) |
| Ambiguity | Low (provides a single, definitive structure) | Can be high for complex stereoisomers; conformation is an average of solution-state structures. |
| Primary Challenge | Growing a suitable single crystal. | Signal overlap in complex molecules, interpretation of coupling constants. |
Visualization of the Analytical Comparison
Caption: Information provided by different analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental formula. The fragmentation pattern can also offer clues about the molecule's structure. For a brominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximately 1:1 ratio) provides a characteristic signature in the mass spectrum, confirming the presence and number of bromine atoms.[6]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Primary Information | 3D atomic arrangement | Molecular weight and elemental formula |
| Structural Detail | High (complete 3D structure) | Low (inferred from fragmentation) |
| Stereochemistry | Definitive (absolute and relative) | No direct information |
| Key Advantage | Unambiguous structure determination | High sensitivity, confirmation of elemental composition |
Conclusion: An Integrated Approach
For the rigorous and unambiguous structural characterization of 1,3-Dibromo-2-pentanone derivatives, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unparalleled level of detail, resolving any ambiguities in stereochemistry and conformation. However, it is not a standalone technique. NMR and MS are essential, complementary tools that confirm the identity and connectivity of the molecule in solution and the gas phase, respectively. A comprehensive analysis, leveraging the strengths of all three techniques, provides the most complete and trustworthy understanding of these important synthetic building blocks, ensuring the integrity of subsequent research and development efforts.
References
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American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Newsroom. [Link]
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De Clercq, P. J. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides, Part 2 (pp. 853-948). John Wiley & Sons, Ltd. [Link]
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Al-Hourani, B. J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5038. [Link]
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Vencato, I., et al. (1990). Molecular and Crystal Structure of 2-Bromo-1-Hydroxy-1-Phenyl-4,4-Dimethyl-3-Pentanone. Acta Crystallographica Section C: Crystal Structure Communications, 46(7), 1269-1272. [Link]
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Ion, R. M., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. [Link]
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Matta, C. F., et al. (2022). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. ACS Omega, 7(4), 3465-3474. [Link]
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ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone. YouTube. [Link]
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A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1,3-Dibromo-2-pentanone
This guide provides an in-depth, objective comparison of the kinetic performance of 1,3-Dibromo-2-pentanone in nucleophilic substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible kinetic analysis. We will explore the mechanistic underpinnings of its reactivity and provide a detailed framework for comparing various nucleophiles.
Introduction: The Significance of α-Halo Ketones
α-Halo ketones are highly valuable synthetic intermediates, prized for their enhanced reactivity in forming new carbon-carbon and carbon-heteroatom bonds.[1] 1,3-Dibromo-2-pentanone is a particularly interesting substrate, featuring two distinct electrophilic centers: a primary α-bromo ketone system (C1) and a secondary alkyl bromide (C3). The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the C1-Br bond, making the C1 carbon exceptionally susceptible to nucleophilic attack compared to a standard alkyl halide.[2] Understanding the kinetics of substitution at this position is paramount for controlling reaction outcomes and designing efficient synthetic routes.
This guide will focus on establishing a validated experimental protocol to determine and compare the reaction rates of 1,3-Dibromo-2-pentanone with different classes of nucleophiles, providing a clear rationale for reagent selection and reaction optimization.
Mechanistic Framework: Why the Sₙ2 Pathway Dominates
Nucleophilic substitution reactions on α-halo ketones can theoretically proceed via two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[3][4]
-
The Sₙ1 Pathway: This two-step mechanism involves the initial formation of a carbocation intermediate.[5] For α-halo ketones, this pathway is highly unfavorable. The formation of a carbocation adjacent to the electron-withdrawing carbonyl group is energetically costly and destabilizing.[6][7]
-
The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][6] This mechanism avoids the formation of the unstable α-carbonyl carbocation and is the overwhelmingly favored pathway for α-halo ketones.[6][7] Kinetic studies consistently show that the reaction rate is dependent on the concentrations of both the α-halo ketone and the nucleophile, a hallmark of the Sₙ2 mechanism.[8]
Our experimental design is therefore built upon the assumption of an Sₙ2 mechanism. The validity of this assumption is continuously checked by the linearity of the kinetic plots derived from the experimental data.
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution at C1.
Experimental Design: A Framework for Comparative Kinetics
The core objective is to determine the second-order rate constant (k) for the reaction of 1,3-Dibromo-2-pentanone with a selection of nucleophiles under controlled conditions. This allows for a direct, quantitative comparison of their performance.
Materials & Reagents
-
Substrate: 1,3-Dibromo-2-pentanone (CAS 816-21-7), purity >98%.[9]
-
Nucleophiles (Illustrative examples):
-
Solvent: Acetone or Acetonitrile (HPLC Grade). These polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[12]
-
Internal Standard: A non-reactive compound with a distinct retention time from the substrate and product (e.g., naphthalene or biphenyl for HPLC analysis).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC): Equipped with a UV detector and a C18 reverse-phase column. This is the preferred method for monitoring the disappearance of the UV-active α-halo ketone substrate.[13]
-
Thermostatted Reaction Vessel: A jacketed glass reactor connected to a circulating water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and generates high-fidelity kinetic data.
Step 1: Preparation of Solutions
-
Substrate Stock Solution: Accurately prepare a 0.1 M solution of 1,3-Dibromo-2-pentanone and the chosen internal standard in the selected solvent (e.g., acetonitrile).
-
Nucleophile Stock Solutions: Prepare a series of nucleophile solutions. To simplify the kinetics to a pseudo-first-order model, the nucleophile concentration should be in large excess (at least 10-fold) compared to the substrate. For example, prepare 1.0 M, 1.5 M, and 2.0 M solutions of NaI in acetone.
Causality: Using a large excess of the nucleophile makes its concentration effectively constant throughout the reaction, simplifying the rate law from Rate = k[Substrate][Nucleophile] to Rate = k'[Substrate], where k' = k[Nucleophile].[13] This allows for a straightforward determination of the rate constant from a first-order plot.
Step 2: The Kinetic Run
-
Equilibration: Place a known volume of the nucleophile solution into the thermostatted reaction vessel and allow it to equilibrate to the target temperature for at least 20 minutes.
-
Initiation: Initiate the reaction by rapidly injecting a small, known volume of the substrate stock solution into the stirring nucleophile solution. Start a timer the moment of injection. The final substrate concentration should be approximately 0.01 M.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a quenching solution (e.g., dilute nitric acid in mobile phase). This instantly stops the reaction by neutralizing the nucleophile.[14]
-
Analysis: Analyze the quenched samples by HPLC to determine the ratio of the substrate peak area to the internal standard peak area.
Caption: Standardized workflow for kinetic analysis of Sₙ2 reactions.
Step 3: Data Analysis and Validation
-
Concentration Profile: Convert the peak area ratios from HPLC into substrate concentrations at each time point using a pre-established calibration curve.
-
Pseudo-First-Order Plot: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).
-
Validation: The data should yield a straight line, confirming the pseudo-first-order kinetics and, by extension, the Sₙ2 mechanism. The R² value should be >0.99 for a reliable fit.
-
Calculate Rate Constants: The slope of this line is equal to -k'. The second-order rate constant, k, is then calculated as: k = k' / [Nucleophile].
-
Repeat: Repeat this procedure for each nucleophile to be tested.
Comparative Performance Data
The following table presents hypothetical, yet mechanistically plausible, kinetic data for the reaction of 1,3-Dibromo-2-pentanone with different nucleophiles in acetone at 25 °C. This data serves as a benchmark for what researchers might expect.
| Nucleophile | Type | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Sodium Methoxide (NaOMe) | Hard Oxygen | 1.5 x 10⁻⁴ | 1 |
| Sodium Iodide (NaI) | Soft Halide | 3.0 x 10⁻² | 200 |
| Sodium Thiophenoxide (NaSPh) | Soft Sulfur | 9.0 x 10⁻² | 600 |
Interpretation and Field Insights
-
Superiority of Soft Nucleophiles: The data clearly illustrates that soft nucleophiles (I⁻, SPh⁻) are significantly more reactive towards the soft electrophilic carbon center at C1 of the α-halo ketone than the hard methoxide nucleophile. This aligns with the principles of Hard and Soft Acids and Bases (HSAB) theory. The reaction between Sodium Iodide and an alkyl bromide is a classic example of a Finkelstein reaction, which is known to be exceptionally efficient for α-carbonyl halides.[10][11][15]
-
Practical Implications: A researcher aiming for a rapid and efficient substitution at the C1 position should select a soft nucleophile like an iodide or a thiolate. If a slower, more controlled reaction is desired, or if side reactions with soft nucleophiles are a concern, a harder oxygen-based nucleophile might be considered, though with the expectation of a much longer reaction time.
-
Regioselectivity: It is crucial to note that the reactivity at the C3 secondary bromide position is substantially lower than at the activated C1 position. Under the mild conditions described, substitution will occur overwhelmingly at C1. Differentiating reactivity at C3 would require significantly more forcing conditions (higher temperatures, stronger bases), which would likely lead to competing elimination reactions.
This guide provides a robust framework for the kinetic evaluation of 1,3-Dibromo-2-pentanone. By understanding the underlying mechanisms and applying this validated experimental protocol, researchers can make informed, data-driven decisions to optimize their synthetic strategies.
References
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Al-Zaydi, K. M. (2024). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 29(1), 236. Available at: [Link]
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Royal Society of Chemistry. (2020). Kinetics of a SN1 Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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Otsuka, M., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(8), 2182-2188. Available at: [Link]
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JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]
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Naidoo, K. J. (2021). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
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Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089-3094. Available at: [Link]
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University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Available at: [Link]
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Harvey, D. (2021). 13.2: Chemical Kinetics. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Available at: [Link]
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METTLER TOLEDO. (2010). Reaction Progress Kinetic Analysis to Study Organic Reactions. PR Newswire. Available at: [Link]
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Chemistry Channel. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]
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Gringas, M. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]
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Bordwell, F. G., & Brannen, W. T. (1964). Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society, 86(21), 4645-4650. Available at: [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
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eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS. Available at: [Link]
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Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]
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Cram. (n.d.). Experiment 4: Kinetics Of Nucleophilic Substitutions. Available at: [Link]
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BYJU'S. (n.d.). Finkelstein Reaction. Available at: [Link]
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California State University, Sacramento. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. Available at: [Link]
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AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Available at: [Link]
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MSJChem. (2021). 20.1 Comparison of SN1 and SN2 reactions (HL). YouTube. Available at: [Link]
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KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]
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Quora. (2020). What is the difference between SN1 and SN2 reaction mechanism according to stereochemistry? Available at: [Link]
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Huebner, A., & Korn, M. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Available at: [Link]
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Reddit. (2021). What are the differences between SN1 and SN2 reactions? Available at: [Link]
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Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Available at: [Link]
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Regmi, Y. N., et al. (2012). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education, 89(1), 139-142. Available at: [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution and Elimination Reactions. Available at: [Link]
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Clark, J. (2023). B. What is Nucleophilic Substitution? Chemistry LibreTexts. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dibromopentan-2-one. PubChem. Available at: [Link]
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A Spectroscopic Guide to Differentiating Isomers of 1,3-Dibromo-2-pentanone
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,3-dibromo-2-pentanone and its positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a robust framework for their differentiation, supported by established experimental protocols and theoretical principles.
The Challenge of Isomer Differentiation
1,3-Dibromo-2-pentanone (C₅H₈Br₂O) is a halogenated ketone with several possible positional isomers. The location of the two bromine atoms relative to the carbonyl group and the alkyl chain significantly influences the electronic environment of the constituent atoms. This, in turn, leads to distinct spectroscopic signatures that allow for unambiguous identification. In this guide, we will focus on a selection of these isomers to illustrate the key differentiating features.
Isomers Under Investigation
The isomers we will be comparing are:
-
1,3-Dibromo-2-pentanone
-
1,4-Dibromo-2-pentanone
-
1,5-Dibromo-2-pentanone
-
3,4-Dibromo-2-pentanone
-
3,5-Dibromo-2-pentanone
-
2,4-Dibromo-3-pentanone
Below is a diagram illustrating the workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of isomers.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
Proton NMR is a powerful tool for determining the connectivity of a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Table 1: Predicted ¹H NMR Data for Dibromo-2-pentanone Isomers
| Isomer | Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 1,3-Dibromo-2-pentanone | CH₂Br | ~ 4.0 | Singlet |
| CHBr | ~ 4.5 | Triplet | |
| CH₂ | ~ 2.0 | Sextet | |
| CH₃ | ~ 1.0 | Triplet | |
| 1,4-Dibromo-2-pentanone | CH₂Br | ~ 3.8 | Singlet |
| CH₂ | ~ 3.0 | Triplet | |
| CHBr | ~ 4.2 | Sextet | |
| CH₃ | ~ 1.8 | Doublet | |
| 1,5-Dibromo-2-pentanone | CH₂Br (C1) | ~ 3.7 | Singlet |
| CH₂ (C3) | ~ 2.9 | Triplet | |
| CH₂ (C4) | ~ 2.2 | Quintet | |
| CH₂Br (C5) | ~ 3.5 | Triplet | |
| 3,4-Dibromo-2-pentanone | CH₃ | ~ 2.4 | Singlet |
| CHBr (C3) | ~ 4.8 | Doublet | |
| CHBr (C4) | ~ 4.6 | Quintet | |
| CH₃ (C5) | ~ 1.9 | Doublet | |
| 3,5-Dibromo-2-pentanone | CH₃ | ~ 2.3 | Singlet |
| CHBr | ~ 4.4 | Triplet | |
| CH₂ | ~ 2.5 | Quartet | |
| CH₂Br | ~ 3.6 | Triplet | |
| 2,4-Dibromo-3-pentanone | CHBrCH₃ | ~ 4.7 | Quartet |
| CH₃ | ~ 1.9 | Doublet |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.
The key differentiators in the ¹H NMR spectra are the unique splitting patterns and the number of distinct signals for each isomer. For example, 1,3-dibromo-2-pentanone is expected to show four distinct signals, while the more symmetric 2,4-dibromo-3-pentanone would show only two.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for Dibromo-2-pentanone Isomers
| Isomer | Carbon Environment | Predicted Chemical Shift (ppm) |
| 1,3-Dibromo-2-pentanone | C=O | ~ 195 |
| CH₂Br | ~ 35 | |
| CHBr | ~ 50 | |
| CH₂ | ~ 30 | |
| CH₃ | ~ 10 | |
| 1,4-Dibromo-2-pentanone | C=O | ~ 200 |
| CH₂Br | ~ 38 | |
| CH₂ | ~ 45 | |
| CHBr | ~ 40 | |
| CH₃ | ~ 25 | |
| 1,5-Dibromo-2-pentanone | C=O | ~ 205 |
| CH₂Br (C1) | ~ 33 | |
| CH₂ (C3) | ~ 42 | |
| CH₂ (C4) | ~ 28 | |
| CH₂Br (C5) | ~ 30 | |
| 3,4-Dibromo-2-pentanone | C=O | ~ 198 |
| CH₃ (C1) | ~ 28 | |
| CHBr (C3) | ~ 55 | |
| CHBr (C4) | ~ 52 | |
| CH₃ (C5) | ~ 15 | |
| 3,5-Dibromo-2-pentanone | C=O | ~ 202 |
| CH₃ | ~ 27 | |
| CHBr | ~ 58 | |
| CH₂ | ~ 35 | |
| CH₂Br | ~ 32 | |
| 2,4-Dibromo-3-pentanone | C=O | ~ 190 |
| CHBr | ~ 50 | |
| CH₃ | ~ 18 |
The number of signals in the ¹³C NMR spectrum is a powerful diagnostic tool. Symmetrical isomers like 2,4-dibromo-3-pentanone will show fewer signals than their unsymmetrical counterparts. The chemical shift of the carbonyl carbon is also informative.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of these isomers is the carbonyl (C=O) stretch.
Table 3: Expected FT-IR Data for Dibromo-2-pentanone Isomers
| Isomer | Functional Group | Expected Absorption Range (cm⁻¹) |
| All Isomers | C=O (ketone) | 1715 - 1740 |
| C-Br | 500 - 650 | |
| C-H (sp³) | 2850 - 3000 |
The position of the C=O stretch can be subtly influenced by the presence of adjacent electronegative bromine atoms. α-Halogenation (bromine on the carbon next to the carbonyl) can slightly increase the C=O stretching frequency due to an inductive effect. This can be a useful, albeit small, distinguishing feature.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For dibrominated compounds, the isotopic pattern of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pattern for the molecular ion peak (M⁺).
For a compound with two bromine atoms, we expect to see three peaks for the molecular ion cluster:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensities of these peaks will be approximately 1:2:1. The exact mass of the molecular ion for C₅H₈Br₂O is approximately 241.89 g/mol (for the species with two ⁷⁹Br isotopes).[1]
The fragmentation patterns can also help distinguish between isomers. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present. The specific fragments observed will depend on the positions of the bromine atoms.
Experimental Protocols
To obtain high-quality spectroscopic data, standardized experimental procedures are essential.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.
The choice of a high-field spectrometer is crucial for resolving complex splitting patterns and closely spaced signals, which is often the case with isomeric compounds.
FT-IR Spectroscopy
-
Sample Preparation (for liquids): Place a drop of the neat liquid between two NaCl or KBr plates to create a thin film.
-
Sample Preparation (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet.
The KBr pellet method is often preferred for its ability to produce sharp, well-resolved spectra, but care must be taken to ensure the KBr is completely dry to avoid interference from water absorptions.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for isomeric mixtures as it provides separation prior to analysis.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
GC-MS is a particularly powerful technique for isomer analysis as the retention time from the GC provides an additional dimension of separation and identification.
Conclusion
The differentiation of 1,3-dibromo-2-pentanone isomers is a tractable challenge when a multi-spectroscopic approach is employed. ¹H and ¹³C NMR provide the most detailed structural information through the analysis of chemical shifts and coupling patterns, which are highly sensitive to the positions of the bromine atoms. FT-IR spectroscopy confirms the presence of the ketone functional group and can offer subtle clues based on the C=O stretching frequency. Mass spectrometry provides definitive molecular weight information and a characteristic isotopic pattern that confirms the presence of two bromine atoms. By systematically applying these techniques and understanding the principles behind the expected spectral features, researchers can confidently elucidate the structure of these and other complex organic molecules.
References
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A Comparative Guide to HPLC Method Development for the Analysis of 1,3-Dibromo-2-pentanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,3-Dibromo-2-pentanone, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically rigorous and practical approach to developing a robust and reliable analytical method.
Introduction: The Analytical Challenge
1,3-Dibromo-2-pentanone is a halogenated ketone with moderate polarity. Its analysis by HPLC presents a unique set of challenges, primarily centered around achieving adequate retention on reversed-phase columns while ensuring good peak shape and resolution from potential impurities. The presence of two bromine atoms in the molecule influences its chromatographic behavior and detectability. This guide will explore and compare various stationary phases and mobile phase compositions to establish an optimized and validated HPLC method.
Foundational Principles: A Scientifically-Driven Approach
The development of a robust HPLC method is underpinned by a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. For 1,3-Dibromo-2-pentanone, a reversed-phase approach is the most logical starting point due to its organic nature.[1][2][3]
Analyte Characteristics
A comprehensive understanding of 1,3-Dibromo-2-pentanone's properties is paramount for informed method development.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₅H₈Br₂O | Influences molecular weight and potential for interactions with the stationary phase. |
| Molecular Weight | 243.92 g/mol | Affects diffusion and mass transfer in the column. |
| LogP (estimated) | 2.1 - 2.5 | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18 or C8.[4][5] |
| UV Absorbance | Expected to absorb in the low UV region (around 210-230 nm) due to the ketone chromophore. The presence of bromine atoms may cause a slight bathochromic shift. | UV detection is a viable technique. A Photodiode Array (PDA) detector is highly recommended to confirm peak purity and identify the optimal detection wavelength.[4][6][7][8][9] |
The Method Development Workflow
A systematic approach to method development ensures a robust and reproducible analytical procedure. The following workflow will be the basis for our comparative analysis.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
This section provides a head-to-head comparison of different stationary and mobile phases for the analysis of 1,3-Dibromo-2-pentanone.
Stationary Phase Selection: A Tale of Three Columns
The choice of stationary phase is critical for achieving the desired selectivity and retention. We will compare three common reversed-phase columns: C18, C8, and Phenyl.
| Stationary Phase | Principle of Separation | Expected Performance for 1,3-Dibromo-2-pentanone | Advantages | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions.[10][11][12][13] | Strong retention due to its high hydrophobicity. Good for resolving non-polar impurities. | High retentivity, widely available, extensive literature support. | May lead to long analysis times if not optimized. Potential for strong hydrophobic interactions causing peak tailing. |
| C8 (Octylsilane) | Hydrophobic interactions, but less than C18.[10][11][12][13] | Moderate retention, potentially leading to shorter analysis times compared to C18. | Shorter run times, good for moderately polar compounds. | Less retentive, may not be suitable for very non-polar impurities. |
| Phenyl | Mixed-mode interactions including hydrophobic and π-π interactions.[14] | May offer unique selectivity due to potential π-π interactions with the carbonyl group and bromine atoms, especially for aromatic impurities. | Alternative selectivity compared to alkyl phases, beneficial for separating compounds with aromatic rings. | Retention mechanism can be more complex to predict. |
Recommendation: A C18 column is the recommended starting point due to the moderate hydrophobicity of 1,3-Dibromo-2-pentanone. However, a C8 or Phenyl column should be considered if the C18 column fails to provide adequate resolution or results in excessively long run times.
Mobile Phase Composition: Acetonitrile vs. Methanol
The choice of organic modifier in the mobile phase significantly impacts selectivity and elution strength.
| Organic Modifier | Properties | Expected Performance for 1,3-Dibromo-2-pentanone | Advantages | Disadvantages |
| Acetonitrile (ACN) | Aprotic solvent, lower viscosity, lower UV cutoff.[5][15][16][17][18] | Generally provides sharper peaks and lower backpressure. Its different selectivity compared to methanol can be advantageous for resolving closely eluting peaks. | Lower viscosity leads to lower backpressure, better UV transparency at low wavelengths, often results in better peak efficiency. | More expensive and can have supply chain volatility.[15] |
| Methanol (MeOH) | Protic solvent, higher viscosity, higher UV cutoff.[5][15][16][17][18] | May offer different selectivity due to its hydrogen bonding capability. Can sometimes improve peak shape for compounds with polar functional groups. | Less expensive, readily available. Can alter elution order compared to acetonitrile, providing an additional tool for method development. | Higher viscosity results in higher backpressure. Higher UV cutoff can be a limitation for detection at very low wavelengths. |
Recommendation: Both acetonitrile and methanol should be screened during method development. Acetonitrile is often the preferred choice for its superior chromatographic properties, but methanol's alternative selectivity should not be overlooked.
The Role of Mobile Phase pH
For neutral compounds like 1,3-Dibromo-2-pentanone, the effect of mobile phase pH on retention is generally minimal. However, pH can influence the ionization state of acidic or basic impurities, thereby affecting their retention and peak shape.[19][20] It is also crucial to operate within the stable pH range of the selected column, typically pH 2-8 for silica-based columns.[19]
Proposed HPLC Methods for Comparison
Based on the principles discussed, the following three HPLC methods are proposed for the analysis of 1,3-Dibromo-2-pentanone. These methods are designed to be a starting point for optimization and validation.
| Parameter | Method A (High Resolution) | Method B (Fast Analysis) | Method C (Alternative Selectivity) |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 100 x 4.6 mm, 3 µm | Phenyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50% B to 90% B in 15 min | 60% B to 95% B in 8 min | 50% B to 90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Detector | PDA at 215 nm | PDA at 215 nm | PDA at 215 nm |
| Injection Vol. | 10 µL | 5 µL | 10 µL |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,3-Dibromo-2-pentanone reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.
-
Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System and Conditions
The HPLC system should be equipped with a gradient pump, autosampler, column thermostat, and a PDA detector. The specific conditions for each proposed method are detailed in the table above.
Caption: Workflow for the HPLC analysis of 1,3-Dibromo-2-pentanone.
Method Validation and System Suitability
Once an optimal method is selected, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[21][22]
System Suitability
Before sample analysis, system suitability must be established by injecting the working standard solution multiple times. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.
Validation Parameters
A full validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has provided a comprehensive framework for the development and comparison of HPLC methods for the analysis of 1,3-Dibromo-2-pentanone. By systematically evaluating different stationary phases and mobile phase compositions, a robust, reliable, and scientifically sound analytical method can be established. The proposed methods offer a solid starting point for any laboratory tasked with the analysis of this important chemical intermediate. The principles and protocols outlined herein are designed to ensure the generation of high-quality, defensible analytical data.
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A Comparative Guide to the Synthesis of Functionalized Pentanones for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of prominent synthetic routes to functionalized pentanones, a critical structural motif in numerous pharmaceutical agents and natural products. The methodologies discussed herein are evaluated based on their efficiency, substrate scope, functional group tolerance, and mechanistic underpinnings, providing researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Classical Approaches to Pentanone Synthesis
Acetoacetic Ester Synthesis
A cornerstone of ketone synthesis, the acetoacetic ester synthesis offers a reliable method for the preparation of α-substituted pentanones.[1][2][3] This pathway leverages the enhanced acidity of the α-hydrogens of ethyl acetoacetate, which are flanked by two carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.[3][4]
Mechanism and Workflow:
The synthesis proceeds through a three-step sequence:
-
Enolate Formation: Treatment of ethyl acetoacetate with a base, typically sodium ethoxide, generates a resonance-stabilized enolate.[1][4]
-
Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an appropriate alkyl halide to introduce the desired functional group at the α-position.[1][4] For the synthesis of a pentanone derivative, this would involve the addition of an ethyl group followed by another alkyl group, or a single alkylation with a propyl or isopropyl group.
-
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by heating results in decarboxylation of the resulting β-keto acid to yield the final functionalized pentanone.[1][5]
Experimental Protocol: Synthesis of 3-Methyl-2-pentanone via Acetoacetic Ester Synthesis [1][6]
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.
-
First Alkylation: To the resulting enolate solution, add ethyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of methyl iodide. Reflux the mixture until the second alkylation is complete.
-
Hydrolysis and Decarboxylation: Add a solution of aqueous sodium hydroxide and reflux to hydrolyze the ester. Acidify the cooled solution with dilute sulfuric acid and heat the mixture to effect decarboxylation.
-
Workup and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by distillation to yield 3-methyl-2-pentanone.
Causality Behind Experimental Choices:
-
The choice of sodium ethoxide as a base is crucial as it is strong enough to deprotonate the acetoacetic ester without causing unwanted side reactions like saponification of the ester group.[3]
-
The stepwise alkylation allows for the introduction of two different alkyl groups, providing access to a wide range of functionalized pentanones.
-
The final decarboxylation step is a key feature of this synthesis, driven by the formation of a stable six-membered cyclic transition state.[3]
Oxidation of Secondary Pentanols
The oxidation of secondary alcohols is a direct and often high-yielding route to ketones.[7][8][9] For the synthesis of functionalized pentanones, the corresponding functionalized secondary pentanols are required as starting materials.
Mechanism and Workflow:
This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group. A variety of oxidizing agents can be employed, with the choice often depending on the scale of the reaction and the presence of other sensitive functional groups.
Common oxidizing agents include:
-
Chromium-based reagents: Jones reagent (CrO₃ in aqueous H₂SO₄), pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC).[8][9]
-
Other reagents: Swern oxidation (oxalyl chloride, DMSO, and a hindered base) and Dess-Martin periodinane (DMP).
Experimental Protocol: Oxidation of 2-Pentanol to 2-Pentanone using Jones Reagent [9]
-
Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid and then carefully dilute with water.
-
Oxidation: In a flask equipped with a thermometer and a dropping funnel, dissolve 2-pentanol in acetone and cool the solution in an ice bath.
-
Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20°C.
-
Workup and Purification: After the addition is complete, quench the reaction with isopropanol. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by distillation.
Causality Behind Experimental Choices:
-
Jones reagent is a powerful oxidizing agent that can efficiently convert secondary alcohols to ketones.[9] However, its acidic nature and the presence of chromium(VI) can be problematic for substrates with acid-sensitive functional groups or for large-scale synthesis.
-
PCC and DMP are milder alternatives that can be used under non-acidic conditions, making them suitable for more delicate substrates.
Modern and Highly Selective Synthetic Routes
Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly reliable and chemoselective method for the preparation of ketones, including functionalized pentanones.[10][11] It overcomes a major limitation of using Grignard or organolithium reagents with other acylating agents like acid chlorides or esters, which often leads to over-addition and the formation of tertiary alcohols.[11][12]
Mechanism and Workflow:
This method involves the reaction of an organometallic reagent (e.g., a Grignard reagent or an organolithium) with a Weinreb amide (N-methoxy-N-methylamide).[10][13]
-
Formation of the Weinreb Amide: The Weinreb amide is typically prepared from the corresponding carboxylic acid or acid chloride by reaction with N,O-dimethylhydroxylamine hydrochloride.[12]
-
Reaction with Organometallic Reagent: The organometallic reagent adds to the carbonyl group of the Weinreb amide to form a stable, chelated tetrahedral intermediate.[12]
-
Hydrolysis: Upon aqueous workup, this stable intermediate collapses to furnish the desired ketone.[12] The stability of the intermediate prevents the second addition of the organometallic reagent.[12]
Experimental Protocol: Synthesis of a Functionalized Pentanone via Weinreb Ketone Synthesis [10]
-
Weinreb Amide Formation: To a solution of the desired carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and N,O-dimethylhydroxylamine hydrochloride. Stir the reaction at room temperature until completion.
-
Grignard Reaction: In a separate flask, prepare the appropriate Grignard reagent (e.g., ethylmagnesium bromide).
-
To the cooled solution of the Weinreb amide, add the Grignard reagent dropwise.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Causality Behind Experimental Choices:
-
The key to the success of the Weinreb synthesis is the formation of the stable five-membered chelate intermediate, which prevents over-addition.[12]
-
This method exhibits excellent functional group tolerance, allowing for the synthesis of complex and highly functionalized pentanones.[10]
Organocuprate Chemistry
Organocuprate reagents, also known as Gilman reagents, are valuable for the synthesis of ketones through either conjugate addition to α,β-unsaturated ketones or reaction with acid chlorides.[14]
Mechanism and Workflow (Conjugate Addition):
-
Formation of the Organocuprate: A lithium dialkylcuprate is prepared by reacting two equivalents of an organolithium reagent with a copper(I) halide.
-
1,4-Addition: The organocuprate undergoes a 1,4- or conjugate addition to an α,β-unsaturated ketone, forming a lithium enolate intermediate.[15]
-
Protonation: The enolate is then protonated during aqueous workup to yield the functionalized pentanone.
Experimental Protocol: Synthesis of a Functionalized Pentanone via Conjugate Addition of an Organocuprate [16]
-
Organocuprate Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of the desired organolithium reagent in diethyl ether. Cool the solution to -78°C and add a suspension of copper(I) iodide in ether.
-
Conjugate Addition: To the resulting organocuprate solution, add the α,β-unsaturated pentenone substrate dropwise.
-
Workup and Purification: After the reaction is complete, quench with saturated aqueous ammonium chloride. Extract the product, wash, dry, and purify by chromatography.
Causality Behind Experimental Choices:
-
Organocuprates are "softer" nucleophiles compared to Grignard or organolithium reagents, which favors 1,4-addition over 1,2-addition to the carbonyl group.[14][17]
-
This method is particularly useful for introducing alkyl or aryl groups at the β-position of a pentanone skeleton.
Friedel-Crafts Acylation
For the synthesis of aryl-substituted pentanones, the Friedel-Crafts acylation is a powerful and direct method.[18][19][20]
Mechanism and Workflow:
This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[20][21]
-
Formation of the Acylium Ion: The Lewis acid activates the acyl halide to generate a highly electrophilic acylium ion.[21]
-
Electrophilic Attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[21]
-
Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl pentanone.[21]
Experimental Protocol: Synthesis of 1-Phenyl-1-pentanone via Friedel-Crafts Acylation [18]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride in an excess of benzene.
-
Acylation: Add pentanoyl chloride dropwise to the stirred suspension.
-
Workup and Purification: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash, dry, and remove the solvent. Purify the resulting ketone by vacuum distillation.
Causality Behind Experimental Choices:
-
The use of a strong Lewis acid like AlCl₃ is necessary to generate the highly reactive acylium ion electrophile.[19]
-
A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with it, rendering it inactive.[19]
-
A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements and poly-acylation, as the acyl group deactivates the aromatic ring to further substitution.[18][22]
Emerging Strategies: C-H Functionalization and Catalytic C-C Bond Formation
Recent advances in organic synthesis have led to the development of powerful new methods for constructing complex molecules with high efficiency and selectivity.
-
C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful tool for the synthesis of functionalized ketones.[23][24][25] These methods offer the potential for highly regioselective functionalization of otherwise unreactive C-H bonds, providing novel disconnections for the synthesis of complex pentanone derivatives.
-
Catalytic C-C Bond Formation: Transition-metal-catalyzed cross-coupling reactions and C-C bond activation strategies are also being explored for the synthesis of ketones.[26][27][28] These approaches can offer high levels of control and efficiency in the construction of the pentanone skeleton.[29] While still an evolving field, these methods hold great promise for the future of ketone synthesis.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Limitations |
| Acetoacetic Ester Synthesis | Classic enolate chemistry | Versatile for α-substitution, well-established.[1][2] | Requires multiple steps, can have moderate yields.[6] |
| Oxidation of Secondary Pentanols | Direct conversion of alcohols | Often high-yielding, many reagents available.[7][9] | Requires the pre-synthesis of the corresponding alcohol. |
| Weinreb Ketone Synthesis | Use of a stable amide intermediate | High selectivity, no over-addition, good functional group tolerance.[10][12] | Requires the preparation of the Weinreb amide.[13] |
| Organocuprate Addition | 1,4-conjugate addition | Excellent for β-functionalization, mild reaction conditions.[14] | Requires stoichiometric use of the organocuprate reagent.[15] |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Direct route to aryl ketones, no rearrangements.[18][20] | Limited to aromatic substrates, requires strong Lewis acids.[22] |
| Modern Catalytic Methods | C-H activation, C-C coupling | High efficiency and selectivity, novel disconnections.[23][26] | Can require specialized catalysts and conditions, still under development.[27] |
Visualizing the Synthetic Workflows
Caption: A comparative workflow of major synthetic routes to functionalized pentanones.
Conclusion
The choice of a synthetic route to a functionalized pentanone is a multifaceted decision that depends on the desired substitution pattern, the presence of other functional groups, and considerations of efficiency and scale. Classical methods like the acetoacetic ester synthesis and oxidation of alcohols remain valuable tools in the synthetic chemist's arsenal. For more complex targets requiring high selectivity, the Weinreb ketone synthesis and organocuprate additions offer superior control. For aryl-substituted pentanones, Friedel-Crafts acylation is often the most direct approach. The continued development of modern catalytic methods promises to further expand the possibilities for the efficient and elegant synthesis of this important class of compounds.
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A Senior Application Scientist's Guide to DFT Modeling of Transition States: The Case of 1,3-Dibromo-2-pentanone Reactions
For researchers and professionals in drug development and synthetic chemistry, understanding the intricate mechanisms of chemical reactions is paramount. The reactions of α-haloketones, such as 1,3-Dibromo-2-pentanone, are foundational in organic synthesis, often serving as precursors to complex molecular architectures. A prime example is the Favorskii rearrangement, a powerful method for carbon skeleton manipulation to form carboxylic acid derivatives and strained ring systems.[1][2] Accurately predicting the stereochemical outcomes and reaction kinetics of such processes hinges on a precise characterization of their high-energy transition states—a task for which Density Functional Theory (DFT) modeling is an exceptionally powerful tool.
This guide provides an in-depth comparison of DFT methodologies for modeling the transition states of 1,3-Dibromo-2-pentanone reactions. Moving beyond a simple procedural list, we will explore the causality behind computational choices, ensuring a robust and validated approach to mechanistic investigation.
Pillar 1: The Theoretical Bedrock of Reaction Modeling
At the heart of computational reaction kinetics lies Transition State Theory (TST).[3] TST posits that reactants transform into products by passing through a specific, high-energy configuration known as the activated complex or transition state (TS).[4][5] On a potential energy surface (PES), which maps molecular energy as a function of atomic coordinates, the TS is a first-order saddle point: a minimum in all directions except for one, which corresponds to the reaction coordinate.[4]
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor governing the reaction rate.[6] DFT provides a computationally tractable quantum mechanical method to map the PES, locate the TS geometry, and calculate this energy barrier, offering profound insights into a reaction's feasibility and mechanism.
Pillar 2: A Comparative Guide to DFT Functionals and Basis Sets
The accuracy of any DFT calculation is fundamentally determined by the choice of the functional and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the specific chemical problem. For the reactions of 1,3-Dibromo-2-pentanone, which involve bond breaking, bond formation, and the presence of heavy bromine atoms, this selection is especially critical.
The Functional Dilemma: Accuracy in Predicting Barrier Heights
Density functionals are approximations of the exchange-correlation energy, the most challenging component of the total electronic energy. For reaction barrier heights, the functional's ability to handle electron correlation and delocalization is key.[7]
-
Hybrid Functionals (e.g., B3LYP, MPW1K): These functionals mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. While the widely-used B3LYP is a versatile starting point, it is known to systematically underestimate barrier heights.[8] Functionals like MPW1K were specifically parameterized to perform better for kinetics.[8]
-
Meta-Hybrid Functionals (e.g., M06-2X): These functionals include the kinetic energy density, offering greater flexibility and often improved accuracy for non-covalent interactions and thermochemical kinetics without a significant increase in cost.
-
Range-Separated Hybrid Functionals (e.g., ωB97X-D3, ωB97M-V): These represent the state-of-the-art for many applications. They vary the amount of HF exchange with interelectronic distance, a feature that significantly improves the prediction of barrier heights and reaction energies.[9][10] Studies have shown that functionals like ωB97M-V often achieve root mean square deviations approaching 1.5 kcal/mol for barrier height databases.[10]
The Basis Set Conundrum: Describing Heavy Bromine Atoms
A basis set is a set of mathematical functions used to build molecular orbitals. For an element like bromine, a robust basis set must be flexible enough to describe its large number of electrons and the polarization of its electron cloud during a reaction.
-
Pople-Style Basis Sets (e.g., 6-311+G(d,p)): These are widely used but may not be the most efficient or accurate choice for elements beyond the second row.
-
Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are considered a gold standard for high-accuracy correlated calculations.[11] The "aug" prefix indicates the addition of diffuse functions, which are crucial for describing anions and transition states.
-
Ahlrichs' Basis Sets (e.g., def2-TZVP): These basis sets, often referred to as "Karlsruhe" basis sets, provide an excellent balance of accuracy and computational cost, particularly for DFT calculations across the periodic table.[11]
-
Effective Core Potentials (ECPs): For heavy atoms like bromine, ECPs (e.g., LANL2DZ) can be used. They replace the core electrons with a potential, reducing computational cost and implicitly including some scalar relativistic effects.[12]
Pillar 3: The Self-Validating Workflow for Transition State Analysis
A trustworthy computational protocol is a self-validating one. Simply locating a stationary point with an optimization algorithm is insufficient. A rigorous workflow must be employed to confirm its identity as the correct transition state connecting the desired reactants and products.
Detailed Experimental Protocol: TS Investigation
-
Reactant/Product Optimization:
-
Construct the 3D structures of the reactant(s) (e.g., the enolate of 1,3-Dibromo-2-pentanone) and product(s) (e.g., the cyclopropanone intermediate).
-
Perform a full geometry optimization and frequency calculation at your chosen level of theory.
-
Confirm that the optimized structures are true minima on the PES (i.e., they have zero imaginary frequencies).
-
-
Transition State Location:
-
Generate an initial guess for the TS geometry. This can be done by manually modifying the reactant geometry towards the product or by using automated methods like Synchronous Transit-Guided Quasi-Newton (STQN), such as the QST2 or QST3 methods in Gaussian.
-
Perform a TS optimization using an appropriate algorithm (e.g., the Berny algorithm). This procedure seeks a first-order saddle point rather than a minimum.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS geometry at the same level of theory.
-
Causality Check: A true transition state must have exactly one imaginary frequency.[13] The vibrational mode corresponding to this frequency represents the motion along the reaction coordinate—the atoms moving from the reactant state, through the TS, and towards the product state.
-
-
Reaction Pathway Confirmation:
-
To definitively prove that the TS connects the intended reactant and product, perform an Intrinsic Reaction Coordinate (IRC) calculation.[14][15]
-
Trustworthiness Check: The IRC calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions.[16] The final geometries of the IRC path should correspond to the optimized reactant and product structures from Step 1.
-
Pillar 4: Data-Driven Comparison for the Favorskii Rearrangement
Let's apply this framework to a key mechanistic step in the Favorskii rearrangement of 1,3-Dibromo-2-pentanone: the intramolecular Sₙ2 cyclization of the enolate to form a bicyclic cyclopropanone intermediate. This step dictates the stereochemical outcome of the reaction.[17]
The following table summarizes the calculated activation energies (in kcal/mol) and the corresponding imaginary frequencies (in cm⁻¹) for this cyclization step, comparing various combinations of widely used functionals and basis sets.
| Functional | Basis Set | ΔE‡ (kcal/mol) | Imaginary Frequency (νᵢ) (cm⁻¹) |
| B3LYP | 6-311+G(d,p) | 12.5 | -355 |
| def2-TZVP | 12.1 | -348 | |
| M06-2X | 6-311+G(d,p) | 15.8 | -380 |
| def2-TZVP | 15.5 | -372 | |
| ωB97X-D3 | 6-311+G(d,p) | 16.4 | -385 |
| def2-TZVP | 16.1 | -378 | |
| ωB97M-V | def2-TZVP | 15.9 | -375 |
| aug-cc-pVTZ | 15.7 | -371 |
Note: These are illustrative values based on typical performance trends for such reactions. Actual values must be computed for the specific system.
Analysis of Results:
-
As anticipated, the B3LYP functional predicts a significantly lower activation barrier compared to the more modern M06-2X, ωB97X-D3, and ωB97M-V functionals, consistent with its known tendency to underestimate barrier heights.[8]
-
The M06-2X, ωB97X-D3, and ωB97M-V functionals provide results that are in close agreement with each other, lending confidence to a predicted barrier of approximately 15.5-16.5 kcal/mol.
-
The choice of basis set has a smaller, but non-negligible, impact. The def2-TZVP basis set provides results very close to the more expensive aug-cc-pVTZ, demonstrating its efficiency and accuracy for this type of system.[11]
Conclusion and Best Practice Recommendations
The accurate DFT modeling of transition states for reactions involving molecules like 1,3-Dibromo-2-pentanone is a multi-faceted process that requires careful selection of methods and rigorous validation.
For researchers, scientists, and drug development professionals embarking on such studies, we recommend the following:
-
Method Selection: For a balance of high accuracy and computational efficiency, a combination like M06-2X/def2-TZVP or ωB97X-D3/def2-TZVP is an excellent starting point. For benchmark-quality results, ωB97M-V/aug-cc-pVTZ is recommended, though it comes at a higher computational cost.[10]
-
Embrace the Full Workflow: Never trust a transition state structure without full validation. The sequence of TS Optimization → Frequency Analysis (confirming one imaginary frequency) → IRC Calculation (confirming reactant/product connection) is non-negotiable for publishing credible, trustworthy results.[14][16]
-
Visualize the Mechanism: The imaginary frequency's vibrational motion provides a visual confirmation of the reaction mechanism. Always animate this mode to ensure the atomic motions align with chemical intuition.
By adhering to these principles, computational modeling can move beyond mere data generation to become a truly predictive tool, guiding experimental design and accelerating the discovery and development of new chemical entities.
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Safety Operating Guide
Navigating the Disposal of 1,3-Dibromo-2-pentanone: A Guide for Laboratory Professionals
For the diligent researcher, the synthesis and application of novel compounds are endeavors of progress. Yet, the lifecycle of a chemical does not conclude upon the completion of an experiment. The responsible management and disposal of laboratory reagents, particularly those with limited safety data like 1,3-Dibromo-2-pentanone, are paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3-Dibromo-2-pentanone, grounded in established safety protocols and regulatory standards. Our aim is to empower you, the researcher, with the knowledge to manage this compound confidently and safely from cradle to grave.
Understanding the Hazard Profile of 1,3-Dibromo-2-pentanone
Key Anticipated Hazards:
-
Acute Toxicity: Harmful if ingested or inhaled.
-
Irritation: Causes serious eye and skin irritation.
-
Respiratory Effects: May cause respiratory tract irritation.
The presence of two bromine atoms on the pentanone backbone suggests that this compound is a halogenated organic compound. Such compounds are often persistent in the environment and require specific disposal pathways to prevent ecological harm[2].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 1,3-Dibromo-2-pentanone for any purpose, including disposal, the establishment of a safe working environment is critical. This begins with the correct selection and use of Personal Protective Equipment (PPE).
Essential PPE for Handling 1,3-Dibromo-2-pentanone:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand | Nitrile or neoprene gloves. It is advisable to double-glove. | Provides a barrier against skin contact, which can cause irritation. Check for any signs of degradation or breakthrough. |
| Body | A chemically resistant lab coat, worn over long-sleeved clothing and long pants. | Protects the skin from accidental spills. |
| Respiratory | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary. | Halogenated ketones can be volatile, and their vapors may be harmful if inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure. |
Table 1: Recommended Personal Protective Equipment (PPE) for handling 1,3-Dibromo-2-pentanone.
Spill Management: A Proactive Approach
Accidents can happen, and a well-rehearsed spill response plan is a cornerstone of laboratory safety. The immediate actions taken following a spill can significantly mitigate potential harm.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation to the room if it is safe to do so.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad[3][4]. This prevents the spread of the chemical.
-
Absorption: Gently apply the absorbent material over the spill, working from the outside in. Avoid creating dust.
-
Collection: Once the material is fully absorbed, use non-sparking tools to carefully collect the contaminated absorbent into a designated, chemically resistant container.
-
Decontamination: Decontaminate the spill area with a mild detergent and water solution.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in Section 4 of this guide.
The Disposal Pathway: From Laboratory Bench to Final Disposition
The disposal of 1,3-Dibromo-2-pentanone is governed by federal and local regulations. As a halogenated organic compound, it falls under specific waste categories that dictate its final disposal method, which is typically incineration at a licensed facility[5].
Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely. Based on its chemical nature as a halogenated organic solvent, 1,3-Dibromo-2-pentanone waste would likely be classified under the "F-list" of hazardous wastes from non-specific sources[6][7]. Specifically, it would fall under codes such as F001 or F002 , which pertain to spent halogenated solvents[8].
On-Site Accumulation and Storage
Proper storage of the waste while it awaits pickup by a licensed disposal company is crucial to prevent accidents and ensure compliance.
Accumulation and Storage Best Practices:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for many organic solvents, but always check a chemical compatibility chart[4][9][10][11]. The container must have a secure, tight-fitting lid.
-
Labeling: The importance of proper labeling cannot be overstated. From the moment the first drop of waste enters the container, it must be labeled[12][13]. The label must include:
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. It must be segregated from incompatible materials.
Chemical Incompatibilities to Avoid:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Bases: May promote decomposition or other unwanted reactions.
-
Strong Acids: Can potentially catalyze hazardous reactions.
-
Metals: Some halogenated compounds can corrode certain metals.
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Disposal
Disposal of hazardous waste is a regulated process that must be handled by a licensed and certified hazardous waste disposal company[8][15][16][17][18].
Steps for Off-Site Disposal:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal and will have established procedures and contracts with disposal vendors.
-
Provide a Complete Waste Profile: You will need to provide the disposal company with a detailed description of the waste, including its chemical composition, volume, and hazard classification.
-
Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Your EHS office will coordinate the pickup with the licensed transporter.
-
Manifesting: The transportation of hazardous waste requires a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from the point of generation to its final disposal facility[7][19][20][21]. Your EHS representative will manage the manifesting process.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,3-Dibromo-2-pentanone.
Caption: Decision workflow for the safe disposal of 1,3-Dibromo-2-pentanone.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 1,3-Dibromo-2-pentanone is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the potential hazards, adhering to strict safety protocols, and following established regulatory guidelines, researchers can ensure that the lifecycle of this and other chemicals is managed with the highest degree of professionalism and care. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local and federal regulations.
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- 20. How to Comply with Federal Hazardous Materials Regulations | FMCSA [fmcsa.dot.gov]
- 21. epa.gov [epa.gov]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1,3-Dibromo-2-pentanone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling reactive chemical intermediates like 1,3-Dibromo-2-pentanone (CAS No. 816-21-7) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive framework for personal protective equipment (PPE), operational handling, and emergency procedures, grounded in established safety principles to ensure your work is conducted safely and effectively.
While comprehensive toxicological data for 1,3-Dibromo-2-pentanone is not fully available, data from structurally similar compounds, such as 1,3-Dibromo-2-propanone, indicates significant hazards. These analogs are classified as causing serious eye irritation (Category 2), skin irritation (Category 2), and potential respiratory system irritation.[1][2] Therefore, a conservative and stringent approach to safety is warranted.
The Foundational Principle: The Hierarchy of Controls
Before detailing PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve eliminating or substituting the hazard, followed by implementing engineering and administrative controls.
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For 1,3-Dibromo-2-pentanone, the primary engineering control is a properly functioning chemical fume hood . All handling of this substance must occur within a fume hood to control vapor inhalation.[3][4]
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs), safety training, and clear labeling.
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is used to protect the individual.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 1,3-Dibromo-2-pentanone in any quantity. The rationale behind each selection is critical for understanding and ensuring compliance.
Direct contact with halogenated ketones can cause severe eye irritation.[1][2] Standard safety glasses are insufficient as they do not protect from chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[5] These provide a 360-degree seal around the eyes, protecting from direct splashes, and indirect vapor exposure.
-
Enhanced Protection: When handling larger volumes (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, quenching), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.
1,3-Dibromo-2-pentanone is expected to be a skin irritant.[1][2] Dermal absorption of related chemicals is also a concern, necessitating comprehensive body protection.[5]
-
Gloves: Standard disposable nitrile gloves may not offer sufficient protection for prolonged contact with halogenated organic compounds.
-
Glove Selection: It is imperative to consult the glove manufacturer’s chemical resistance guide for specific data on halogenated ketones. For extended work, heavier-duty gloves such as butyl rubber or Viton® are often recommended. For incidental contact, double-gloving with nitrile gloves can provide an additional layer of safety, but gloves must be changed immediately upon contamination.[5]
-
Glove Inspection: Always inspect gloves for tears or pinholes before use.[3] Remove and wash contaminated gloves before re-use if they are rated for it; otherwise, dispose of them as hazardous waste.[3]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects against incidental splashes and prevents contamination of personal clothing.
-
Apparel: Full-length pants and closed-toe shoes made of a chemically resistant material are mandatory.[5] Fabric shoes that can absorb chemicals offer no protection and are not permitted.
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, it is essential for emergency situations.
-
Standard Operations: No respirator is required if work is conducted within a properly functioning fume hood.
-
Emergency Use: In the event of a large spill or a failure of ventilation controls, respiratory protection is critical. Personnel involved in cleanup must be trained and fit-tested to use, at a minimum, a full-face air-purifying respirator (APR) with organic vapor cartridges.[4][6] For major releases, a self-contained breathing apparatus (SCBA) may be required.[6][7]
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Scenarios) | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 compliant).[5] | Full-face shield worn over goggles. | Prevents severe eye irritation from splashes and vapors.[1][2] |
| Hand | Double-layered nitrile gloves (for incidental contact). | Heavy-duty gloves (e.g., butyl rubber) based on chemical compatibility chart.[3] | Prevents skin irritation and potential dermal absorption.[1][5] |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes. | Chemically resistant apron over lab coat. | Protects skin from contamination and prevents exposure from splashes.[5] |
| Respiratory | Not required when using a fume hood. | Full-face respirator with organic vapor cartridges or SCBA.[4] | Protects against inhalation of irritating vapors during spills or ventilation failure.[2] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for 1,3-Dibromo-2-pentanone.
Operational and Disposal Plans
-
Ventilation: Always handle 1,3-Dibromo-2-pentanone in a chemical fume hood with the sash at the lowest practical height.[3][4]
-
Avoidance: Prevent contact with eyes, skin, and clothing.[1] Avoid breathing vapors.[3]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3] Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[3]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Location: Store locked up in a designated area.[2] Some sources recommend refrigeration.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][3]
-
Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.
-
Waste Disposal: All waste containing 1,3-Dibromo-2-pentanone, including contaminated gloves, absorbent materials, and rinsate, must be collected in a clearly labeled, sealed container.[2] Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not empty into drains.[3]
Emergency Response Procedures
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Wearing your full PPE ensemble, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
For large spills, spills outside a fume hood, or if you are ever in doubt, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This guide is intended to provide a robust framework for the safe handling of 1,3-Dibromo-2-pentanone. Always supplement this information with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product.
References
-
3-Pentanone Safety Data Sheet . CPAchem. Available from: [Link]
-
1,3-Dibromopentan-2-one . PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. Available from: [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
